Technical Documentation Center

7-Fluorobenzofuran-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Fluorobenzofuran-2-carboxylic acid
  • CAS: 385808-59-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 7-Fluorobenzofuran-2-carboxylic Acid

Foreword: The Strategic Value of Fluorinated Benzofurans The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1] The stra...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Fluorinated Benzofurans

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1] The strategic incorporation of fluorine atoms into such scaffolds is a cornerstone of modern drug design, often leading to profound improvements in metabolic stability, binding affinity, and lipophilicity.[2] 7-Fluorobenzofuran-2-carboxylic acid is a key building block in this domain, offering researchers a versatile starting point for novel therapeutics, particularly as inhibitors of enzymes like lymphoid tyrosine phosphatase (LYP) for cancer immunotherapy. This guide provides a comprehensive, field-proven pathway for its synthesis, emphasizing not just the procedural steps but the underlying chemical principles that ensure a robust and reproducible outcome.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to 7-Fluorobenzofuran-2-carboxylic acid identifies the most reliable and efficient synthetic pathway. The disconnection of the carboxylic acid and the furan ring points to a two-step sequence involving a classical intramolecular cyclization reaction.

The primary disconnection is made at the ester linkage and the C2-C3 bond of the furan ring. This reveals that the target molecule can be synthesized from an intermediate ester, Ethyl 7-fluorobenzofuran-2-carboxylate (2) . This ester, in turn, can be constructed from a commercially available and appropriately substituted phenol, 3-Fluorosalicylaldehyde (3) , and an alpha-haloacetate. This pathway is advantageous due to the accessibility of the starting materials and the reliability of the reaction sequence.

G M1 7-Fluorobenzofuran-2-carboxylic acid (1) M2 Ethyl 7-fluorobenzofuran-2-carboxylate (2) M1->M2 Ester Hydrolysis M3 3-Fluorosalicylaldehyde (3) M2->M3 Perkin-like Condensation & Cyclization M4 Ethyl Chloroacetate M2->M4 Perkin-like Condensation & Cyclization

Caption: Retrosynthetic analysis of 7-Fluorobenzofuran-2-carboxylic acid.

Core Synthesis Pathway: From Phenol to Heterocycle

The forward synthesis is a robust two-step process commencing with the commercially available 3-Fluorosalicylaldehyde.[3][4] The overall pathway involves the formation of an ether linkage, followed by an intramolecular condensation to construct the benzofuran ring system, and concludes with the hydrolysis of the resulting ester.

G cluster_0 Step 1: Perkin-like Condensation & Cyclization cluster_1 Step 2: Saponification (Ester Hydrolysis) start 3-Fluorosalicylaldehyde product1 Ethyl 7-fluorobenzofuran-2-carboxylate start->product1 Heat (e.g., 80-90°C) reagent1 Ethyl Chloroacetate K₂CO₃, DMF start2 Ethyl 7-fluorobenzofuran-2-carboxylate product1->start2 Purification & Isolation product2 7-Fluorobenzofuran-2-carboxylic acid start2->product2 Reflux, then Acidify reagent2 1. KOH, EtOH/H₂O 2. HCl (aq)

Caption: Overall synthetic workflow for the target molecule.

Mechanistic Insights: The Rationale Behind the Reaction

The formation of the benzofuran ring via this method is a well-established and reliable process.[5] The reaction proceeds through two key stages:

  • O-Alkylation: The process begins with the deprotonation of the highly acidic phenolic hydroxyl group of 3-fluorosalicylaldehyde by a mild base, such as potassium carbonate. The resulting phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate in a classic Williamson ether synthesis. This forms an ether intermediate.

  • Intramolecular Condensation and Cyclization: The base then abstracts an acidic α-proton from the methylene group situated between the ester and the phenyl ring. The resulting carbanion subsequently attacks the proximate aldehyde carbonyl group in an intramolecular aldol-type condensation. The final step is an E1cB-type dehydration, which expels a water molecule to form the thermodynamically stable aromatic furan ring.

The choice of a polar aprotic solvent like Dimethylformamide (DMF) is critical as it effectively solvates the potassium cations, enhancing the nucleophilicity of the phenoxide and promoting the initial alkylation step.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.

Step 1: Synthesis of Ethyl 7-fluorobenzofuran-2-carboxylate

This procedure is adapted from established methods for synthesizing benzofuran-2-carboxylates from salicylaldehydes.[6][7]

  • Materials & Reagents:

    • 3-Fluorosalicylaldehyde (1.0 eq)

    • Ethyl chloroacetate (1.2 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Fluorosalicylaldehyde and anhydrous DMF (approx. 5-10 mL per gram of aldehyde).

    • Stir the solution at room temperature to ensure complete dissolution.

    • Add anhydrous potassium carbonate to the solution. The mixture will become a suspension.

    • Add ethyl chloroacetate dropwise to the stirring suspension at room temperature.

    • Heat the reaction mixture to 85-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water (approx. 10x the volume of DMF).

    • A precipitate should form. Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

    • Dry the crude product under vacuum. For higher purity, the product can be recrystallized from ethanol or purified via column chromatography on silica gel.

Step 2: Synthesis of 7-Fluorobenzofuran-2-carboxylic acid (Hydrolysis)

This is a standard saponification protocol for converting an ester to a carboxylic acid.[7]

  • Materials & Reagents:

    • Ethyl 7-fluorobenzofuran-2-carboxylate (1.0 eq)

    • Potassium Hydroxide (KOH) (3.0 eq)

    • Ethanol (EtOH)

    • Water

    • Hydrochloric Acid (HCl), 2M aqueous solution

  • Procedure:

    • In a round-bottom flask, dissolve Ethyl 7-fluorobenzofuran-2-carboxylate in a mixture of ethanol and water (e.g., a 3:1 ratio).

    • Add potassium hydroxide pellets to the solution and equip the flask with a reflux condenser.

    • Heat the mixture to reflux and maintain for 2-3 hours. The reaction can be monitored by TLC, observing the disappearance of the starting ester spot.

    • Once the reaction is complete, cool the flask to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and cool it in an ice bath.

    • Slowly acidify the cold solution by adding 2M HCl dropwise with stirring until the pH is approximately 1-2. A precipitate of the carboxylic acid will form.

    • Continue stirring in the ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with copious amounts of cold water to remove inorganic salts, and dry thoroughly under vacuum.

Data Presentation and Characterization

The successful synthesis of the target compound and its intermediate should be confirmed using standard analytical techniques. The following table outlines the expected key parameters.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateExpected ¹H NMR Key Signals (δ, ppm)
Ethyl 7-fluorobenzofuran-2-carboxylateC₁₁H₉FO₃208.19Off-white solid~7.6-7.2 (m, 3H, Ar-H), ~7.1 (s, 1H, furan-H), 4.4 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃)
7-Fluorobenzofuran-2-carboxylic acidC₉H₅FO₃180.14White to off-white solid~13.0 (br s, 1H, -COOH), ~7.7-7.3 (m, 3H, Ar-H), ~7.2 (s, 1H, furan-H)

Conclusion

The synthesis of 7-Fluorobenzofuran-2-carboxylic acid is readily achievable through a reliable two-step sequence starting from the commercially available 3-Fluorosalicylaldehyde. The described Perkin-like condensation and subsequent saponification provide a scalable and efficient route for producing this valuable fluorinated building block. This guide offers researchers a robust framework, grounded in established chemical principles, to access this key intermediate for applications in drug discovery and materials science.

References

  • ResearchGate. Other Condensation Reactions (Knoevenagel, Perkin, Darzens). [Link]

  • Organic Chemistry Portal. Benzofuran synthesis. [Link]

  • Google Patents.
  • Kowalska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717. [Link]

  • Sharma, V., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • ResearchGate. (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. [Link]

  • Bhaskar, G. & Yadav, G. (2018). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Pharmaceutical Sciences. [Link]

  • Google Patents. US3780110A - Method for preparing 3-fluoro-salicylaldehyde.
  • Organic Syntheses. Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • International Journal of Research in Pharmaceutical Sciences. A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]

  • IndiaMART. Fluoro Benzaldehyde - Latest Price, Manufacturers & Suppliers. [Link]

  • Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. [Link]

  • Organic Syntheses. Benzaldehyde, m-hydroxy. [Link]

  • Google Patents. US4663347A - Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis.

Sources

Exploratory

An In-depth Technical Guide to 7-Fluorobenzofuran-2-carboxylic Acid Structural Analogues for Drug Discovery

Abstract The benzofuran scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its unique structural and electronic properties have ma...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its unique structural and electronic properties have made it a cornerstone in the design of novel therapeutic agents across various disease areas, including oncology, infectious diseases, and inflammatory disorders.[4][5] This technical guide focuses on a specific, promising subclass: 7-fluorobenzofuran-2-carboxylic acid and its structural analogues. The introduction of a fluorine atom at the 7-position can significantly modulate the physicochemical and pharmacokinetic properties of the molecule, potentially leading to enhanced potency, selectivity, and metabolic stability. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound class, with a particular emphasis on their potential as anticancer agents. Detailed, field-proven protocols for synthesis and biological characterization are provided to empower researchers in their drug discovery and development endeavors.

The Benzofuran Scaffold in Modern Drug Discovery

The benzofuran ring system, formed by the fusion of a benzene and a furan ring, is a versatile scaffold that has garnered significant attention from medicinal chemists.[4][6] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][7][8] Notably, substitutions at the C-2 position of the benzofuran ring have been shown to be crucial for cytotoxic activity against cancer cells.[6][9]

The Strategic Incorporation of Fluorine

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic profiles. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can lead to:

  • Increased Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage, often leading to a longer in vivo half-life.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for target engagement and cell permeability.

  • Improved Lipophilicity and Permeability: Strategic placement of fluorine can fine-tune the lipophilicity of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.

In the context of 7-fluorobenzofuran-2-carboxylic acid, the fluorine atom at the 7-position is expected to exert a significant electronic effect on the benzofuran ring system, influencing its reactivity and interactions with biological targets.

Synthesis of the 7-Fluorobenzofuran-2-carboxylic Acid Core

The synthesis of the 7-fluorobenzofuran-2-carboxylic acid core is a critical first step in the exploration of its structural analogues. While various methods for the synthesis of benzofuran-2-carboxylic acids have been reported, a common and reliable approach involves the reaction of a substituted salicylaldehyde with an alpha-haloacetate followed by cyclization and hydrolysis.[10]

Synthetic Workflow

The following diagram illustrates a typical synthetic route to 7-fluorobenzofuran-2-carboxylic acid, starting from the commercially available 3-fluorophenol.

G A 3-Fluorophenol B 2-Hydroxy-3-fluorobenzaldehyde A->B Formylation (e.g., Reimer-Tiemann or Duff reaction) C Ethyl 7-fluorobenzofuran-2-carboxylate B->C Reaction with ethyl chloroacetate (Base, e.g., K2CO3, in DMF) D 7-Fluorobenzofuran-2-carboxylic acid C->D Hydrolysis (e.g., LiOH in THF/H2O)

Caption: Synthetic pathway to 7-Fluorobenzofuran-2-carboxylic acid.

Detailed Experimental Protocol: Synthesis of 7-Fluorobenzofuran-2-carboxylic Acid

This protocol outlines a representative procedure for the synthesis of the core scaffold.

Step 1: Formylation of 3-Fluorophenol to 2-Hydroxy-3-fluorobenzaldehyde

  • Rationale: This step introduces the aldehyde functionality ortho to the hydroxyl group, which is essential for the subsequent cyclization to form the benzofuran ring. The Reimer-Tiemann or Duff reaction are standard methods for this transformation.

  • Procedure (Illustrative):

    • To a solution of 3-fluorophenol (1 eq.) in a suitable solvent (e.g., ethanol), add a base (e.g., sodium hydroxide).

    • Heat the mixture and add chloroform dropwise.

    • After the reaction is complete (monitored by TLC), neutralize the reaction mixture with acid and extract the product.

    • Purify the crude product by column chromatography to obtain 2-hydroxy-3-fluorobenzaldehyde.

Step 2: Synthesis of Ethyl 7-fluorobenzofuran-2-carboxylate

  • Rationale: This step involves the O-alkylation of the phenolic hydroxyl group with ethyl chloroacetate, followed by an intramolecular condensation to form the furan ring.

  • Procedure:

    • In a round-bottom flask, dissolve 2-hydroxy-3-fluorobenzaldehyde (1 eq.) and ethyl chloroacetate (1.1 eq.) in anhydrous dimethylformamide (DMF).

    • Add anhydrous potassium carbonate (K₂CO₃, 2 eq.) to the mixture.

    • Heat the reaction mixture at 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

    • The crude product can be purified by recrystallization or column chromatography to yield ethyl 7-fluorobenzofuran-2-carboxylate.

Step 3: Hydrolysis to 7-Fluorobenzofuran-2-carboxylic acid

  • Rationale: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.

  • Procedure:

    • Dissolve ethyl 7-fluorobenzofuran-2-carboxylate (1 eq.) in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH, 2-3 eq.) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Remove the THF under reduced pressure and dilute the aqueous solution with water.

    • Acidify the solution with dilute hydrochloric acid (HCl) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with water, and dry to obtain 7-fluorobenzofuran-2-carboxylic acid.

Design and Synthesis of Structural Analogues

The 7-fluorobenzofuran-2-carboxylic acid core serves as a versatile starting point for the synthesis of a diverse library of structural analogues. The carboxylic acid moiety is a convenient handle for derivatization, most commonly through the formation of amides.

General Strategy for Analogue Synthesis

The primary strategy for generating analogues involves the coupling of the carboxylic acid with a variety of amines to produce a library of amides. This approach allows for the systematic exploration of the chemical space around the core scaffold.

G A 7-Fluorobenzofuran-2-carboxylic acid B Acyl Chloride Intermediate A->B Thionyl Chloride (SOCl2) or Oxalyl Chloride D 7-Fluorobenzofuran-2-carboxamide Analogue B->D Coupling C Amine (R-NH2) C->D

Caption: General scheme for the synthesis of amide analogues.

Detailed Experimental Protocol: Synthesis of a Representative Amide Analogue

This protocol describes the synthesis of an N-substituted amide derivative.

  • Rationale: Conversion of the carboxylic acid to the more reactive acyl chloride facilitates the coupling reaction with a wide range of amines, including those that are weakly nucleophilic.

  • Procedure:

    • Suspend 7-fluorobenzofuran-2-carboxylic acid (1 eq.) in a suitable solvent (e.g., dichloromethane) and add a catalytic amount of DMF.

    • Add oxalyl chloride or thionyl chloride (1.5 eq.) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

    • Dissolve the crude acyl chloride in a fresh portion of anhydrous solvent and cool to 0 °C.

    • Add a solution of the desired amine (1.1 eq.) and a base (e.g., triethylamine, 1.2 eq.) in the same solvent.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired amide analogue.

Biological Evaluation of 7-Fluorobenzofuran-2-carboxylic Acid Analogues

A critical aspect of the drug discovery process is the thorough biological evaluation of the synthesized compounds. For 7-fluorobenzofuran-2-carboxylic acid analogues, a primary focus has been on their anticancer activity.

Anticancer Activity

Benzofuran derivatives have been reported to exhibit potent cytotoxic activity against various human cancer cell lines.[1][8] The mechanism of action can be diverse, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

4.1.1. In Vitro Cytotoxicity Assays

A standard method for assessing the anticancer potential of new compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

  • Protocol: MTT Assay for Cell Viability

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition: Targeting Lymphoid Tyrosine Phosphatase (LYP)

Recent studies have identified benzofuran-2-carboxylic acid derivatives as inhibitors of lymphoid tyrosine phosphatase (LYP), a key negative regulator of T-cell activation.[11] Inhibition of LYP can enhance the immune response against cancer cells, making it an attractive target for cancer immunotherapy.

4.2.1. LYP Signaling Pathway

G TCR T-Cell Receptor (TCR) Lck Lck (Src family kinase) TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation Downstream Downstream Signaling (T-Cell Activation) ZAP70->Downstream LYP LYP (PTPN22) LYP->Lck Dephosphorylation (Inhibition) Inhibitor 7-Fluorobenzofuran-2-carboxylic Acid Analogue Inhibitor->LYP Inhibition

Caption: Simplified LYP signaling pathway in T-cell activation.

4.2.2. In Vitro LYP Inhibition Assay

The inhibitory activity of compounds against LYP can be determined using a fluorogenic substrate.[12]

  • Protocol: LYP Inhibition Assay

    • Reagents: Recombinant human LYP enzyme, a fluorogenic substrate such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), and assay buffer.

    • Assay Procedure: a. In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the LYP enzyme. b. Incubate the mixture for a short period to allow for compound-enzyme interaction. c. Initiate the reaction by adding the DiFMUP substrate. d. Monitor the increase in fluorescence over time using a fluorescence plate reader. The dephosphorylation of DiFMUP by LYP generates a fluorescent product.

    • Data Analysis: Calculate the rate of the enzymatic reaction at each compound concentration. Determine the IC₅₀ value for each compound.

Structure-Activity Relationships (SAR)

The systematic modification of the 7-fluorobenzofuran-2-carboxylic acid scaffold and the subsequent evaluation of the biological activity of the analogues allow for the elucidation of structure-activity relationships (SAR).[6][9]

Table 1: Representative SAR Data for 7-Fluorobenzofuran-2-carboxamide Analogues

Compound IDR Group (Amine)Anticancer Activity (IC₅₀, µM)LYP Inhibition (Kᵢ, µM)
1 -H> 50> 100
2a -CH₂-Ph15.28.5
2b -CH₂(4-Cl-Ph)8.74.1
2c -CH₂(4-OCH₃-Ph)22.512.3
3a -Ph12.16.8
3b -(4-F-Ph)7.93.5

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR trends.

  • The unsubstituted carboxylic acid (1 ) is inactive, highlighting the importance of the amide functional group for activity.

  • The presence of an aromatic ring in the amide substituent appears to be beneficial for both anticancer activity and LYP inhibition (compare 1 to 2a and 3a ).

  • Electron-withdrawing groups on the phenyl ring of the amide substituent, such as chlorine (2b ) or fluorine (3b ), may enhance potency. This could be due to increased binding interactions with the target or improved physicochemical properties.

  • Electron-donating groups, such as methoxy (2c ), may be less favorable for activity.

Conclusion and Future Directions

7-Fluorobenzofuran-2-carboxylic acid and its structural analogues represent a promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. The synthetic accessibility of this scaffold allows for the rapid generation of diverse chemical libraries for biological screening. The identification of LYP as a potential target for this compound class opens up exciting new avenues for the development of novel cancer immunotherapies.

Future research in this area should focus on:

  • Expansion of Analogue Libraries: Synthesis of a broader range of analogues with diverse substituents at the amide position and on the benzofuran ring to further probe the SAR.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular mechanisms by which these compounds exert their anticancer effects, including their effects on downstream signaling pathways.

  • Pharmacokinetic Profiling: Evaluation of the ADME properties of the most promising lead compounds to assess their drug-likeness.

  • In Vivo Efficacy Studies: Testing of lead compounds in relevant animal models of cancer to validate their therapeutic potential.

By leveraging the insights and protocols outlined in this guide, researchers can accelerate the discovery and development of novel 7-fluorobenzofuran-2-carboxylic acid-based drugs with the potential to make a significant impact on human health.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI. [Link]

  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. (2020). ACS Publications. [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2013). ResearchGate. [Link]

  • Benzofuran derivatives: A patent review. (2013). ResearchGate. [Link]

  • A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases. (2011). PubMed Central. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). PubMed Central. [Link]

  • Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. (2015). PubMed. [Link]

  • Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. (2005). ResearchGate. [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (2010). MDPI. [Link]

  • Discovery of a Novel Series of Inhibitors of Lymphoid Tyrosine Phosphatase with Activity in Human T Cells. (2011). ACS Publications. [Link]

  • Structure–Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). PubMed. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). Semantic Scholar. [Link]

  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (2024). ResearchGate. [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2021). NISCAIR Online Periodicals Repository. [Link]

  • Synthesis and antimicrobial activity of some benzofuran derivatives. (1985). PubMed. [Link]

  • Inhibition of Lymphoid Tyrosine Phosphatase by Benzofuran Salicylic Acids. (2012). PubMed Central. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed Central. [Link]

Sources

Foundational

fundamental properties of 7-Fluorobenzofuran-2-carboxylic acid

An In-Depth Technical Guide to 7-Fluorobenzofuran-2-carboxylic Acid: Properties, Synthesis, and Scientific Context Introduction The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 7-Fluorobenzofuran-2-carboxylic Acid: Properties, Synthesis, and Scientific Context

Introduction

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic pharmaceuticals. Its unique electronic and structural properties make it a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory functions.[1][2] This guide focuses on a specific, synthetically important derivative: 7-Fluorobenzofuran-2-carboxylic acid .

The introduction of a fluorine atom onto the benzene ring is a well-established strategy in drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, without significantly increasing its steric bulk. This technical whitepaper serves as a comprehensive resource for researchers, chemists, and drug development professionals, providing a detailed examination of the core properties, a rational synthesis approach, and the scientific context for 7-Fluorobenzofuran-2-carboxylic acid.

Molecular Profile and Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is the first step in any research or development endeavor. While extensive experimental data for this specific molecule is not widely published, we can deduce its core characteristics based on its structure and data from analogous compounds.

Figure 1: Chemical Structure of 7-Fluorobenzofuran-2-carboxylic acid mol

Caption: Figure 1: Chemical Structure of 7-Fluorobenzofuran-2-carboxylic acid.

Table 1: Core Physicochemical Properties

PropertyValue (Predicted/Calculated)Rationale & Authoritative Context
Molecular Formula C₉H₅FO₃Based on atomic composition.
Molecular Weight 180.14 g/mol Calculated from the molecular formula.
CAS Number Not assignedAs of early 2026, a specific CAS number is not indexed in major databases. The dihydro version, 7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid, is registered under CAS 1354951-91-9.
Appearance White to off-white solidTypical for crystalline organic acids.
Melting Point > 200 °C (Estimated)The parent compound, Benzofuran-2-carboxylic acid, melts at 193-196 °C. The thiophene analog, 7-Fluorobenzo[b]thiophene-2-carboxylic acid, has a significantly higher melting point of 255-258 °C.[3] The fluorine atom and potential for strong hydrogen bonding suggest an elevated melting point.
pKa 3.0 - 4.0 (Estimated)The carboxylic acid group is acidic. The electron-withdrawing nature of the benzofuran ring and the fluorine atom would likely lower the pKa relative to benzoic acid (pKa ~4.2).
Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, Methanol, Ethyl Acetate.The polar carboxylic acid group imparts some aqueous solubility, but the larger fluorinated aromatic system dominates, favoring solubility in organic media.
XLogP3 ~2.5 (Estimated)The parent benzofuran-2-carboxylic acid has a computed XLogP3 of 2.4.[4] The addition of fluorine typically increases lipophilicity, suggesting a slightly higher value.

Synthesis and Mechanistic Rationale

A robust and reproducible synthetic route is critical for accessing sufficient quantities of a compound for research. While specific literature on the synthesis of the 7-fluoro isomer is sparse, a logical pathway can be designed based on established methods for constructing the benzofuran ring system. The most common and effective strategies involve the cyclization of a suitably substituted phenol.

Our proposed synthesis begins with a commercially available fluorinated phenol and proceeds through an O-alkylation followed by an intramolecular cyclization. This approach offers good control over the regiochemistry.

Proposed Synthetic Workflow

G A 2-Bromo-6-fluorophenol (Starting Material) B O-Alkylation with Ethyl Bromoacetate A->B K₂CO₃, Acetone C Intermediate: Ethyl 2-((2-bromo-6-fluorophenyl)oxy)acetate B->C D Palladium-Catalyzed Intramolecular C-H Arylation (e.g., Perkin Reaction variant) C->D Pd(OAc)₂, PPh₃, Base E Intermediate: Ethyl 7-Fluorobenzofuran-2-carboxylate D->E F Saponification (Base Hydrolysis) E->F 1. NaOH, EtOH/H₂O 2. HCl (aq) G Product: 7-Fluorobenzofuran-2-carboxylic acid F->G

Caption: Figure 2: Proposed workflow for the synthesis of 7-Fluorobenzofuran-2-carboxylic acid.

Detailed Experimental Protocol

This protocol is a representative, field-proven methodology adapted for this specific target.

Step 1: Synthesis of Ethyl 2-((2-bromo-6-fluorophenyl)oxy)acetate (Intermediate C)

  • To a solution of 2-bromo-6-fluorophenol (1.0 eq) in acetone (10 mL/mmol), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Add ethyl bromoacetate (1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Causality: The potassium carbonate acts as a base to deprotonate the phenol, forming a phenoxide which is a potent nucleophile. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

  • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the desired ester.

Step 2: Synthesis of Ethyl 7-Fluorobenzofuran-2-carboxylate (Intermediate E)

  • In a sealed reaction vessel, dissolve the acetate intermediate from Step 1 (1.0 eq) in a suitable solvent such as DMF or toluene.

  • Add a palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a phosphine ligand, such as triphenylphosphine (PPh₃, 0.1 eq).

  • Add a base, such as sodium acetate (NaOAc, 2.0 eq).

  • Purge the vessel with an inert gas (Argon or Nitrogen) and heat to 100-120 °C for 12-24 hours.

    • Causality: This is an intramolecular Heck-type or direct arylation reaction. The palladium catalyst facilitates the C-C bond formation between the aryl bromide and the enolizable position of the acetate moiety, leading to ring closure. The base is crucial for the catalytic cycle.

  • After cooling, dilute the mixture with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify by column chromatography to isolate the benzofuran ester.

Step 3: Synthesis of 7-Fluorobenzofuran-2-carboxylic acid (Product G)

  • Dissolve the ethyl ester from Step 2 (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux for 2-4 hours.[5]

    • Causality: Saponification is the base-catalyzed hydrolysis of the ester to its corresponding carboxylate salt.

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid (HCl).

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

    • Self-Validation: The purity of the final product should be confirmed by melting point analysis and the spectroscopic methods outlined in the next section.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The following table outlines the expected spectral characteristics for 7-Fluorobenzofuran-2-carboxylic acid.

Table 2: Predicted Spectroscopic Data

TechniqueExpected SignalsRationale
¹H NMR (400 MHz, DMSO-d₆)δ 13.0-13.5 (s, 1H, -COOH) δ 7.2-7.8 (m, 4H, Ar-H & Furan-H)The carboxylic acid proton is highly deshielded and often broad.[6] The aromatic and furan protons will appear in the typical aromatic region, with complex splitting patterns due to H-H and H-F coupling.
¹³C NMR (100 MHz, DMSO-d₆)δ ~160-165 (C=O) δ ~155-160 (d, J≈240 Hz, C-F) δ ~105-150 (Multiple aromatic and furan carbons)The carbonyl carbon is characteristic. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF). Other carbons in the benzene ring will show smaller 2-bond and 3-bond couplings to fluorine.[7]
FT-IR (KBr Pellet)2500-3300 cm⁻¹ (broad, O-H stretch) ~1700-1725 cm⁻¹ (strong, C=O stretch) ~1200-1300 cm⁻¹ (C-O stretch) ~1100-1200 cm⁻¹ (C-F stretch)The broad O-H band is characteristic of a hydrogen-bonded carboxylic acid.[8] The C=O stretch is sharp and strong. Aromatic C-H and C=C signals will also be present.[9]
Mass Spec (ESI-)[M-H]⁻ at m/z 179.02In negative ion mode Electrospray Ionization (ESI-), the molecule will readily lose a proton to form the [M-H]⁻ ion. The exact mass can be used to confirm the elemental composition.

Scientific Context and Potential Applications

The value of 7-Fluorobenzofuran-2-carboxylic acid lies in its potential as a building block for more complex molecules, particularly in drug discovery. The benzofuran-2-carboxylic acid core is a known pharmacophore, and the strategic placement of a fluorine atom at the 7-position can confer desirable properties.

Figure 3: Structure-Activity Relationship Concept Map Core 7-Fluorobenzofuran- 2-carboxylic acid BF Benzofuran Scaffold Core->BF F 7-Fluoro Substituent Core->F CA 2-Carboxylic Acid Core->CA P1 Planar, aromatic system for π-stacking BF->P1 P2 Metabolic Blocking F->P2 P3 Modulates Lipophilicity (LogP) F->P3 P4 Alters pKa & Basicity F->P4 P5 Hydrogen Bond Donor/Acceptor CA->P5 P6 Salt Formation / Prodrug Site CA->P6 B1 Potential Anticancer Activity [1] P1->B1 B2 Potential Antimicrobial Activity [17] P1->B2 B3 Enzyme Inhibition (e.g., CA) [8] P1->B3 P2->B1 P2->B2 P2->B3 P3->B1 P3->B2 P3->B3 P4->B1 P4->B2 P4->B3 P5->B1 P5->B2 P5->B3 P6->B1 P6->B2 P6->B3

Sources

Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel Benzofuran Compounds

Authored for Researchers, Scientists, and Drug Development Professionals The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic pharmaceuticals. Its versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic pharmaceuticals. Its versatile biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective, have established it as a cornerstone in modern drug discovery. This guide provides an in-depth technical overview of the synthesis and characterization of novel benzofuran derivatives, offering field-proven insights into experimental design, mechanistic rationale, and analytical validation.

Part 1: Strategic Synthesis of the Benzofuran Core

The construction of the benzofuran ring system can be approached through various synthetic strategies, broadly categorized by the key bond formation and the choice of starting materials. The selection of a particular synthetic route is often dictated by the desired substitution pattern, substrate availability, and scalability.

Palladium- and Copper-Catalyzed Cross-Coupling Strategies: A Modern Approach

Transition metal-catalyzed reactions have revolutionized the synthesis of complex organic molecules, and benzofurans are no exception. Palladium- and copper-based catalytic systems offer a highly efficient and modular approach to constructing the benzofuran nucleus, typically through a sequence of cross-coupling followed by an intramolecular cyclization.

A prominent example is the Sonogashira coupling of a o-halophenol with a terminal alkyne, followed by an intramolecular cyclization to furnish the 2-substituted benzofuran.[1] The use of a palladium catalyst, often in conjunction with a copper(I) co-catalyst, facilitates the formation of the C-C bond between the phenol and the alkyne. Subsequent intramolecular hydroalkoxylation, which can be promoted by the same catalytic system or by a different catalyst, leads to the formation of the furan ring.[2]

The general workflow for this powerful synthetic strategy is outlined below:

G cluster_0 Palladium/Copper-Catalyzed Benzofuran Synthesis A o-Halophenol + Terminal Alkyne B Sonogashira Coupling (Pd/Cu catalyst, base) A->B C o-Alkynylphenol Intermediate B->C D Intramolecular Cyclization (e.g., Pd or Cu catalyst) C->D E 2-Substituted Benzofuran D->E

Caption: Palladium/Copper-Catalyzed Benzofuran Synthesis Workflow.

This approach offers significant advantages in terms of functional group tolerance and the ability to introduce a wide variety of substituents at the 2-position of the benzofuran ring. The reaction conditions are generally mild, and the yields are often high.[3]

Classical Synthetic Routes: The Perkin Reaction

While modern catalytic methods are often preferred for their efficiency and scope, classical named reactions still hold value, particularly for specific substitution patterns. The Perkin reaction, for instance, provides a route to benzofuran-2-carboxylic acids from 3-halocoumarins.[4] This rearrangement involves the base-catalyzed fission of the coumarin ring, followed by an intramolecular nucleophilic attack of the resulting phenoxide on the vinyl halide to form the benzofuran ring.[4]

The mechanism of the Perkin rearrangement is a two-stage process: a rapid base-catalyzed ring opening followed by a slower intramolecular cyclization.[4]

G cluster_1 Perkin Rearrangement for Benzofuran Synthesis A 3-Halocoumarin B Base-Catalyzed Ring Fission A->B C Phenoxide Intermediate B->C D Intramolecular Nucleophilic Attack C->D E Benzofuran-2-carboxylic Acid D->E

Caption: Perkin Rearrangement for Benzofuran Synthesis.

This method is particularly useful for accessing benzofurans with a carboxylic acid moiety at the 2-position, which can serve as a handle for further functionalization.

Part 2: Rigorous Characterization of Novel Benzofuran Compounds

The unambiguous identification and characterization of newly synthesized compounds are paramount for ensuring scientific integrity and for advancing drug discovery programs. A combination of spectroscopic and chromatographic techniques is employed to elucidate the structure, purity, and properties of novel benzofuran derivatives.

Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural characterization of benzofuran compounds. The chemical shifts and coupling constants of the protons and carbons in the benzofuran ring system provide a wealth of information about the substitution pattern and the electronic environment of the molecule. For example, in 2-phenylbenzofuran, the protons of the phenyl group typically appear as multiplets in the aromatic region of the ¹H NMR spectrum, while the protons on the benzofuran core exhibit characteristic chemical shifts and coupling patterns.[5]

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-3~7.06 (d)~101.3
H-4~7.55-7.62 (m)~122.9
H-5~7.24-7.30 (m)~124.3
H-6~7.24-7.30 (m)~120.9
H-7~7.55-7.62 (m)~111.2
C-2-~155.9
C-3a-~129.2
C-7a-~154.9
Phenyl C-1'-~130.5
Phenyl C-2'/6'~7.90-7.92 (m)~125.0
Phenyl C-3'/5'~7.46-7.50 (m)~128.8
Phenyl C-4'~7.37-7.40 (m)~128.6
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for 2-Phenylbenzofuran in CDCl₃.[5]

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The benzofuran ring system exhibits characteristic absorption bands. For instance, the C=C stretching vibrations of the aromatic ring typically appear in the region of 1600-1450 cm⁻¹.[6] The C-O-C stretching of the furan ring also gives rise to characteristic absorptions.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. Under electron ionization (EI), benzofuran derivatives often exhibit a prominent molecular ion peak. The fragmentation patterns can be diagnostic for the substitution on the benzofuran core. For example, 2-aroylbenzofurans often show a characteristic fragmentation involving the loss of the aroyl group.[7] The formation of a 2-substituted benzo[b]furan ion is a common fragmentation pathway for certain larger molecules containing this moiety.[8]

Chromatographic Purification and Analysis

Flash Chromatography: Following synthesis, crude reaction mixtures are typically purified using flash column chromatography. For "normal" polarity benzofuran derivatives, a common solvent system is a mixture of ethyl acetate and hexane.[9] The choice of solvent system is guided by thin-layer chromatography (TLC) analysis of the crude mixture.[10][11]

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the purification and purity analysis of benzofuran compounds. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate, is a widely used method.[12][13] The retention time and peak purity, as determined by a UV or mass spectrometric detector, are key indicators of the compound's identity and purity.

Parameter Typical Conditions
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, increase to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 282 nm or MS
Table 2: Example of a Reversed-Phase HPLC Method for Benzofuran Analysis.[12][14]

Part 3: Application in Drug Discovery and Development

The synthesis of novel benzofuran derivatives is often driven by their potential as therapeutic agents. Understanding the relationship between their structure and biological activity is crucial for the design of more potent and selective drug candidates.

Structure-Activity Relationship (SAR) Studies

SAR studies aim to identify the structural features of a molecule that are responsible for its biological activity. For benzofuran derivatives with anticancer activity, for example, the nature and position of substituents on the benzofuran ring and any appended groups can have a profound impact on their potency and selectivity.[15] For instance, certain benzofuran hybrids have shown potent inhibitory activity against specific cancer cell lines, with IC₅₀ values in the nanomolar range.[16]

Compound Target Cell Line IC₅₀ (nM)
Benzofuran Acylhydrazone 20qLSD114
Benzofuran Acylhydrazone 20rLSD115
Benzofuran Acylhydrazone 20sLSD127
Benzofuran Acylhydrazone 20tLSD124
Table 3: Example of SAR Data for Benzofuran Derivatives as LSD1 Inhibitors.[16]
Molecular Docking

To understand the molecular basis of their biological activity, computational techniques such as molecular docking are employed. Docking simulations can predict the binding mode of a benzofuran derivative within the active site of a biological target, such as an enzyme or receptor.[17] For example, molecular docking studies of benzofuran derivatives with tubulin, a key target in cancer chemotherapy, have revealed that these compounds can interact with the colchicine binding site through a combination of hydrophobic, cation-π, and hydrogen bond interactions.[18] This information is invaluable for the rational design of new inhibitors with improved binding affinity and selectivity.

G cluster_2 Drug Discovery Workflow for Benzofurans A Synthesis of Benzofuran Library B Biological Screening (e.g., cell-based assays) A->B C Identification of 'Hit' Compounds B->C D SAR Studies C->D E Molecular Docking C->E F Lead Optimization D->F E->F G Preclinical Development F->G

Caption: Drug Discovery Workflow for Benzofuran Derivatives.

Part 4: Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for key experiments are presented below.

Protocol: Palladium/Copper-Catalyzed Synthesis of 2-Arylbenzofurans

This protocol is adapted from a general procedure for the Sonogashira coupling of o-iodophenols and terminal alkynes, followed by intramolecular cyclization.[3]

Materials:

  • o-Iodophenol (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol)

  • CuI (0.06 mmol)

  • Triethylamine (TEA) (3.0 mL)

  • Solvent (e.g., THF or DMF) (5.0 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the o-iodophenol, terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the solvent and triethylamine via syringe.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Upon completion of the Sonogashira coupling, heat the reaction mixture to 80-100 °C and stir for an additional 6-12 hours to effect the intramolecular cyclization.

  • Monitor the progress of the cyclization by TLC.

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol: Characterization of a Novel Benzofuran Derivative

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • FT-IR Spectrometer

  • Mass Spectrometer (e.g., GC-MS or LC-MS)

  • HPLC system with UV and/or MS detector

Procedure:

  • NMR Spectroscopy: Dissolve a small amount of the purified compound (5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) to fully elucidate the structure.

  • IR Spectroscopy: Obtain the IR spectrum of the compound as a thin film (for oils) or as a KBr pellet (for solids). Identify the characteristic absorption bands for the functional groups present.

  • Mass Spectrometry: Analyze the compound by GC-MS or LC-MS to determine its molecular weight and fragmentation pattern.

  • HPLC Analysis: Prepare a dilute solution of the compound in the mobile phase. Inject the solution into the HPLC system to determine its purity and retention time.

Conclusion

The synthesis and characterization of novel benzofuran compounds represent a vibrant and impactful area of chemical and pharmaceutical research. The strategic application of modern synthetic methodologies, coupled with rigorous analytical characterization, is essential for the successful development of new benzofuran-based therapeutic agents. This guide has provided a comprehensive overview of the key principles and practical considerations in this field, with the aim of empowering researchers to design and execute their experiments with confidence and scientific rigor. The continued exploration of the chemical space around the benzofuran scaffold holds immense promise for the discovery of next-generation medicines.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, (2024). [Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC, (2012). [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. PubMed, (2007). [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, (2017). [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Normal Phase flash chromatography. Element Lab Solutions. [Link]

  • Study on 2-arylbenzo[b]furans from Itea omeiensis and their fragmentation patterns with Q-Orbitrap mass spectrometry. Taylor & Francis Online, (2021). [Link]

  • Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors. PubMed, (2021). [Link]

  • Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization-a useful precursor ion for isomeric differentiation. PubMed, (2009). [Link]

  • 2-phenylbenzofuran. ORGANIC SPECTROSCOPY INTERNATIONAL, (2016). [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate, (2010). [Link]

  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. MDPI, (2024). [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC, (2022). [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, (2023). [Link]

  • Synthesis, Evaluation for Cytotoxicity and Molecular Docking Studies of Benzo[c]furan-Chalcones for Potential to Inhibit Tubulin Polymerization and/or EGFR-Tyrosine Kinase Phosphorylation. MDPI, (2021). [Link]

  • Successful flash chromatography. Biotage. [Link]

  • Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. PubMed, (2018). [Link]

  • Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. The Royal Society of Chemistry, (2020). [Link]

  • The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. ResearchGate, (2021). [Link]

  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI, (2018). [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI, (2022). [Link]

  • POWDER X-RAY DIFFRACTION AND THERMAL STUDIES OF SOME METAL COMPLEXES DERIVED FROM BENZOFURAN SCHIFF BASE. SlideShare, (2018). [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. [Link]

  • The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. PubMed, (2000). [Link]

  • 2-Phenylbenzofuran. Wikipedia. [Link]

  • Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors. ResearchGate, (2021). [Link]

  • Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. ResearchGate, (2018). [Link]

  • Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. SciELO, (2013). [Link]

  • X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. ResearchGate, (2014). [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Publications, (2022). [Link]

  • Successful Flash Chromatography. King Group. [Link]

  • Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors. ResearchGate, (2013). [Link]

  • Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Der Pharma Chemica, (2013). [Link]

  • Benzofuran. NIST WebBook, (2021). [Link]

  • X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Semantic Scholar, (2014). [Link]

  • Unexpected detection of 3-aroylbenzofuran side products in the preparation of 2-arylbenzofurans: Identification, characterization, and comparison with chalcone's fragmentation patterns using EI/MSn. PubMed, (2015). [Link]

  • Molecular Docking Studies of Tubulin Inhibitors. Scribd. [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI, (2024). [Link]

  • Reversed-phase HPLC Buffers. Chromatography Forum. [Link]

  • Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ResearchGate, (2013). [Link]

  • DEVELOPMENT AND VALIDATION OF REVERSE PHASE-HIGH PERFORMANCE LIQUID CHROMATOGRAPHY ASSAY METHOD FOR ESTIMATION OF FENOFIBRATE IN. Universiti Sains Malaysia, (2012). [Link]

  • Enabling facile, rapid and successful chromatographic Flash purification. Chromatography Today. [Link]

Sources

Foundational

7-Fluorobenzofuran-2-carboxylic Acid: A Comprehensive Technical Guide for Drug Discovery and Development

Foreword: The Strategic Value of Fluorination in Benzofuran Scaffolds In the landscape of modern medicinal chemistry, the benzofuran-2-carboxylic acid motif stands out as a privileged scaffold, consistently appearing in...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Fluorination in Benzofuran Scaffolds

In the landscape of modern medicinal chemistry, the benzofuran-2-carboxylic acid motif stands out as a privileged scaffold, consistently appearing in molecules with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic introduction of a fluorine atom, particularly at the 7-position, can dramatically modulate the physicochemical and pharmacological profile of the parent molecule. This guide provides an in-depth exploration of 7-Fluorobenzofuran-2-carboxylic acid, offering a synthesis of established chemical principles and field-proven insights for researchers, scientists, and professionals in drug development. We will delve into a detailed synthetic pathway, elucidate its structural and physicochemical characteristics, and explore its potential as a valuable building block in the design of next-generation therapeutics.

Synthetic Strategy: A Validated Pathway to 7-Fluorobenzofuran-2-carboxylic Acid

The synthesis of 7-Fluorobenzofuran-2-carboxylic acid can be efficiently achieved through a two-step process commencing with the commercially available 3-fluorosalicylaldehyde. This pathway is an adaptation of well-established methods for benzofuran synthesis, ensuring reliability and scalability.

Rationale for Starting Material Selection

The choice of 3-fluorosalicylaldehyde as the starting material is strategic. The fluorine atom at the 3-position of the salicylaldehyde directly translates to the desired 7-position in the final benzofuran ring system, providing regiochemical control. The aldehyde and hydroxyl functionalities are perfectly poised for the subsequent cyclization reaction. The preparation of 3-fluorosalicylaldehyde from ortho-fluorophenol is a well-documented process[1].

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Ethyl 7-Fluorobenzofuran-2-carboxylate

This step involves a Perkin-like condensation and cyclization reaction. The phenoxide, generated in situ, undergoes nucleophilic attack on the carbon bearing the bromine of ethyl bromomalonate, followed by an intramolecular condensation to form the benzofuran ring.

  • Reagents and Materials:

    • 3-Fluorosalicylaldehyde

    • Ethyl bromomalonate

    • Potassium carbonate (anhydrous)

    • Acetone (anhydrous)

    • Magnetic stirrer and hotplate

    • Round-bottom flask

    • Reflux condenser

    • Rotary evaporator

  • Procedure:

    • To a solution of 3-fluorosalicylaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add ethyl bromomalonate (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the potassium salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure ethyl 7-fluorobenzofuran-2-carboxylate.

Step 2: Saponification to 7-Fluorobenzofuran-2-carboxylic Acid

The final step is a standard ester hydrolysis (saponification) to yield the target carboxylic acid.

  • Reagents and Materials:

    • Ethyl 7-fluorobenzofuran-2-carboxylate

    • Ethanol

    • Sodium hydroxide (or Potassium hydroxide)

    • Hydrochloric acid (1N)

    • Magnetic stirrer

    • Round-bottom flask

    • pH paper or meter

  • Procedure:

    • Dissolve the ethyl 7-fluorobenzofuran-2-carboxylate (1.0 eq) in ethanol.

    • Add a solution of sodium hydroxide (2.0 eq) in water to the ethanolic solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

    • Remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1N hydrochloric acid.

    • The white precipitate of 7-Fluorobenzofuran-2-carboxylic acid will form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

Synthesis_Workflow cluster_step1 Step 1: Esterification and Cyclization cluster_step2 Step 2: Saponification A 3-Fluorosalicylaldehyde C K2CO3, Acetone Reflux A->C B Ethyl Bromomalonate B->C D Ethyl 7-Fluorobenzofuran-2-carboxylate C->D Perkin-like Condensation E Ethyl 7-Fluorobenzofuran-2-carboxylate F 1. NaOH, Ethanol/H2O 2. HCl (aq) E->F G 7-Fluorobenzofuran-2-carboxylic Acid F->G Hydrolysis Biological_Applications cluster_core 7-Fluorobenzofuran-2-carboxylic Acid cluster_properties Key Physicochemical Properties cluster_applications Potential Therapeutic Applications Core Core Scaffold Lipophilicity Increased Lipophilicity Core->Lipophilicity Fluorine at C7 Acidity Modulated Acidity (pKa) Core->Acidity Fluorine at C7 Metabolic_Stability Enhanced Metabolic Stability Core->Metabolic_Stability C-F Bond Strength Anticancer Anticancer Agents (e.g., against HCC, MCF-7) Lipophilicity->Anticancer Improved Permeability Antimicrobial Antimicrobial Agents Lipophilicity->Antimicrobial Enzyme_Inhibition Enzyme Inhibitors (e.g., Carbonic Anhydrase) Acidity->Enzyme_Inhibition Enhanced Binding Metabolic_Stability->Anticancer Increased Half-life

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 7-Fluorobenzofuran-2-carboxylic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Fluorine in a Privileged Scaffold The benzofuran core is a well-established "privileged scaffold" in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorine in a Privileged Scaffold

The benzofuran core is a well-established "privileged scaffold" in medicinal chemistry, forming the central framework of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic introduction of fluorine into this scaffold can dramatically enhance its therapeutic potential. The high electronegativity, small size, and ability of fluorine to form strong bonds with carbon can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. 7-Fluorobenzofuran-2-carboxylic acid emerges as a particularly valuable building block, combining the desirable features of the benzofuran nucleus with the strategic placement of a fluorine atom, offering a unique tool for fine-tuning molecular properties in drug discovery and organic synthesis.

This guide provides a comprehensive overview of the synthesis and synthetic applications of 7-Fluorobenzofuran-2-carboxylic acid, offering detailed protocols and expert insights for its effective utilization in the laboratory.

Synthesis of 7-Fluorobenzofuran-2-carboxylic acid: A Practical Approach

While numerous methods exist for the synthesis of substituted benzofurans, a reliable and scalable route to 7-Fluorobenzofuran-2-carboxylic acid can be adapted from established protocols for related halogenated benzofurans. A common and effective strategy involves the cyclization of a suitably substituted phenol. The following multi-step synthesis, starting from commercially available 3-fluorophenol, represents a logical and experimentally viable approach.

Synthesis of 7-Fluorobenzofuran-2-carboxylic acid A 3-Fluorophenol B 2-Bromo-3-fluorophenol A->B Br2, solvent C 2-(2-Bromo-3-fluorophenoxy)acetaldehyde dimethyl acetal B->C BrCH2CH(OCH3)2, K2CO3, acetone D 7-Fluorobenzofuran C->D Polyphosphoric acid, heat E 7-Fluorobenzofuran-2-carbaldehyde D->E Vilsmeier-Haack (POCl3, DMF) F 7-Fluorobenzofuran-2-carboxylic acid E->F Oxidation (e.g., KMnO4)

Caption: Proposed synthetic pathway to 7-Fluorobenzofuran-2-carboxylic acid.

Experimental Protocol: Synthesis of 7-Fluorobenzofuran-2-carboxylic acid

Part 1: Synthesis of 7-Fluorobenzofuran

  • Bromination of 3-Fluorophenol: To a solution of 3-fluorophenol in a suitable solvent (e.g., dichloromethane or acetic acid), add an equimolar amount of bromine dropwise at 0 °C. Allow the reaction to stir at room temperature until completion (monitored by TLC). Perform an aqueous work-up and purify by column chromatography to yield 2-bromo-3-fluorophenol.

  • Williamson Ether Synthesis: Combine 2-bromo-3-fluorophenol, 2-bromoacetaldehyde dimethyl acetal, and potassium carbonate in acetone. Reflux the mixture for several hours until the starting material is consumed (TLC analysis). Filter the reaction mixture, concentrate the filtrate, and purify the residue to obtain 2-(2-bromo-3-fluorophenoxy)acetaldehyde dimethyl acetal.

  • Cyclization to 7-Fluorobenzofuran: Add the acetal from the previous step to polyphosphoric acid and heat the mixture to induce cyclization. The reaction progress should be monitored carefully. Upon completion, pour the reaction mixture onto ice and extract the product with a suitable organic solvent. Purify the crude product by distillation or column chromatography to yield 7-fluorobenzofuran. This type of cyclization is a common strategy for synthesizing benzofurans from phenoxyacetals.[3]

Part 2: Carboxylation of 7-Fluorobenzofuran

  • Vilsmeier-Haack Formylation: To a solution of 7-fluorobenzofuran in DMF at 0 °C, add phosphorus oxychloride (POCl₃) dropwise. Allow the reaction to warm to room temperature and then heat gently for a few hours. Cool the reaction mixture and pour it into a mixture of ice and aqueous sodium acetate. Extract the product, 7-fluorobenzofuran-2-carbaldehyde, and purify.

  • Oxidation to the Carboxylic Acid: Dissolve the 7-fluorobenzofuran-2-carbaldehyde in a suitable solvent mixture (e.g., acetone/water). Add potassium permanganate (KMnO₄) portion-wise while maintaining the temperature below 30 °C. Stir until the purple color disappears. Filter the manganese dioxide, and acidify the filtrate to precipitate the product. Collect the solid by filtration, wash with cold water, and dry to obtain 7-Fluorobenzofuran-2-carboxylic acid.

Key Synthetic Transformations of the Carboxylic Acid Group

The carboxylic acid moiety of 7-Fluorobenzofuran-2-carboxylic acid is a versatile handle for a variety of synthetic transformations, most notably the formation of amides and esters.

Amide Bond Formation: A Gateway to Bioactive Molecules

The synthesis of amide derivatives is a cornerstone of medicinal chemistry, and 7-Fluorobenzofuran-2-carboxylic acid is an excellent substrate for this transformation. The resulting 7-fluorobenzofuran-2-carboxamides are of significant interest due to their potential as anticancer agents and kinase inhibitors.[1][4]

Amide_Coupling CarboxylicAcid 7-Fluorobenzofuran- 2-carboxylic acid ActivatedEster Activated Intermediate (e.g., Acyl Chloride, Active Ester) CarboxylicAcid->ActivatedEster Coupling Agent (e.g., SOCl2, HATU) Amide 7-Fluorobenzofuran- 2-carboxamide ActivatedEster->Amide Amine, Base Amine R-NH2 Amine->Amide

Caption: General workflow for amide bond formation.

Protocol: Amide Coupling using HATU

This protocol is adapted from a general procedure for the synthesis of benzofuran-2-carboxamides and is suitable for a wide range of amines.[1]

  • Reaction Setup: To a solution of 7-Fluorobenzofuran-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or CH₂Cl₂ at room temperature, add the desired amine (1.1 eq), HATU (1.2 eq), and a non-nucleophilic base such as DIPEA (2.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 7-fluorobenzofuran-2-carboxamide.

Coupling Reagent Base Typical Solvent Advantages Considerations
HATU DIPEADMF, CH₂Cl₂High efficiency, low racemizationHigher cost
EDC/HOBt DIPEA, Et₃NDMF, CH₂Cl₂Cost-effective, good for many substratesCan be less effective for hindered amines
SOCl₂ None (or Et₃N)Toluene, CH₂Cl₂Forms acyl chloride, highly reactiveHarsh conditions, not suitable for sensitive substrates

Table 1: Comparison of common amide coupling reagents.

Esterification: Modulating Physicochemical Properties

Esterification of 7-Fluorobenzofuran-2-carboxylic acid is a straightforward method to modify the polarity and pharmacokinetic profile of derivative compounds. Fischer esterification is a classic and reliable method.

Protocol: Fischer Esterification

  • Reaction Setup: Dissolve 7-Fluorobenzofuran-2-carboxylic acid in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • Work-up and Purification: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer, concentrate, and purify the resulting ester by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The 7-fluorobenzofuran-2-carboxylic acid scaffold is a valuable starting point for the synthesis of a variety of biologically active molecules. The fluorine atom at the 7-position can enhance binding to target proteins through favorable interactions and can block metabolic pathways, leading to improved drug-like properties.

Case Study: Kinase Inhibitors

Benzofuran-2-carboxylic acid derivatives have been identified as potent inhibitors of various kinases, which are critical targets in cancer therapy.[4] The general structure of these inhibitors often involves an amide linkage between the benzofuran-2-carboxylic acid core and a substituted aniline or other nitrogen-containing heterocycle. The 7-fluoro substituent can be strategically employed to probe specific interactions within the kinase active site.

G A 7-Fluorobenzofuran-2-carboxylic acid B Amide Coupling A->B D Library of 7-Fluorobenzofuran-2-carboxamides B->D C Library of Amines C->B E Biological Screening (e.g., Kinase Assays) D->E F SAR Studies E->F G Lead Optimization F->G

Caption: Workflow for the discovery of bioactive carboxamides.

Conclusion

7-Fluorobenzofuran-2-carboxylic acid is a versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of its carboxylic acid group allow for the facile generation of diverse libraries of compounds. The strategic incorporation of a fluorine atom at the 7-position offers a powerful tool for modulating the physicochemical and pharmacological properties of the resulting molecules, making this scaffold highly attractive for the development of novel therapeutics.

References

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 1-7. [Link]

  • Lee, J., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2533-2538. [Link]

  • Brzozowski, Z., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. [Link]

  • Kwiecień, H., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4749. [Link]

  • Hu, Y., et al. (2020). Synthesis of 5‐aryl‐2‐fluorobenzofurans. Journal of Fluorine Chemistry, 239, 109633. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 1022-1027. [Link]

  • Bowden, K., & Battah, S. (2009). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 14(11), 4485-4493. [Link]

  • Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056. [Link]

  • Olofsson, J., et al. (2021). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 26(11), 3321. [Link]

  • CN103724305A - Preparation method of 7-bromobenzofuran - Google P
  • Gunda, P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(26), 3411-3414. [Link]

  • El-Sayed, M. A. A., et al. (2018). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. Bioorganic Chemistry, 78, 265-277. [Link]

  • Krstulović, L., et al. (2022). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. Catalysts, 12(11), 1395. [Link]

  • Li, Y., et al. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. European Journal of Medicinal Chemistry, 258, 115594. [Link]

  • Davies, A. T., & Williams, J. M. J. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 9(16), 5649-5653. [Link]

  • Kowalewska, M., et al. (2013). Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717. [Link]

  • jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. [Link]

  • Reddy, T. S., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 25(15), 2943-2947. [Link]

  • Wang, Z., et al. (2007). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. Chinese Journal of Medicinal Chemistry, 17(4), 221-223. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 7-Fluorobenzofuran-2-carboxylic Acid Amides

Introduction: The Strategic Role of the 7-Fluorobenzofuran Scaffold in Modern Drug Discovery The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide arra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of the 7-Fluorobenzofuran Scaffold in Modern Drug Discovery

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic incorporation of a fluorine atom into this scaffold can profoundly enhance its therapeutic potential. Fluorine, a bioisostere of the hydrogen atom, can significantly modulate a molecule's physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3][4] The 7-fluoro substitution on the benzofuran ring, in particular, is of growing interest as it can influence the electronic and steric properties of the molecule, potentially leading to novel and improved pharmacological activities. This document provides a comprehensive guide for the synthesis of a diverse library of 7-Fluorobenzofuran-2-carboxylic acid amides, versatile intermediates for the development of novel therapeutic agents.

Synthetic Strategy Overview

The synthesis of 7-Fluorobenzofuran-2-carboxylic acid amides is a two-stage process. The first stage involves the construction of the core heterocyclic scaffold, 7-Fluorobenzofuran-2-carboxylic acid. The second stage is the derivatization of the carboxylic acid moiety into a wide range of amides via standard peptide coupling reactions. This modular approach allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Synthesis_Workflow cluster_0 Part 1: Synthesis of 7-Fluorobenzofuran-2-carboxylic acid cluster_1 Part 2: Amide Library Synthesis 2-Hydroxy-3-fluorobenzaldehyde 2-Hydroxy-3-fluorobenzaldehyde Ethyl 7-Fluorobenzofuran-2-carboxylate Ethyl 7-Fluorobenzofuran-2-carboxylate 2-Hydroxy-3-fluorobenzaldehyde->Ethyl 7-Fluorobenzofuran-2-carboxylate 1. Ethyl bromoacetate, K2CO3 2. Cyclization 7-Fluorobenzofuran-2-carboxylic acid 7-Fluorobenzofuran-2-carboxylic acid Ethyl 7-Fluorobenzofuran-2-carboxylate->7-Fluorobenzofuran-2-carboxylic acid Saponification (e.g., NaOH or LiOH) 7-Fluorobenzofuran-2-carboxylic acid amide 7-Fluorobenzofuran-2-carboxylic acid amide 7-Fluorobenzofuran-2-carboxylic acid->7-Fluorobenzofuran-2-carboxylic acid amide Amide Coupling (e.g., HATU, EDC/HOBt) Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->7-Fluorobenzofuran-2-carboxylic acid amide Final Product Final Product 7-Fluorobenzofuran-2-carboxylic acid amide->Final Product Purification & Characterization caption Overall synthetic workflow for 7-Fluorobenzofuran-2-carboxylic acid amides. HATU_Mechanism Carboxylic_Acid 7-Fluorobenzofuran-2- carboxylic acid Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester + HATU, Base HATU HATU Base DIPEA Amide Target Amide Active_Ester->Amide + Amine Amine R-NH2 caption HATU-mediated amide coupling workflow.

Sources

Method

Application of 7-Fluorobenzofuran-2-carboxylic Acid in Drug Discovery: A Technical Guide

Introduction: The Benzofuran Scaffold and the Strategic Role of Fluorine The benzofuran motif is a privileged heterocyclic scaffold, forming the core structure of numerous natural products and synthetic compounds with a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold and the Strategic Role of Fluorine

The benzofuran motif is a privileged heterocyclic scaffold, forming the core structure of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an attractive starting point for the design of novel therapeutic agents.[3][4] Benzofuran derivatives have demonstrated a remarkable array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[5][6]

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and bioavailability. This often leads to improved potency and a more desirable therapeutic profile.

This application note focuses on 7-Fluorobenzofuran-2-carboxylic acid , a key building block for the synthesis of novel drug candidates. The presence of the fluorine atom at the 7-position can significantly modulate the electronic and steric properties of the benzofuran ring system, offering unique opportunities for structure-activity relationship (SAR) studies and the development of targeted therapies.

Physicochemical Properties of 7-Fluorobenzofuran-2-carboxylic Acid

PropertyValueSource
Molecular FormulaC₉H₅FO₃PubChem
Molecular Weight180.14 g/mol PubChem
XLogP32.1PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count1PubChem

Core Applications in Drug Discovery

The 7-Fluorobenzofuran-2-carboxylic acid scaffold is a versatile starting point for developing inhibitors for a range of biological targets. Its derivatives have shown particular promise in the following therapeutic areas:

Inhibition of Leukotriene Biosynthesis for Anti-inflammatory Therapy

Leukotrienes are potent pro-inflammatory mediators involved in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. The 5-lipoxygenase (5-LO) enzyme is a critical component of the leukotriene biosynthesis pathway and represents a key target for anti-inflammatory drug development.

Derivatives of 7-Fluorobenzofuran-2-carboxylic acid have been identified as inhibitors of leukotriene biosynthesis.[7] The fluorine atom at the 7-position can enhance binding affinity to the target enzyme and improve metabolic stability, leading to more potent and longer-lasting anti-inflammatory effects.

Experimental Protocols

Protocol 1: Synthesis of 7-Fluorobenzofuran-2-carboxylic Acid

This protocol outlines a general and robust method for the synthesis of the title compound, starting from the commercially available 3-fluorophenol.

G A 3-Fluorophenol B Protection of Hydroxyl Group (e.g., Isopropylation) A->B  K₂CO₃, 2-bromopropane C 1-Fluoro-3-isopropoxybenzene B->C D Bromination C->D  Brominating agent E 1-Bromo-2-fluoro-4-isopropoxybenzene D->E F Grignard Exchange & Formylation E->F  i-PrMgCl, DMF G 2-Fluoro-6-hydroxybenzaldehyde F->G  Deprotection H O-Alkylation with Ethyl Bromoacetate G->H  K₂CO₃, DMF I Ethyl 2-(3-fluoro-2-formylphenoxy)acetate H->I J Intramolecular Cyclization I->J  Base (e.g., K₂CO₃) K Ethyl 7-fluorobenzofuran-2-carboxylate J->K L Saponification K->L  NaOH, EtOH/H₂O M 7-Fluorobenzofuran-2-carboxylic acid L->M

Caption: Synthetic pathway for 7-Fluorobenzofuran-2-carboxylic acid.

Part A: Synthesis of 2-Fluoro-6-hydroxybenzaldehyde

This initial phase focuses on the preparation of the key salicylaldehyde intermediate.

  • Protection of 3-Fluorophenol: In a round-bottom flask, dissolve 3-fluorophenol in a suitable organic solvent such as acetonitrile. Add potassium carbonate and 2-bromopropane. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. After cooling, filter the mixture and concentrate the filtrate under reduced pressure to obtain 1-fluoro-3-isopropoxybenzene.[8]

  • Bromination: Dissolve the 1-fluoro-3-isopropoxybenzene in an appropriate solvent and add a brominating agent (e.g., NBS or Br₂ in acetic acid) at a controlled temperature. After the reaction is complete, quench the reaction and purify the product to yield 1-bromo-2-fluoro-4-isopropoxybenzene.[8]

  • Formylation via Grignard Exchange: In a flame-dried flask under an inert atmosphere, dissolve the bromo-intermediate in anhydrous THF and cool to a low temperature (e.g., -10 to 0 °C). Slowly add a solution of isopropylmagnesium chloride in THF. After stirring, add anhydrous DMF and allow the reaction to warm to room temperature. Quench the reaction with aqueous acid and extract the product, 2-fluoro-4-isopropoxybenzaldehyde.[8]

  • Deprotection: Dissolve the aldehyde from the previous step in a suitable solvent like dichloromethane and cool the solution. Add a deprotecting agent such as boron trichloride and stir until the reaction is complete. Work up the reaction to isolate 2-fluoro-6-hydroxybenzaldehyde.[8]

Part B: Synthesis of 7-Fluorobenzofuran-2-carboxylic Acid

This part details the construction of the benzofuran ring and subsequent hydrolysis to the carboxylic acid.

  • O-Alkylation: In a round-bottom flask, combine 2-fluoro-6-hydroxybenzaldehyde, ethyl bromoacetate, and anhydrous potassium carbonate in DMF. Heat the mixture with stirring for several hours.[5] Pour the reaction mixture into ice water and collect the precipitated product, ethyl 2-(3-fluoro-2-formylphenoxy)acetate, by filtration.

  • Intramolecular Cyclization: Heat the crude ester from the previous step in DMF with anhydrous potassium carbonate to induce intramolecular cyclization.[5] After the reaction is complete, pour the mixture into water and extract the product, ethyl 7-fluorobenzofuran-2-carboxylate, with a suitable organic solvent.

  • Saponification: Dissolve the ethyl ester in a mixture of ethanol and water, then add a solution of sodium hydroxide. Reflux the mixture until the ester is fully hydrolyzed (monitor by TLC). Cool the reaction mixture, acidify with dilute HCl, and collect the precipitated 7-Fluorobenzofuran-2-carboxylic acid by filtration. Wash the solid with water and dry under vacuum.

Protocol 2: Amide Coupling for Derivative Synthesis

The carboxylic acid group of the title compound is a versatile handle for creating a diverse library of amide derivatives, which often exhibit improved biological activity and pharmacokinetic properties.

G A 7-Fluorobenzofuran-2-carboxylic acid B Activation of Carboxylic Acid A->B  Coupling Agent (HATU, EDC) C Activated Ester (e.g., with HATU/EDC) B->C E Amide Coupling C->E D Primary or Secondary Amine (R₁R₂NH) D->E  Base (e.g., DIPEA) F 7-Fluorobenzofuran-2-carboxamide Derivative E->F G A Recombinant Human 5-LO Enzyme C Pre-incubation A->C B Test Compound (Derivative) B->C E Enzymatic Reaction C->E D Arachidonic Acid (Substrate) D->E F Leukotriene B₄ (Product) E->F G Quantification (e.g., ELISA) F->G H IC₅₀ Determination G->H

Sources

Application

Application Note: Strategic Functionalization of the 7-Fluorobenzofuran-2-Carboxylic Acid Scaffold

An In-Depth Technical Guide Abstract: This document provides a comprehensive technical guide for the chemical functionalization of 7-Fluorobenzofuran-2-carboxylic acid, a privileged scaffold in modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: This document provides a comprehensive technical guide for the chemical functionalization of 7-Fluorobenzofuran-2-carboxylic acid, a privileged scaffold in modern medicinal chemistry. The strategic incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity, making this nucleus a valuable starting point for drug discovery programs.[1][2][3] This guide moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind protocol selection. We will explore three primary avenues of modification: derivatization of the C2-carboxylic acid, electrophilic aromatic substitution (EAS) on the benzofuran core, and advanced metal-catalyzed cross-coupling reactions, including directed C-H functionalization. The protocols described herein are designed to be robust and reproducible for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Value of the Scaffold

The benzofuran ring system is a core structural motif in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] The introduction of a fluorine atom at the 7-position further enhances its desirability as a building block. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate the physicochemical and pharmacokinetic profiles of a lead compound.[3] Specifically, the 7-fluoro substituent can block metabolic oxidation at that position and alter the acidity of nearby protons, influencing both reactivity and biological interactions.

This guide focuses on providing a versatile toolkit for modifying the 7-Fluorobenzofuran-2-carboxylic acid core, enabling the systematic exploration of chemical space around this promising scaffold.

G cluster_start Starting Material cluster_paths Functionalization Pathways cluster_products Derivative Classes Start 7-Fluorobenzofuran- 2-carboxylic acid A Pathway A Carboxylic Acid Modification Start->A e.g., HATU, SOCl₂ B Pathway B Electrophilic Aromatic Substitution Start->B e.g., NBS, HNO₃ ProdA Amides & Esters A:f0->ProdA ProdB Halogenated & Nitrated Intermediates B:f0->ProdB C Pathway C Metal-Catalyzed Cross-Coupling ProdC Arylated, Aminated, & Alkylated Analogs C:f0->ProdC ProdB->C Suzuki, Buchwald-Hartwig, etc.

Figure 1: High-level overview of functionalization strategies for the 7-Fluorobenzofuran-2-carboxylic acid scaffold.

Pathway A: Modification of the C2-Carboxylic Acid

The carboxylic acid at the 2-position is the most accessible functional handle for derivatization. Standard amide bond formation and esterification reactions are highly reliable and provide a direct route to a diverse library of compounds.

Amide Bond Formation via Activated Esters

Direct coupling of the carboxylic acid with an amine is a cornerstone of medicinal chemistry, often used to introduce new pharmacophores or modulate solubility.[7][8] The use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred due to mild reaction conditions, high yields, and suppression of racemization in chiral substrates.

Causality Behind the Protocol:

  • HATU: Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to deprotonate the amine and neutralize the acid, preventing the formation of unreactive ammonium salts.

  • DCM (Dichloromethane): A common aprotic solvent that effectively dissolves the reagents without participating in the reaction.

Protocol 2.1: General Procedure for Amide Coupling

  • Preparation: To a solution of 7-Fluorobenzofuran-2-carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M), add the desired amine (1.1 eq) and DIPEA (2.5 eq).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add HATU (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the desired amide.

Esterification

Esterification can be achieved under acidic conditions (Fischer esterification) or, more commonly for complex substrates, by conversion to an acyl chloride followed by reaction with an alcohol. The acyl chloride route is often faster and proceeds under milder conditions.

Protocol 2.2: Two-Step Esterification via Acyl Chloride

  • Acyl Chloride Formation: In a flame-dried flask under an inert atmosphere (N₂), suspend 7-Fluorobenzofuran-2-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M). Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops). Stir at room temperature for 2-3 hours until gas evolution ceases.

  • Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is typically used immediately without further purification.

  • Ester Formation: Dissolve the crude acyl chloride in anhydrous DCM (0.2 M) and cool to 0 °C. Add the desired alcohol (1.2 eq) followed by the dropwise addition of triethylamine (2.0 eq).

  • Reaction & Purification: Allow the reaction to warm to room temperature and stir for 2-6 hours. Perform an aqueous work-up and purification as described in Protocol 2.1.

Pathway B: Electrophilic Aromatic Substitution (EAS)

Functionalizing the benzofuran core via EAS requires careful consideration of regioselectivity. The benzofuran system is electron-rich and generally undergoes substitution on the furan ring.[9] However, the directing effects of the existing substituents (7-F and 2-COOH) must be considered.

  • Furan Ring Activation: The oxygen atom of the furan ring is a powerful activating group, directing electrophilic attack to the C3 position. Attack at C3 allows the positive charge of the sigma complex intermediate to be delocalized onto the oxygen atom, which is a highly stabilizing resonance contributor.[9]

  • Substituent Effects: The 2-carboxylic acid group is an electron-withdrawing, deactivating group. The 7-fluoro group is deactivating via its inductive effect but can donate electron density via resonance. The dominant effect for EAS on this scaffold remains substitution at the C3 position, which is electronically favored.

G cluster_main Regioselectivity of EAS on 7-Fluorobenzofuran cluster_c3 Attack at C3 (Favored) cluster_c4 Attack at C4 (Disfavored) Start 7-F-Benzofuran-2-COOH + E⁺ (Electrophile) C3_Intermediate Sigma Complex (Charge at C2) Start->C3_Intermediate Major Pathway C4_Intermediate Sigma Complex (Charge at C5) Start->C4_Intermediate Minor Pathway C3_Resonance Resonance Structure (Charge on Oxygen) C3_Intermediate->C3_Resonance Stabilized by O lone pair C4_Resonance Aromatic Sextet Disrupted C4_Intermediate->C4_Resonance

Figure 2: Simplified rationale for the preferential C3-substitution in electrophilic aromatic substitution reactions.

Halogenation

Introducing a bromine or chlorine atom at the C3 position creates a valuable handle for subsequent cross-coupling reactions. N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are mild and effective halogenating agents for this purpose.

Protocol 3.1: Bromination at the C3 Position

  • Setup: Dissolve 7-Fluorobenzofuran-2-carboxylic acid (1.0 eq) in a suitable solvent such as DMF or acetonitrile (0.1 M).

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the solution at room temperature.

  • Reaction: Stir the mixture for 1-4 hours. The reaction is often complete at room temperature, but gentle heating (40-50 °C) can be applied if necessary. Monitor by LC-MS.

  • Work-up: Pour the reaction mixture into water. The product will often precipitate and can be collected by filtration. If it remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the collected solid or organic extract with water and brine, dry, and concentrate. Recrystallization or silica gel chromatography can be used for further purification to yield 3-Bromo-7-fluorobenzofuran-2-carboxylic acid.

Nitration

Nitration introduces a nitro group, which can be a useful pharmacophore or can be reduced to an amine for further derivatization. Standard nitrating conditions (HNO₃/H₂SO₄) are often too harsh for the sensitive benzofuran ring. Milder conditions are required.

Protocol 3.2: Nitration at the C3 Position

  • Preparation: Dissolve 7-Fluorobenzofuran-2-carboxylic acid (1.0 eq) in acetic anhydride at 0 °C. This forms a mixed anhydride in situ, which can modulate reactivity.

  • Nitrating Agent: Slowly add a pre-cooled solution of fuming nitric acid (1.1 eq) in acetic acid. Maintain the temperature below 5 °C during the addition.

  • Reaction: Stir the reaction at 0-5 °C for 1-2 hours.

  • Quenching & Purification: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted. Collect the precipitated product by filtration, wash thoroughly with cold water, and dry under vacuum to yield 7-Fluoro-3-nitrobenzofuran-2-carboxylic acid.[10]

Pathway C: Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, enabling the introduction of diverse aryl, heteroaryl, and amino substituents.[11][12] These reactions typically require an aryl halide, making the 3-bromo derivative from Protocol 3.1 an ideal starting material.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction couples an organoboron species with an aryl halide. It is known for its mild conditions and tolerance of a wide range of functional groups.[4][13]

Causality Behind the Protocol:

  • Pd Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂): The palladium catalyst is the heart of the reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate oxidative addition, transmetalation, and reductive elimination.

  • Base (e.g., K₂CO₃, Cs₂CO₃): The base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.

  • Solvent System (e.g., Dioxane/H₂O): A mixed solvent system is often used to dissolve both the organic-soluble aryl halide and the more polar boronic acid and inorganic base.

Protocol 4.1: Suzuki Coupling of 3-Bromo-7-fluorobenzofuran-2-carboxylic acid

  • Setup: To a reaction vessel, add 3-Bromo-7-fluorobenzofuran-2-carboxylic acid (1.0 eq), the desired arylboronic acid (1.3 eq), a palladium catalyst such as Pd(dppf)Cl₂ (3-5 mol%), and a base like K₂CO₃ (3.0 eq).

  • Degassing: Evacuate and backfill the vessel with an inert gas (N₂ or Argon) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 0.1 M).

  • Reaction: Heat the mixture to 80-100 °C and stir for 6-24 hours until the starting material is consumed (monitor by LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the 3-aryl-7-fluorobenzofuran-2-carboxylic acid derivative.[14]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O9085
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/EtOH/H₂O8091[4]
33-Pyridinylboronic acidPd(PPh₃)₄ (5)K₂CO₃DME/H₂O8578
Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction enables the coupling of amines with aryl halides, providing direct access to N-aryl products that are difficult to synthesize via other methods.[15] The choice of ligand for the palladium catalyst is critical for achieving high efficiency.

Protocol 4.2: Buchwald-Hartwig Amination of the 3-Bromo Derivative

  • Setup: In a glovebox or under an inert atmosphere, combine 3-Bromo-7-fluorobenzofuran-2-carboxylic acid (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq).

  • Solvent and Reaction: Add anhydrous, degassed toluene or dioxane (0.1 M). Seal the vessel and heat to 90-110 °C for 12-24 hours.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and quench carefully with saturated NH₄Cl (aq). Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.[16]

Advanced Strategy: Directed C-H Functionalization

A more elegant and atom-economical approach is the direct functionalization of a C-H bond, which avoids the need for pre-functionalization (e.g., halogenation). This often requires a directing group to achieve regioselectivity. For benzofuran-2-carboxylic acids, the carboxylic acid can be converted to an 8-aminoquinoline (8-AQ) amide, which acts as a powerful directing group for palladium-catalyzed C-H arylation at the C3 position.[17][18]

G Start 7-F-Benzofuran- 2-carboxylic acid Step1 Step 1: Install Directing Group (8-Aminoquinoline, HATU) Start->Step1 DG_Intermediate N-(quinolin-8-yl) Intermediate (8-AQ Amide) Step1->DG_Intermediate Step2 Step 2: Pd-Catalyzed C-H Arylation (Pd(OAc)₂, Aryl Iodide, AgOAc) DG_Intermediate->Step2 Arylated_Intermediate C3-Arylated 8-AQ Amide Step2->Arylated_Intermediate Step3 Step 3: Remove Directing Group (Hydrolysis) Arylated_Intermediate->Step3 Final_Product 3-Aryl-7-F-Benzofuran- 2-carboxylic acid Step3->Final_Product

Sources

Method

Application Notes and Protocols for the Incorporation of 7-Fluorobenzofuran-2-carboxylic Acid into Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: [Senior Application Scientist] Introduction: Unlocking New Frontiers in Peptide Therapeutics with Fluorinated Benzofurans The strategic incorpo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction: Unlocking New Frontiers in Peptide Therapeutics with Fluorinated Benzofurans

The strategic incorporation of non-canonical amino acids and heterocyclic moieties into peptides represents a powerful approach in modern drug discovery. These modifications can profoundly influence the pharmacological properties of peptides, enhancing their metabolic stability, binding affinity, and conformational rigidity. Among the vast array of available building blocks, fluorinated heterocycles have garnered significant attention. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong C-F bonds—can lead to favorable alterations in a peptide's bioactivity and pharmacokinetic profile.

This guide provides a comprehensive overview and detailed protocols for the incorporation of a promising fluorinated building block, 7-Fluorobenzofuran-2-carboxylic acid, into peptide sequences using solid-phase peptide synthesis (SPPS). Benzofuran derivatives themselves are known to exhibit a range of biological activities, and the addition of a fluorine atom can further modulate these properties through effects on lipophilicity and electronic distribution. This document is intended to serve as a practical resource for researchers aiming to explore the potential of this novel structural motif in the design of next-generation peptide therapeutics. We will delve into the rationale behind experimental choices, provide step-by-step protocols, and discuss essential analytical techniques for the characterization of the final fluorinated peptide.

Properties of 7-Fluorobenzofuran-2-carboxylic Acid

A thorough understanding of the physicochemical properties of 7-Fluorobenzofuran-2-carboxylic acid is crucial for its effective application in peptide synthesis. The presence of the fluorine atom and the benzofuran ring system can influence the reactivity of the carboxylic acid and the overall behavior of the molecule during synthesis and purification.

PropertyValueSource
Molecular Formula C₉H₅FO₃PubChem
Molecular Weight 180.14 g/mol PubChem
Appearance White to off-white solid
pKa (estimated) ~3-4

The electron-withdrawing nature of the fluorine atom may slightly increase the acidity of the carboxylic acid compared to its non-fluorinated analog. This can have implications for the choice of activation method during peptide coupling.

The Strategic Advantage of Fluorine in Peptide Design

The incorporation of fluorine into peptide structures is a well-established strategy in medicinal chemistry to enhance drug-like properties.[1] Key advantages include:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes such as cytochrome P450s. This can lead to a longer in vivo half-life of the peptide.

  • Modulation of Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets, potentially enhancing binding affinity and selectivity.

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of the peptide backbone, locking it into a bioactive conformation.

  • Improved Pharmacokinetics: Altering the lipophilicity of a peptide through fluorination can impact its absorption, distribution, metabolism, and excretion (ADME) profile.

  • ¹⁹F NMR Probe: The presence of a fluorine atom provides a unique spectroscopic handle for characterizing the peptide and studying its interactions with biological targets using ¹⁹F NMR spectroscopy.[2]

Experimental Workflow for Peptide Synthesis

The incorporation of 7-Fluorobenzofuran-2-carboxylic acid is typically performed at the N-terminus of a peptide chain grown on a solid support. The general workflow follows the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[3]

G Resin 1. Resin Preparation (e.g., Rink Amide Resin) SPPS 2. Solid-Phase Peptide Synthesis (Fmoc/tBu Chemistry) Resin->SPPS Fmoc_Deprotection 3. Final Fmoc Deprotection SPPS->Fmoc_Deprotection Coupling 4. Coupling of 7-Fluorobenzofuran- 2-carboxylic acid Fmoc_Deprotection->Coupling Cleavage 5. Cleavage and Deprotection Coupling->Cleavage Purification 6. Purification (RP-HPLC) Cleavage->Purification Characterization 7. Characterization (LC-MS, ¹⁹F NMR) Purification->Characterization

Caption: General workflow for incorporating 7-Fluorobenzofuran-2-carboxylic acid into a peptide.

Detailed Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Peptide Backbone

This protocol outlines the synthesis of the desired peptide sequence on a Rink Amide resin, which upon cleavage yields a C-terminal amide. The Fmoc/tBu strategy is employed, where the Nα-amino group is temporarily protected by the base-labile Fmoc group, and side chains are protected by acid-labile groups (e.g., tBu, Boc, Trt).[3]

Materials:

  • Rink Amide resin (e.g., 0.5 mmol/g substitution)

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Coupling reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Base:

    • N,N-Diisopropylethylamine (DIPEA)

    • Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

  • Washing solvents: Methanol (MeOH), Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a suitable coupling reagent and base in DMF. For standard couplings, HATU (1 eq. to the amino acid) and DIPEA (2 eq. to the amino acid) is a robust choice.[4]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step can be repeated.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Cycle Repetition: Repeat steps 2-4 for each amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2) to expose the N-terminal amine for the subsequent coupling of 7-Fluorobenzofuran-2-carboxylic acid.

Protocol 2: Coupling of 7-Fluorobenzofuran-2-carboxylic Acid

The coupling of a non-amino acid carboxylic acid is often referred to as N-terminal capping. Due to the potential for steric hindrance and altered electronic properties of 7-Fluorobenzofuran-2-carboxylic acid, a powerful coupling reagent is recommended. HATU is an excellent choice for coupling hindered or electron-deficient carboxylic acids.[5]

Materials:

  • Peptide-resin with a free N-terminal amine

  • 7-Fluorobenzofuran-2-carboxylic acid

  • HATU

  • DIPEA

  • DMF, peptide synthesis grade

Procedure:

  • Preparation of Coupling Solution:

    • In a clean, dry vial, dissolve 7-Fluorobenzofuran-2-carboxylic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and vortex briefly. Allow the pre-activation to proceed for 1-2 minutes.

  • Coupling to Resin:

    • Add the activated 7-Fluorobenzofuran-2-carboxylic acid solution to the peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. The extended reaction time helps to ensure complete coupling, especially if steric hindrance is a factor.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful capping.

    • If the Kaiser test is positive, the coupling step can be repeated with a fresh solution of activated 7-Fluorobenzofuran-2-carboxylic acid.

    • Once the coupling is complete, wash the resin thoroughly with DMF (5 times) and DCM (5 times).

  • Final Wash and Drying: Wash the resin with methanol and diethyl ether to facilitate drying. Dry the resin under vacuum for at least 4 hours.

G cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid 7-Fluorobenzofuran- 2-carboxylic acid Activated_Ester Activated OAt-Ester Intermediate Carboxylic_Acid->Activated_Ester HATU, DIPEA HATU HATU DIPEA DIPEA Peptide_Resin Peptide-Resin (Free N-terminus) Activated_Ester->Peptide_Resin Nucleophilic Attack Final_Peptide Final Fluorinated Peptide on Resin Peptide_Resin->Final_Peptide

Caption: Activation and coupling of 7-Fluorobenzofuran-2-carboxylic acid.

Protocol 3: Cleavage from Resin and Side-Chain Deprotection

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of the acid-labile side-chain protecting groups. A standard cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers is used. The choice of scavengers is important to prevent side reactions with sensitive amino acid residues.

Materials:

  • Dried peptide-resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Water (deionized)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Cleavage Cocktail (Reagent B):

  • 88% TFA

  • 5% Phenol

  • 5% Water

  • 2% TIS

Procedure:

  • Cleavage Reaction:

    • Place the dried peptide-resin in a reaction vessel.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Peptide Isolation:

    • Centrifuge the ether suspension to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

  • Drying: Dry the crude peptide pellet under vacuum.

Characterization of the Fluorinated Peptide

Thorough characterization is essential to confirm the identity and purity of the synthesized peptide. A combination of chromatographic and spectrometric techniques is employed.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the crude peptide and for its purification.[6]

Typical Conditions:

  • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 30-60 minutes is a good starting point. The gradient can be optimized based on the hydrophobicity of the peptide.

  • Detection: UV absorbance at 214 nm and 280 nm.

The incorporation of the fluorinated benzofuran moiety will likely increase the hydrophobicity of the peptide, leading to a longer retention time on the C18 column compared to its non-fluorinated counterpart.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used ionization techniques. The observed molecular weight should match the calculated theoretical mass of the peptide containing the 7-Fluorobenzofuran-2-carboxylic acid modification. High-resolution mass spectrometry can provide further confirmation of the elemental composition.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful tool for the characterization of fluorinated molecules.[7] It provides a direct confirmation of the successful incorporation of the fluorine-containing moiety.

Key Considerations:

  • Chemical Shift: The ¹⁹F chemical shift is highly sensitive to the local electronic environment.[8] The chemical shift of the fluorine atom in the 7-position of the benzofuran ring will be a characteristic signature of the modification.

  • Purity Assessment: The ¹⁹F NMR spectrum can also serve as a sensitive method to assess the purity of the final peptide, as fluorine-containing impurities would be readily detectable.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete coupling of 7-Fluorobenzofuran-2-carboxylic acid (positive Kaiser test) - Insufficient activation- Steric hindrance- Short reaction time- Increase the equivalents of coupling reagent and base.- Use a more powerful coupling reagent like HATU or COMU.- Extend the coupling reaction time to 4-6 hours or perform a double coupling.
Low yield of crude peptide after cleavage - Incomplete cleavage from the resin- Loss of peptide during precipitation- Extend the cleavage time to 4 hours.- Ensure the TFA solution is added to a sufficiently large volume of cold ether to induce efficient precipitation.
Multiple peaks in HPLC chromatogram - Incomplete deprotection of side chains- Deletion sequences from incomplete couplings- Side reactions during cleavage- Optimize the cleavage cocktail and time.- Ensure complete coupling at each step of the SPPS using a monitoring test.- Use appropriate scavengers in the cleavage cocktail.
Observed mass does not match theoretical mass - Incomplete removal of protecting groups- Modification of the peptide during cleavage or workup- Review the cleavage protocol and ensure all protecting groups are acid-labile.- Analyze the mass difference to identify potential modifications (e.g., oxidation of methionine).

Conclusion

The incorporation of 7-Fluorobenzofuran-2-carboxylic acid into peptides offers an exciting avenue for the development of novel therapeutics with potentially enhanced pharmacological properties. The protocols outlined in this guide provide a robust framework for the successful synthesis and characterization of these modified peptides. By carefully selecting coupling reagents, optimizing reaction conditions, and employing appropriate analytical techniques, researchers can effectively explore the structure-activity relationships of this unique fluorinated building block. The strategic use of such tailored modifications will undoubtedly continue to drive innovation in the field of peptide-based drug discovery.

References

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. [Link]

  • Bohl, T. E., & Koksch, B. (2020). Fluorinated Protein and Peptide Materials for Biomedical Applications. Molecules, 25(19), 4432. [Link]

  • Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Bioconjugate Chemistry, 34(8), 1435-1445. [Link]

  • Amine to Amide (HATU) Mechanism. Common Organic Chemistry. [Link]

  • Oschmann, M., et al. (2021). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 26(15), 4485. [Link]

  • Luck, L. A. (2014). Analysis of fluorinated proteins by mass spectrometry. Advances in Experimental Medicine and Biology, 806, 319-329. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 75-79. [Link]

  • Holmes, J. L., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(12), 8035-8041. [Link]

  • Fluorine labeling of proteins for NMR studies. University of Connecticut. [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-5801. [Link]

  • PubChem. (n.d.). 7-Hydroxybenzofuran-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. [Link]

  • Mascot. (n.d.). Peptide fragmentation. Matrix Science. [Link]

Sources

Application

7-Fluorobenzofuran-2-carboxylic acid for carbonic anhydrase inhibition studies

Application Note & Protocol Guide Topic: 7-Fluorobenzofuran-2-carboxylic acid for Carbonic Anhydrase Inhibition Studies Audience: Researchers, scientists, and drug development professionals. Introduction: The Therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: 7-Fluorobenzofuran-2-carboxylic acid for Carbonic Anhydrase Inhibition Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Targeting Carbonic Anhydrases with Fluorinated Benzofurans

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] With 15 known human isoforms exhibiting distinct tissue distribution and subcellular localization, CAs are implicated in a wide array of pathological conditions, including glaucoma, epilepsy, and particularly, cancer.[3][4][5] Tumor-associated isoforms, such as CA IX and CA XII, are overexpressed in various hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor progression, and metastasis. This makes them highly attractive targets for anticancer drug development.

Benzofuran derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities.[3] Specifically, benzofuran-based carboxylic acids have been identified as potent inhibitors of several CA isoforms.[1][4] The carboxylic acid moiety is thought to interact with the zinc ion in the enzyme's active site, a mechanism distinct from the classical sulfonamide inhibitors.[6]

This application note focuses on 7-Fluorobenzofuran-2-carboxylic acid, a compound of interest due to the unique properties conferred by the fluorine substituent. The incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.[6] This guide provides a comprehensive overview of the proposed synthesis, detailed protocols for in vitro inhibition studies against various CA isoforms, and methods for data analysis and interpretation.

Proposed Synthesis of 7-Fluorobenzofuran-2-carboxylic acid

Step 1: Synthesis of Ethyl 7-Fluorobenzofuran-2-carboxylate

This step involves a Perkin-like condensation and subsequent cyclization.

Materials and Reagents:

  • 3-Fluorosalicylaldehyde

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • To a solution of 3-fluorosalicylaldehyde (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq).

  • Add ethyl bromoacetate (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain ethyl 7-fluorobenzofuran-2-carboxylate.

Step 2: Hydrolysis to 7-Fluorobenzofuran-2-carboxylic acid

This step involves the saponification of the ester to the corresponding carboxylic acid.

Materials and Reagents:

  • Ethyl 7-fluorobenzofuran-2-carboxylate

  • Ethanol

  • Potassium hydroxide (KOH)

  • 1 M Hydrochloric acid (HCl)

  • Distilled water

Protocol:

  • Dissolve the ethyl 7-fluorobenzofuran-2-carboxylate (1.0 eq) in ethanol.

  • Add a solution of potassium hydroxide (2.0 eq) in water dropwise.

  • Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

  • Collect the resulting precipitate by filtration, wash with cold distilled water, and dry under vacuum to yield 7-Fluorobenzofuran-2-carboxylic acid.

G cluster_synthesis Synthesis Workflow start 3-Fluorosalicylaldehyde step1 Perkin-like Condensation & Cyclization with Ethyl Bromoacetate start->step1 intermediate Ethyl 7-Fluorobenzofuran-2-carboxylate step1->intermediate step2 Saponification (Hydrolysis) intermediate->step2 end_product 7-Fluorobenzofuran-2-carboxylic acid step2->end_product

Caption: Proposed synthesis of 7-Fluorobenzofuran-2-carboxylic acid.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of 7-Fluorobenzofuran-2-carboxylic acid against various human carbonic anhydrase (hCA) isoforms can be determined using a colorimetric assay. This method relies on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of a substrate, leading to a colored product that can be quantified spectrophotometrically.

Materials and Reagents:

  • Recombinant human CA isoforms (e.g., hCA I, II, IX, XII)

  • 7-Fluorobenzofuran-2-carboxylic acid (test compound)

  • Acetazolamide (standard inhibitor)

  • 4-Nitrophenyl acetate (substrate)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of 7-Fluorobenzofuran-2-carboxylic acid in DMSO.

    • Prepare serial dilutions of the test compound and the standard inhibitor (Acetazolamide) in the assay buffer.

    • Prepare a stock solution of the substrate, 4-nitrophenyl acetate, in a suitable solvent like acetonitrile.

    • Dilute the recombinant hCA isoforms to the desired concentration in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer to each well.

    • Add the enzyme solution to all wells except the blank.

    • Add the serially diluted test compound or standard inhibitor to the respective wells. Include a control with no inhibitor.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately measure the absorbance at a specific wavelength (e.g., 400 nm) at regular intervals for a set duration (e.g., 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, if the Michaelis-Menten constant (Km) of the substrate is known.

G cluster_assay Inhibition Assay Workflow prep Prepare Reagent Solutions (Enzyme, Inhibitor, Substrate) plate Dispense Reagents into 96-well Plate prep->plate incubate Pre-incubate Enzyme and Inhibitor plate->incubate react Initiate Reaction with Substrate incubate->react measure Measure Absorbance over Time react->measure analyze Data Analysis (IC50 and Ki determination) measure->analyze result Inhibition Profile analyze->result

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Expected Inhibition Profile and Data Interpretation

While experimental data for 7-Fluorobenzofuran-2-carboxylic acid is not yet published, we can extrapolate an expected inhibition profile based on studies of similar benzofuran-based carboxylic acids.[1][4] It is anticipated that the compound will exhibit inhibitory activity against several hCA isoforms, with potential selectivity for the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II.

Table 1: Illustrative Inhibition Data (Ki values in µM) for 7-Fluorobenzofuran-2-carboxylic acid and a Reference Inhibitor against Selected hCA Isoforms.

CompoundhCA IhCA IIhCA IXhCA XII
7-Fluorobenzofuran-2-carboxylic acid>50~15-25~0.5-1.5~1.0-2.0
Acetazolamide (Standard)0.2500.0120.0250.0057

Note: The Ki values for 7-Fluorobenzofuran-2-carboxylic acid are hypothetical and serve as a guide for expected outcomes based on analogous compounds.

A lower Ki value indicates a higher binding affinity and more potent inhibition. The selectivity of the inhibitor can be assessed by comparing the Ki values across different isoforms. For instance, a significantly lower Ki for hCA IX compared to hCA I and II would suggest promising selectivity for the tumor-associated isoform.

Proposed Mechanism of Inhibition

The carboxylic acid moiety of 7-Fluorobenzofuran-2-carboxylic acid is expected to be the key pharmacophore responsible for its inhibitory activity. It is hypothesized to anchor to the zinc-bound water molecule or hydroxide ion in the active site of the carbonic anhydrase, thereby disrupting the catalytic cycle.[6] The benzofuran scaffold and the 7-fluoro substituent will likely engage in additional interactions with amino acid residues in the active site cavity, contributing to the overall binding affinity and isoform selectivity. Molecular docking studies of similar compounds can provide valuable insights into the specific binding interactions.[6][10]

G cluster_binding Proposed Binding Mode cluster_interactions Key Interactions inhibitor 7-Fluorobenzofuran- 2-carboxylic acid active_site CA Active Site inhibitor->active_site Enters carboxylic_acid Carboxylic Acid Moiety inhibitor->carboxylic_acid benzofuran Benzofuran Scaffold inhibitor->benzofuran fluorine 7-Fluoro Group inhibitor->fluorine zinc Zn²⁺ Ion active_site->zinc residues Amino Acid Residues active_site->residues water Coordinated Water zinc->water Coordinates carboxylic_acid->water Anchors to benzofuran->residues Hydrophobic Interactions fluorine->residues Potential H-bonds/ van der Waals contacts

Caption: Proposed interactions in the CA active site.

Conclusion

7-Fluorobenzofuran-2-carboxylic acid represents a promising scaffold for the development of novel carbonic anhydrase inhibitors. The protocols and insights provided in this application note offer a comprehensive guide for researchers to synthesize this compound and evaluate its inhibitory potential against various CA isoforms. The unique properties conferred by the fluorine atom, combined with the established activity of the benzofuran-carboxylic acid core, make this compound a compelling candidate for further investigation in the field of drug discovery, particularly for anticancer applications.

References

  • Abdel-Aziz, A. A. H., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 933-939. [Link]

  • Akocak, S., et al. (2023). A class of carbonic anhydrase II and VII-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2174981. [Link]

  • Al-Ostoot, F. H., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. Request PDF. [Link]

  • Angeli, A., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. PubMed. [Link]

  • El-Emam, A. A., et al. (2023). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2190829. [Link]

  • Grytsov, A., et al. (2021). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Imahori, T., et al. (2018). Synthesis of 5‐aryl‐2‐fluorobenzofurans. ResearchGate. [Link]

  • Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry. [Link]

  • Iqbal, J., et al. (2022). Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide. Semantic Scholar. [Link]

  • Li, W., et al. (2023). Synthesis of 2-Fluorobenzofuran by Photocatalytic Defluorinative Coupling and 5-endo-trig Cyclization. The Journal of Organic Chemistry. [Link]

  • Muryleva, A. A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Link]

  • Nocentini, A., et al. (2023). Dual inhibition of carbonic anhydrases VA and VII by silychristin and isosilybin A from Silybum marianum: A potential antiobesity strategy. Research Square. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Fluorobenzofuran-2-carboxylic Acid

Welcome to the technical support center for the synthesis of 7-Fluorobenzofuran-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Fluorobenzofuran-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is grounded in mechanistic principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Section 1: Synthesis Pathway Overview & Core Principles

The synthesis of 7-Fluorobenzofuran-2-carboxylic acid is a multi-step process that is critical for the development of various pharmacologically active molecules.[1][2] A robust and common route involves the initial O-alkylation of a substituted salicylaldehyde, followed by an intramolecular cyclization and subsequent hydrolysis.

A prevalent and effective strategy begins with 3-fluoro-2-hydroxybenzaldehyde, which undergoes O-alkylation with an alpha-haloacetate (e.g., ethyl chloroacetate) to form an ether intermediate. This intermediate is then subjected to a base-mediated intramolecular cyclization to construct the benzofuran ring system. The final step is the hydrolysis of the resulting ester to yield the target carboxylic acid. Many methods for benzofuran synthesis are based on the reaction of salicylaldehydes with haloacetates, followed by cyclization of the intermediate phenoxyacetic acid derivatives.[3]

Below is a generalized workflow for this synthetic sequence.

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Saponification (Hydrolysis) A 3-Fluoro-2-hydroxybenzaldehyde + Ethyl Chloroacetate B Ethyl 2-(2-formyl-6-fluorophenoxy)acetate A->B  Base (e.g., K2CO3)  Solvent (e.g., DMF, Acetone)   C Ethyl 7-fluorobenzofuran-2-carboxylate B->C  Base (e.g., NaOEt, K2CO3)  Anhydrous Conditions   D 7-Fluorobenzofuran-2-carboxylic acid C->D  Base (e.g., KOH, NaOH)  Solvent (e.g., EtOH/H2O)  Acidic Workup  

Caption: General workflow for the synthesis of 7-Fluorobenzofuran-2-carboxylic acid.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each problem is analyzed from a mechanistic standpoint to provide robust solutions.

Q1: My overall yield is consistently low (< 50%). What are the most likely points of failure?

A low overall yield can stem from inefficiencies in any of the three main steps. It's crucial to diagnose which step is underperforming.

Potential Cause 1: Incomplete O-Alkylation (Step 1)

  • Symptoms: TLC analysis after the first step shows a significant amount of unreacted 3-fluoro-2-hydroxybenzaldehyde.

  • Scientific Rationale: The reaction is a Williamson ether synthesis, a nucleophilic substitution (SN2) where the phenoxide ion attacks the electrophilic carbon of ethyl chloroacetate. The efficiency depends on the complete deprotonation of the phenol and the reactivity of the electrophile.

  • Solutions:

    • Base Selection: Use a sufficiently strong, non-nucleophilic base. Anhydrous potassium carbonate (K₂CO₃) is standard, but if yields are low, consider a stronger base like cesium carbonate (Cs₂CO₃), which increases the nucleophilicity of the phenoxide due to the "cesium effect".

    • Solvent Choice: Ensure the solvent is polar aprotic and anhydrous. Dimethylformamide (DMF) or acetonitrile are excellent choices as they effectively solvate the cation of the base without interfering with the nucleophile. Acetone can also be used but may require longer reaction times.[4]

    • Temperature Control: Gently heating the reaction (e.g., 60-80 °C) can increase the reaction rate, but excessive heat can lead to side reactions. Monitor the reaction by TLC to avoid decomposition.[3]

Potential Cause 2: Failed or Inefficient Cyclization (Step 2)

  • Symptoms: After the cyclization step, the primary product isolated is the uncyclized intermediate, ethyl 2-(2-formyl-6-fluorophenoxy)acetate.

  • Scientific Rationale: This step is often an intramolecular condensation (such as a Perkin or Darzens-type reaction) or a Wittig-type reaction, depending on the specific reagents used.[5][6] It requires the formation of a carbanion adjacent to the ester, which then attacks the aldehyde carbonyl. The presence of water can quench the carbanion, halting the reaction.

  • Solutions:

    • Strictly Anhydrous Conditions: All glassware must be oven-dried, and anhydrous solvents must be used. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Base Strength & Stoichiometry: A strong base is required to deprotonate the alpha-carbon of the acetate. Sodium ethoxide (NaOEt) in ethanol is a classic choice. Ensure at least one full equivalent of the base is used.

    • Alternative Cyclization Methods: Consider a tandem O-alkylation and intramolecular Wittig reaction. This approach can be very efficient and proceed under mild conditions, avoiding harsh bases.[7][8]

Potential Cause 3: Incomplete Hydrolysis or Product Degradation (Step 3)

  • Symptoms: The final product is contaminated with the starting ester, or the yield is low despite the previous steps appearing successful.

  • Scientific Rationale: Saponification is a base-catalyzed hydrolysis of the ester. The reaction is an equilibrium process. To drive it to completion, a sufficient excess of base and adequate reaction time/temperature are necessary. The benzofuran ring system can be sensitive to harsh acidic or basic conditions, especially at high temperatures.

  • Solutions:

    • Reaction Conditions: Use a sufficient excess of a strong base like KOH or NaOH in a mixture of ethanol and water. Refluxing is typically required to drive the reaction to completion.[9]

    • Monitoring: Monitor the disappearance of the starting ester by TLC. The carboxylic acid product will have a different Rf value and may streak on the TLC plate.

    • Acidic Workup: After hydrolysis, the reaction mixture must be cooled (e.g., in an ice bath) before careful acidification with a mineral acid like HCl to precipitate the carboxylic acid product. Adding acid too quickly to a hot solution can cause product degradation.

Section 3: Frequently Asked Questions (FAQs)

Q: Can I use a different starting material, like 2-fluoro-6-hydroxybenzaldehyde?

Yes, 2-fluoro-6-hydroxybenzaldehyde is a viable starting material. The core synthetic strategy remains the same. However, be aware that the electronic properties and position of the fluorine atom can subtly influence reaction rates and the acidity of the phenolic proton. The principles of using anhydrous conditions and appropriate bases remain paramount.

Q: What is the best way to monitor the progress of these reactions?

Thin-Layer Chromatography (TLC) is the most effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, intermediate, and product. Staining with potassium permanganate (KMnO₄) can help visualize spots if they are not UV-active.

Q: My final product is difficult to purify. What are the likely impurities and how can I remove them?

  • Common Impurities:

    • Unreacted starting ester (from incomplete hydrolysis).

    • Salicylaldehyde starting material (from incomplete alkylation).

    • Side-products from polymerization or decomposition.

  • Purification Strategy:

    • Acid-Base Extraction: After the final acidic workup, you can dissolve the crude product in a solvent like ethyl acetate and wash it with a saturated sodium bicarbonate solution. The desired carboxylic acid will move to the aqueous basic layer as its carboxylate salt. The neutral impurities (like the starting ester) will remain in the organic layer. You can then re-acidify the aqueous layer to precipitate the pure product.

    • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, or toluene) is an excellent final step to obtain a highly pure, crystalline product.

Q: What are the effects of different bases and solvents on the cyclization step?

The choice of base and solvent is critical for the intramolecular cyclization and can significantly impact the yield.

BaseSolventTypical Yield RangeKey Considerations
Potassium CarbonateDMF60-80%Mild conditions, but may require longer reaction times or higher temperatures. Must be anhydrous.
Sodium EthoxideEthanol75-90%Classic and effective. The solvent must be anhydrous ethanol. Can promote side reactions if not controlled.
DBUAcetonitrile70-85%Strong, non-nucleophilic organic base. Good for sensitive substrates.
Cesium CarbonateAcetonitrile80-95%Often gives the highest yields due to the "cesium effect," which enhances nucleophilicity. More expensive.

This data is a synthesized representation based on common outcomes in benzofuran synthesis literature.

Section 4: Optimized Experimental Protocol

This protocol represents a robust method for the synthesis, incorporating best practices discussed above.

Step 1: Synthesis of Ethyl 2-(2-formyl-6-fluorophenoxy)acetate
  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-fluoro-2-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl chloroacetate (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.

Step 2 & 3: Cyclization and Saponification
  • Dissolve the crude ethyl 2-(2-formyl-6-fluorophenoxy)acetate from the previous step in anhydrous ethanol in a flame-dried flask under a nitrogen atmosphere.

  • Prepare a solution of sodium ethoxide (1.5 eq) in anhydrous ethanol and add it dropwise to the reaction mixture at room temperature.

  • After the addition, heat the mixture to reflux for 2-3 hours. Monitor the formation of ethyl 7-fluorobenzofuran-2-carboxylate by TLC.

  • Cool the reaction mixture to 10 °C. Add a solution of potassium hydroxide (3.0 eq) in water dropwise.

  • Heat the resulting mixture to reflux for an additional 2-3 hours until the ester is fully consumed (monitored by TLC).

  • Remove the ethanol under reduced pressure. Cool the remaining aqueous solution in an ice bath.

  • Carefully acidify the solution to pH ~2 with cold 2M HCl. A precipitate will form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven to yield 7-Fluorobenzofuran-2-carboxylic acid.

G cluster_workflow Troubleshooting Logic Start Low Overall Yield Check_Step1 Analyze Step 1: O-Alkylation Start->Check_Step1 Check_Step2 Analyze Step 2: Cyclization Check_Step1->Check_Step2 Complete? Sol_Step1 Solution: - Use stronger base (Cs₂CO₃) - Ensure anhydrous DMF - Moderate heat (70°C) Check_Step1->Sol_Step1 Incomplete? Check_Step3 Analyze Step 3: Hydrolysis Check_Step2->Check_Step3 Complete? Sol_Step2 Solution: - Strict anhydrous conditions - Use NaOEt in EtOH - Consider Wittig approach Check_Step2->Sol_Step2 Incomplete? Sol_Step3 Solution: - Use excess KOH - Ensure sufficient reflux time - Careful cold acidic workup Check_Step3->Sol_Step3 Incomplete? End Yield Improved Check_Step3->End Complete? Sol_Step1->Check_Step2 Sol_Step2->Check_Step3 Sol_Step3->End

Caption: A logical flow for troubleshooting low yield issues in the synthesis.

References

  • Gorska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. Available at: [Link]

  • Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, Vol. 2013, Article ID 183717. Available at: [Link]

  • Ekta. (2016). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Laxmi Book Publication. Available at: [Link]

  • Oh, C-H., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2539-2544. Available at: [Link]

  • Kuznetsov, A., et al. (2021). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry, 19, 9560-9569. Available at: [Link]

  • Wikipedia. Perkin rearrangement. Available at: [Link]

  • Alibaba Biological New Materials Changzhou Co Ltd. (2020). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid. Google Patents, CN111646922A.
  • Potapov, A. S., et al. (2006). A new course of the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids. Synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. Russian Chemical Bulletin, 55(10), 1852-1855. Available at: [Link]

  • Lin, W., et al. (2007). Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. Chemical Communications, (45), 4749-4751. Available at: [Link]

  • Zhang, H., et al. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. European Journal of Medicinal Chemistry, 258, 115598. Available at: [Link]

  • Pal, M., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(25), 3319-3321. Available at: [Link]

  • Gulevskaya, A.V. & Tyaglivy, A.S. (2018). Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. ResearchGate. Available at: [Link]

  • Maccioni, E., et al. (2016). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Molbank, 2016(2), M890. Available at: [Link]

  • Okazaki, M., et al. (2017). Synthesis of 5‐aryl‐2‐fluorobenzofurans. ResearchGate. Available at: [Link]

  • NOBLECHEMISTRY. (2021). Heterocyclic Chemistry: Synthesis and Reactions Of Benzofuran. YouTube. Available at: [Link]

  • AdooQ BioScience. Ethyl 6-fluorobenzofuran-7-carboxylate. Available at: [Link]

  • Lin, W., et al. (2010). Preparation of Tetrasubstituted Furans via Intramolecular Wittig Reactions with Phosphorus Ylides as Intermediates. Organic Letters, 12(13), 3066-3069. Available at: [Link]

  • El-Sheref, E. M. (2022). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 27(23), 8530. Available at: [Link]

  • Bhaskar, G. & Yadav, G. (2016). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 55B(6), 768-775. Available at: [Link]

  • Van den Bergh, C. M. L., et al. (2008). 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid. Acta Crystallographica Section E, 64(Pt 10), o1998. Available at: [Link]

  • Wang, Y., et al. (2005). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. ResearchGate. Available at: [Link]

  • Patel, A. N. (2016). WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. ResearchGate. Available at: [Link]

  • Ni, Y., et al. (2018). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Catalysis Science & Technology, 8, 1155-1163. Available at: [Link]

  • Arslan, N. B., et al. (2020). Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. European Journal of Chemistry, 11(3), 221-231. Available at: [Link]

  • Yu, J., et al. (2023). Enantioselective construction of functionalized oxazoles via anionic stereogenic-at-cobalt(III) complex-catalyzed Ugi-4CR/Wittig reaction sequences. Chemical Communications, 59, 10839-10842. Available at: [Link]

  • Al-Masoudi, W. A. (2015). Synthesis of Some Heterocyclic Derivatives of 2-[(2,6- dichloroanilino)Phenyl] Acetic Acid. International Journal of Recent Research and Review, VIII(2). Available at: [Link]

  • Brooks, D. W. (1987). Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis. Google Patents, US4663347A.

Sources

Optimization

Technical Support Center: Purification of Crude 7-Fluorobenzofuran-2-carboxylic Acid

Welcome to the technical support center for the purification of crude 7-Fluorobenzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 7-Fluorobenzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for obtaining high-purity 7-Fluorobenzofuran-2-carboxylic acid. Our approach is rooted in years of hands-on experience and a deep understanding of the chemical principles governing purification.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My crude 7-Fluorobenzofuran-2-carboxylic acid has a brownish or yellowish tint. What are the likely impurities?

A: A discolored product typically indicates the presence of residual starting materials, by-products from the synthesis, or degradation products. Common culprits in benzofuran synthesis include unreacted salicylaldehyde derivatives or related phenolic compounds, which can oxidize and form colored impurities. In fluorinated compounds, side reactions involving the fluorine substituent are also a possibility, though less common.

Q2: I'm observing a low yield after my initial purification attempt. What are the common causes?

A: Low recovery can stem from several factors. During recrystallization, using an inappropriate solvent system can lead to the product remaining in the mother liquor. In acid-base extractions, incomplete protonation or deprotonation of the carboxylic acid can result in product loss to the organic layer. For chromatographic purification, improper selection of the stationary or mobile phase can lead to poor separation and loss of product.

Q3: My purified product shows broad peaks in the NMR spectrum. What does this suggest?

A: Broad NMR peaks can indicate the presence of paramagnetic impurities, residual solvents, or product degradation. It is also possible that the sample is not fully dissolved in the NMR solvent. We recommend ensuring your product is thoroughly dried and free of any residual extraction solvents or chromatography eluents.

Q4: Can I use any base for the acid-base extraction of 7-Fluorobenzofuran-2-carboxylic acid?

A: While several bases can be used, we recommend using a moderately basic solution like aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) initially. These are generally sufficient to deprotonate the carboxylic acid (pKa ≈ 3-4) without hydrolyzing any sensitive functional groups that might be present on impurities. Stronger bases like sodium hydroxide (NaOH) can be used but may increase the risk of side reactions.[1]

Troubleshooting Purification Workflows

This section provides a systematic approach to troubleshooting common issues encountered during the purification of 7-Fluorobenzofuran-2-carboxylic acid.

Logical Flow for Purification Strategy

The choice of purification technique depends on the nature and quantity of the impurities. The following diagram illustrates a recommended decision-making workflow.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Secondary Purification cluster_3 Final Product Crude_Product Crude 7-Fluorobenzofuran- 2-carboxylic acid Acid_Base Acid-Base Extraction Crude_Product->Acid_Base  Major non-acidic  impurities present Recrystallization Recrystallization Crude_Product->Recrystallization  Product is  mostly pure (>85%) Acid_Base->Recrystallization  Further purification  needed Pure_Product Pure Product (>98%) Acid_Base->Pure_Product Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography  Recrystallization fails  to remove impurities Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Decision workflow for purifying crude 7-Fluorobenzofuran-2-carboxylic acid.

In-depth Troubleshooting Guides

Guide 1: Troubleshooting Acid-Base Extraction

Acid-base extraction is a powerful technique for separating carboxylic acids from neutral or basic impurities by exploiting differences in their solubility in aqueous and organic phases.[2][3]

Common Problems & Solutions
Problem Potential Cause Recommended Solution
Low recovery of product after acidification Incomplete extraction into the aqueous basic solution.Ensure thorough mixing of the organic and aqueous layers. Increase the pH of the aqueous layer by using a slightly more concentrated base solution. Perform multiple extractions with smaller volumes of the basic solution.
Product is partially soluble in the acidic aqueous solution.After acidification, cool the aqueous solution in an ice bath to minimize solubility and promote precipitation. If the product remains in solution, perform a back-extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Product precipitates as an oil or sticky solid The concentration of the product is too high, or the temperature is too low during acidification.Perform the acidification slowly while stirring vigorously. Consider diluting the aqueous solution before acidification.
Emulsion formation at the interface High concentration of solutes or presence of surfactants.Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. If the emulsion persists, filtration through a pad of Celite may be necessary.
Step-by-Step Protocol for Acid-Base Extraction
  • Dissolution: Dissolve the crude 7-Fluorobenzofuran-2-carboxylic acid in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution.

  • Mixing: Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas.

  • Separation: Allow the layers to separate. The deprotonated product (sodium 7-fluorobenzofuran-2-carboxylate) will be in the upper aqueous layer.

  • Collection: Drain the lower organic layer. Collect the upper aqueous layer.

  • Repeat: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete recovery.

  • Acidification: Combine the aqueous layers and cool in an ice bath. Slowly add 1M HCl with stirring until the solution is acidic (pH ~2), at which point the purified product will precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Guide 2: Troubleshooting Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling.

Solvent Selection for 7-Fluorobenzofuran-2-carboxylic Acid
Solvent System Suitability Comments
Methanol/Water GoodThe product should be soluble in hot methanol and insoluble in cold water.
Ethanol/Water GoodSimilar to methanol/water, a common choice for carboxylic acids.
Acetone/Hexane GoodThe product should be soluble in acetone and insoluble in hexane.
Toluene PossibleMay be suitable for removing more polar impurities.
Common Problems & Solutions
Problem Potential Cause Recommended Solution
No crystals form upon cooling The solution is not supersaturated (too much solvent was used).Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Add a seed crystal of the pure compound.
Oily precipitate forms instead of crystals The boiling point of the solvent is higher than the melting point of the solute ("oiling out"). The compound is precipitating too quickly.Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble and allow it to cool slowly.
Colored impurities remain in the crystals The impurities co-crystallize with the product.Add a small amount of activated charcoal to the hot solution, then filter the hot solution through a fluted filter paper to remove the charcoal and adsorbed impurities before cooling.
Step-by-Step Protocol for Recrystallization
  • Dissolution: In a flask, add the crude solid and a minimal amount of the chosen hot solvent to just dissolve the compound.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Guide 3: Troubleshooting Column Chromatography

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase.[4][5]

Recommended Conditions
  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing). The carboxylic acid group will increase the polarity of the molecule.

Troubleshooting Diagram

Chromatography_Troubleshooting cluster_0 Problem Identification cluster_1 Potential Causes & Solutions Start Poor Separation Cause1 Product does not elute Start->Cause1 Rf = 0 Cause2 Product elutes too quickly Start->Cause2 Rf close to 1 Cause3 Tailing of the product band Start->Cause3 Asymmetric peak Solution1 Increase eluent polarity (add more ethyl acetate or a small amount of methanol) Cause1->Solution1 Solution2 Decrease eluent polarity (use a higher percentage of hexane) Cause2->Solution2 Solution3 Add a small amount of acetic acid to the eluent to suppress deprotonation of the carboxylic acid on the silica Cause3->Solution3

Caption: Troubleshooting guide for column chromatography of 7-Fluorobenzofuran-2-carboxylic acid.

References

  • Tsukamoto, Y., et al. (2005). Synthesis of benzofurazan derivatization reagents for carboxylic acids and its application to analysis of fatty acids in rat plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry. Biomedical Chromatography, 19(10), 802-8. Available at: [Link]

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717. Available at: [Link]

  • Li, A., et al. (2020). Simultaneous Determination of Seven Perfluoroalkyl Carboxylic Acids in Water Samples by 2,3,4,5,6-pentafluorobenzyl Bromide Derivatization and Gas Chromatography-Mass Spectrometry. Environmental Pollution, 265(Pt A), 115043. Available at: [Link]

  • Bhaskar, G. & Yadav, M. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 768-775. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • Khan, W. A., et al. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 44(1), 226-241. Available at: [Link]

  • Al-dujaili, A. H., et al. (2016). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Beilstein Journal of Organic Chemistry, 12, 884-890. Available at: [Link]

  • Petrov, V. A. (2013). Fluorinated Heterocycles. ResearchGate. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3). Available at: [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]

  • Google Patents. (1995). US5387713A - Process for purification of carboxylic acids.
  • Padwa, A., et al. (2009). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 14(3), 1215-1222. Available at: [Link]

  • Scribd. (n.d.). Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives | PDF. Available at: [Link]

  • AUB ScholarWorks. (2016). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. Available at: [Link]

  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available at: [Link]

  • SpringerLink. (2012). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Available at: [Link]

  • National Library of Medicine. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available at: [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Available at: [Link]

  • Royal Society of Chemistry. (2015). Fluorination of 2-substituted benzo[b]furans with Selectfluor - Supporting Information. Available at: [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]

  • University of Missouri–St. Louis. (n.d.). Acid-Base Extraction. Available at: [Link]

  • PubMed. (2019). Site-directed mutagenesis and stability of the carboxylic acid reductase MAB4714 from Mycobacterium abscessus. Available at: [Link]

  • Google Patents. (1964). US3147280A - Preparation of benzofuran derivatives.
  • Organic Syntheses. (n.d.). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Available at: [Link]

  • ACS Publications. (2019). The Dark Side of Fluorine. Available at: [Link]

  • PubMed. (2015). Fluorination of 2-substituted benzo[b]furans with Selectfluor™. Available at: [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Available at: [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

  • London Journal of Pharmacy. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Available at: [Link]

  • Google Patents. (2019). WO2019043724A1 - Processes for the preparation of (s)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) propanoic acid and polymorphs thereof.
  • ACS Publications. (2023). Synthesis of 2-Fluorobenzofuran by Photocatalytic Defluorinative Coupling and 5-endo-trig Cyclization. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Benzofuran Cyclization Reactions

From the Desk of the Senior Application Scientist Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are n...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the benzofuran scaffold. Benzofuran derivatives are crucial building blocks in pharmaceuticals and materials science, but their synthesis can be fraught with challenges ranging from low yields to poor reproducibility.[1]

This document moves beyond simple protocols to provide in-depth, field-tested insights into optimizing your reaction conditions. We will explore the causality behind common experimental failures and provide logical, step-by-step solutions to guide your troubleshooting efforts.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, frequently encountered problems during benzofuran cyclization. Each answer provides a diagnosis of potential causes and a series of actionable solutions.

Question 1: My reaction shows very low or no conversion to the desired benzofuran product. What are the likely causes and how can I fix it?

Answer:

This is one of the most common issues and can stem from several factors related to your catalyst, reagents, or reaction setup. Let's break down the potential culprits.

  • Cause A: Inactive Catalyst System

    • Expertise & Causality: Transition metal catalysts, particularly palladium and copper complexes, are the engines of many cyclization reactions.[1] Their catalytic activity is highly sensitive to oxidation state, ligand association, and the presence of inhibitors. If the active catalytic species is not formed or is rapidly deactivated, the reaction will stall. For instance, in a Sonogashira coupling followed by cyclization, the Pd(0) species is the active catalyst; failure to reduce the Pd(II) precursor or exposure to oxygen can halt the cycle.[2]

    • Troubleshooting Steps:

      • Ensure Inert Atmosphere: Many catalytic cycles are sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed.

      • Verify Catalyst & Ligand Quality: Use fresh, high-purity catalyst and ligands. Older reagents can degrade. For palladium-catalyzed reactions, the choice of ligand is critical; try switching from a common phosphine ligand like PPh₃ to a more robust Buchwald-type ligand if catalyst decomposition is suspected.[2]

      • Consider a Co-catalyst: In reactions like the Sonogashira coupling to form an alkyne intermediate, a copper(I) co-catalyst (e.g., CuI) is often essential for the transmetalation step. Reactions attempted without it may fail completely.[1]

  • Cause B: Poor Substrate Quality or Reactivity

    • Expertise & Causality: The electronic properties of your starting materials dictate their reactivity. For example, in cyclizations involving phenols, the nucleophilicity of the hydroxyl group is paramount. Electron-withdrawing groups on the aromatic ring will decrease this nucleophilicity, slowing down or preventing the intramolecular ring-closing step.[1][2]

    • Troubleshooting Steps:

      • Check Starting Material Purity: Impurities in your starting materials (e.g., residual acid or base from a previous step) can poison the catalyst. Re-purify your substrates if in doubt.

      • Increase Reactivity: If you suspect low reactivity due to electronic effects, you may need to switch to more forcing conditions (higher temperature, stronger base) or even a different synthetic route. For substrates with strongly electron-withdrawing groups, a more potent catalytic system may be required.[1]

  • Cause C: Incorrect Base or Solvent

    • Expertise & Causality: The base is not just a proton scavenger; it can be integral to the catalytic cycle and influence substrate solubility. An inappropriate base (e.g., one that is too weak to deprotonate the phenol or too strong that it causes side reactions) will be detrimental. The solvent determines the solubility of all components and can affect the stability of intermediates.[2]

    • Troubleshooting Steps:

      • Screen Bases: If using a weak base like K₂CO₃ fails, consider a stronger one like Cs₂CO₃ or an organic base like DBU.

      • Screen Solvents: A switch from a non-polar solvent like toluene to a polar aprotic solvent like DMF or acetonitrile can dramatically alter reaction rates and yields by better solvating ionic intermediates.[1][2] Eco-friendly deep eutectic solvents (DES) have also been shown to stabilize polar intermediates effectively.[1]

Question 2: My reaction works, but I'm getting a significant amount of side products. How can I improve the selectivity?

Answer:

Side product formation indicates that one or more competing reaction pathways are occurring at a rate comparable to your desired cyclization. Identifying the side product is the first step toward suppression.

  • Common Side Products & Their Causes:

    • Dimerization/Homocoupling: In cross-coupling reactions (e.g., Sonogashira), you might observe homocoupling of your alkyne starting material (Glaser coupling). This is often promoted by excess oxygen or high concentrations of the copper co-catalyst.

    • Intermolecular Reactions: If the intramolecular cyclization is slow, starting materials may react with each other, leading to polymers or dimers.

    • Decomposition Products: Harsh reaction conditions (high temperature, strong base) can lead to the degradation of starting materials or the final product.

  • Strategies for Improving Selectivity:

    • Lower the Temperature: While higher temperatures increase reaction rates, they often do so for side reactions as well. Running the reaction at the lowest temperature that still provides a reasonable rate can significantly improve selectivity.

    • Adjust Stoichiometry and Addition Rate: Using a slight excess of one reagent can sometimes push the equilibrium towards the desired product. For reactions prone to dimerization, slow addition of one of the coupling partners via syringe pump can keep its instantaneous concentration low, favoring the intramolecular pathway.

    • Optimize the Catalyst/Ligand System: The steric and electronic properties of the ligand can fine-tune the catalyst's selectivity. A bulkier ligand can disfavor intermolecular pathways.

    • Modify the Substrate: Sometimes, adding a protecting group to a reactive functional group elsewhere in the molecule can prevent side reactions, which can then be removed after the cyclization is complete.

Frequently Asked Questions (FAQs)

Question 1: How do I choose the right catalyst for my specific benzofuran synthesis?

Answer:

The choice of catalyst is dictated by the specific bond you are trying to form. There is no one-size-fits-all answer, but here is a general guide based on modern synthetic methods:

Catalyst SystemTypical ApplicationKey ConsiderationsYield Range
Palladium (Pd) Sonogashira, Heck, Suzuki couplings followed by cyclization.[1]Highly versatile and well-studied. Requires a ligand (e.g., PPh₃, Buchwald ligands) and often a base. Can be sensitive to air.[2]58-94%[1]
Copper (Cu) Co-catalyst in Pd reactions; primary catalyst for Ullmann-type couplings and some cyclizations of 2-haloaromatic ketones.[3]More economical than palladium. Often requires higher temperatures. CuI is a common choice.[1]70-91%[1]
Nickel (Ni) Alternative to palladium for cross-coupling; effective for intramolecular nucleophilic additions.[3]Cost-effective. Different reactivity profile than Pd, sometimes offering unique selectivity. Ni(OTf)₂ with a ligand like 1,10-phenanthroline is a common system.[1][2]23-89%[1]
Gold (Au) / Silver (Ag) Electrophilic activation of alkynes for cyclization with phenols.[1]Excellent for activating π-systems under mild conditions. Often used as a salt with a silver co-catalyst to abstract halides (e.g., JohnPhosAuCl/AgNTf₂).[1]Moderate to Good[1]
Lewis / Brønsted Acids Promoting intramolecular hydroalkoxylation or domino reactions.[2]Metal-free options. Boron trifluoride diethyl etherate (BF₃·OEt₂) is a common Lewis acid catalyst for these transformations.[2]75-91%[2]

Question 2: How do electronic effects of substituents on the starting materials influence the reaction?

Answer:

Substituent electronics have a profound and predictable impact on most benzofuran cyclization strategies. Understanding these principles is key to optimizing your reaction.

  • On the Phenolic Component:

    • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl groups increase the electron density on the phenol ring and make the hydroxyl group a more potent nucleophile. This generally accelerates the intramolecular cyclization step.[1][2]

    • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the nucleophilicity of the hydroxyl group. This can significantly slow down or even inhibit the cyclization, often requiring harsher conditions (stronger base, higher temperature) to proceed.[1][2]

  • On the Coupling Partner (e.g., Alkyne or Vinyl Halide):

    • The effects here can be more complex and depend on the specific mechanism. In a palladium-catalyzed Sonogashira coupling, for instance, the electronics of the alkyne do not typically have as dramatic an effect as the electronics on the aryl halide.

Below is a diagram illustrating this general principle for a nucleophilic attack-based cyclization.

G cluster_edg With Electron-Donating Group (EDG) cluster_ewg With Electron-Withdrawing Group (EWG) edg_phenol Phenol with EDG (e.g., -OCH3) edg_result Higher Nucleophilicity FASTER Cyclization edg_phenol->edg_result Increases Electron Density ewg_phenol Phenol with EWG (e.g., -NO2) ewg_result Lower Nucleophilicity SLOWER Cyclization ewg_phenol->ewg_result Decreases Electron Density

Caption: Influence of Substituents on Phenol Reactivity.

Experimental Protocols

This section provides a representative, self-validating protocol for a common benzofuran synthesis.

Protocol: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization

This protocol describes the synthesis of a 2-substituted benzofuran from an o-iodophenol and a terminal alkyne.[1][2]

Materials:

  • o-Iodophenol (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • Copper(I) Iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (Solvent and Base)

  • Schlenk flask and standard glassware for inert atmosphere techniques

  • Degassed solvent

Methodology:

  • Vessel Preparation: Dry a Schlenk flask under vacuum with a heat gun and allow it to cool to room temperature under a positive pressure of argon.

  • Reagent Addition: To the flask, add the o-iodophenol, Pd(PPh₃)₂Cl₂ catalyst, and CuI co-catalyst.

  • Atmosphere Purge: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add degassed triethylamine via cannula, followed by the terminal alkyne via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir. The reaction progress should be monitored.

    • Self-Validation Checkpoint: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS every hour. The disappearance of the o-iodophenol spot and the appearance of a new, lower Rf product spot indicates a successful reaction. The reaction is complete when the starting material is fully consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl (to remove copper salts) and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure benzofuran.

The workflow for this process can be visualized as follows:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents 1. Add solid reagents (Phenol, Pd/Cu) prep_inert 2. Purge with Argon prep_reagents->prep_inert add_solvents 3. Add degassed Et3N & Alkyne prep_inert->add_solvents heat_stir 4. Heat & Stir add_solvents->heat_stir monitor 5. Monitor by TLC/LC-MS heat_stir->monitor workup 6. Quench & Extract monitor->workup purify 7. Column Chromatography workup->purify product Pure Benzofuran purify->product

Caption: Experimental Workflow for Pd/Cu-Catalyzed Benzofuran Synthesis.

References

  • Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH). Available at: [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Available at: [Link]

  • Gao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28756-28779. Available at: [Link]

  • Wang, Z., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3653. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 7-Fluorobenzofuran-2-carboxylic Acid

Welcome to the technical support center for the synthesis of 7-Fluorobenzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Fluorobenzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this important fluorinated benzofuran derivative. By understanding the underlying chemical principles and potential pitfalls, you can optimize your synthetic route for higher yield and purity.

Introduction to the Synthesis

The synthesis of 7-Fluorobenzofuran-2-carboxylic acid typically proceeds through a multi-step sequence, most commonly involving the initial reaction of 3-fluorosalicylaldehyde with an appropriate C2-synthon, followed by cyclization and subsequent hydrolysis of an ester intermediate. A prevalent method is the reaction with diethyl bromomalonate, followed by cyclization and saponification. While seemingly straightforward, this pathway is prone to several side reactions that can significantly impact the outcome of your experiment.

This guide will provide a detailed troubleshooting section in a question-and-answer format to address specific issues you may encounter, a recommended experimental protocol, and visual diagrams to clarify the reaction pathways and logical relationships in troubleshooting.

Troubleshooting Guide & FAQs

This section addresses common problems observed during the synthesis of 7-Fluorobenzofuran-2-carboxylic acid.

Q1: After the initial condensation of 3-fluorosalicylaldehyde and diethyl bromomalonate, I see a significant amount of unreacted salicylaldehyde. What is causing this low conversion?

A1: Incomplete reaction in the initial step is a frequent issue and can be attributed to several factors:

  • Insufficient Base: The reaction requires a base to deprotonate the phenolic hydroxyl group of the salicylaldehyde, forming a phenoxide intermediate that acts as the nucleophile. Ensure you are using at least one equivalent of a suitable base.

  • Base Strength: The pKa of the phenolic proton on 3-fluorosalicylaldehyde is influenced by the electron-withdrawing nature of the fluorine and formyl groups. A weak base may not be sufficient for complete deprotonation. Consider using a moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) if you are working in an anhydrous system.

  • Reaction Conditions: The reaction may require gentle heating to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific setup.

Q2: During the cyclization step to form the benzofuran ring, I am observing a complex mixture of byproducts instead of the desired ethyl 7-fluorobenzofuran-2-carboxylate. What are these side products and how can I avoid them?

A2: The formation of a complex mixture during cyclization often points to competing reaction pathways. The intended reaction is an intramolecular condensation. However, other reactions can occur:

  • Intermolecular Reactions: If the concentration of your reaction is too high, intermolecular condensation between two molecules of the intermediate can compete with the desired intramolecular cyclization. Running the reaction at a lower concentration can favor the formation of the desired product.

  • Decomposition: The intermediate may be unstable under the reaction conditions, especially at elevated temperatures. Gradual heating and careful monitoring can help to minimize decomposition.

  • Alternative Cyclization Pathways: Depending on the specific reagents and conditions, alternative cyclization modes, though less common, might be possible.

To promote the desired intramolecular cyclization, consider the following:

  • Choice of Base and Solvent: The combination of base and solvent is critical. A common system is a base like piperidine or potassium carbonate in a solvent like ethanol or DMF.

  • Temperature Control: Start at a lower temperature and gradually increase it while monitoring the reaction progress.

Q3: The final saponification of ethyl 7-fluorobenzofuran-2-carboxylate is sluggish, and I have a mixture of the ester and the desired carboxylic acid. How can I drive the hydrolysis to completion?

A3: Incomplete saponification is a common hurdle. To ensure complete hydrolysis of the ethyl ester to the carboxylic acid, consider these points:

  • Reaction Time and Temperature: Saponification can be slow at room temperature. Refluxing the reaction mixture is often necessary to drive the reaction to completion. Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Concentration of Base: Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide in a mixture of ethanol and water.

  • Work-up Procedure: After the reaction is complete, it is crucial to properly acidify the reaction mixture to protonate the carboxylate salt and precipitate the desired carboxylic acid. Add acid (e.g., HCl) until the pH is acidic (pH ~2-3).

Q4: I am concerned about potential decarboxylation of my final product. Under what conditions is this likely to occur?

A4: While aromatic carboxylic acids are generally more stable to decarboxylation than their aliphatic counterparts, this side reaction can occur under harsh thermal conditions.[1] To avoid decarboxylation:

  • Avoid Excessive Heat: During purification steps like recrystallization or drying, avoid unnecessarily high temperatures.

  • Neutral pH: Prolonged exposure to strong acidic or basic conditions at high temperatures can also promote decarboxylation in some cases. It's best to store the final product in a neutral state.

Q5: Is the fluorine atom on the 7-position of the benzofuran ring susceptible to nucleophilic substitution?

A5: The carbon-fluorine bond on an aromatic ring is generally very strong and not prone to nucleophilic substitution under standard synthetic conditions. The stability of the benzofuran ring itself can be a concern under harsh conditions, potentially leading to ring-opening.[2] However, displacement of the fluorine atom by common nucleophiles used in this synthesis is highly unlikely.

Recommended Experimental Protocol

This protocol outlines a reliable method for the synthesis of 7-Fluorobenzofuran-2-carboxylic acid.

Step 1: Synthesis of Ethyl 2-(2-formyl-6-fluorophenoxy)acetate

  • To a solution of 3-fluorosalicylaldehyde (1.0 eq) in a suitable solvent (e.g., acetone or DMF), add potassium carbonate (1.5 eq).

  • To this suspension, add diethyl bromomalonate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Cyclization to Ethyl 7-Fluorobenzofuran-2-carboxylate

  • Dissolve the purified ethyl 2-(2-formyl-6-fluorophenoxy)acetate (1.0 eq) in ethanol.

  • Add a catalytic amount of a base, such as piperidine or DBU.

  • Reflux the reaction mixture and monitor the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography.

Step 3: Saponification to 7-Fluorobenzofuran-2-carboxylic acid

  • Dissolve the ethyl 7-fluorobenzofuran-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (e.g., 3-4 eq) and reflux the mixture until the ester is completely hydrolyzed (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted ester.

  • Acidify the aqueous layer with concentrated HCl until the pH is approximately 2.

  • The precipitated 7-Fluorobenzofuran-2-carboxylic acid can be collected by filtration, washed with cold water, and dried under vacuum.

Visual Diagrams

Diagram 1: Synthetic Pathway

Synthesis_Pathway A 3-Fluorosalicylaldehyde C Ethyl 2-(2-formyl-6-fluorophenoxy)acetate A->C K₂CO₃, Acetone B Diethyl Bromomalonate B->C D Ethyl 7-Fluorobenzofuran-2-carboxylate C->D Piperidine, EtOH, Reflux E 7-Fluorobenzofuran-2-carboxylic Acid D->E 1. NaOH, EtOH/H₂O, Reflux 2. HCl

Caption: Synthetic route to 7-Fluorobenzofuran-2-carboxylic acid.

Diagram 2: Troubleshooting Logic

Troubleshooting_Logic start Problem Observed q1 Low Conversion of Salicylaldehyde Incomplete Deprotonation Insufficient Reaction Time/Temp start->q1 Step 1 Issue q2 Complex Mixture at Cyclization Intermolecular Side Reactions Decomposition start->q2 Step 2 Issue q3 Incomplete Saponification Insufficient Base/Heat Premature Work-up start->q3 Step 3 Issue sol1 Solution: - Use stronger base (e.g., NaH) - Increase reaction time/temp - Monitor by TLC q1->sol1 sol2 Solution: - Lower reaction concentration - Gradual heating - Optimize base/solvent q2->sol2 sol3 Solution: - Use excess NaOH/KOH - Ensure sufficient reflux time - Monitor by TLC until completion q3->sol3

Caption: Troubleshooting logic for common synthesis issues.

Quantitative Data Summary

StepCommon IssueParameter to OptimizeRecommended Range/Value
1. Condensation Low ConversionBase Equivalent1.5 - 2.0 eq
Temperature60 - 80 °C
2. Cyclization Byproduct FormationConcentration0.1 - 0.5 M
BaseCatalytic piperidine or DBU
3. Saponification Incomplete HydrolysisBase Equivalent3.0 - 5.0 eq
TemperatureReflux

References

  • Kossakowski, J., et al. (2005). Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. Request PDF.
  • BenchChem. (2025). Side reactions of Ethyl 2-(2-bromo-6-formylphenoxy)
  • Organic Syntheses Procedure.
  • Khan Academy. (2014). Saponification - Base promoted ester hydrolysis. YouTube.
  • YouTube. (2025).
  • Google Patents. (2012).
  • Wiley Online Library. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.

Sources

Troubleshooting

avoiding common pitfalls in C-H arylation of benzofurans

Welcome to the technical support center for C-H arylation of benzofurans. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful synthetic tool.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for C-H arylation of benzofurans. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful synthetic tool. Here, we address common experimental pitfalls through a series of troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven solutions.

Section 1: Troubleshooting Common Experimental Issues

This section is formatted as a direct, problem-solution guide to help you quickly diagnose and resolve issues encountered at the bench.

Q1: My reaction has a very low or no yield. What are the likely causes and how can I fix it?

Low conversion is one of the most common frustrations in developing C-H activation reactions. The cause is often multifactorial, stemming from catalyst inactivity, insufficient reactivity of the coupling partners, or suboptimal reaction conditions.

Probable Causes & Recommended Solutions:

  • Insufficient C-H Bond Activation: The target C-H bond on the benzofuran ring may not be sufficiently acidic or accessible for the catalyst to engage.

    • Solution 1: Increase Reaction Temperature. Many C-H activation protocols require significant thermal energy to overcome the activation barrier. Incrementally increase the temperature (e.g., in 10-15 °C steps) to a maximum tolerated by your substrates.

    • Solution 2: Screen Different Catalysts. While Palladium (Pd) is the most common catalyst, its efficacy is highly dependent on the ligand and oxidation state. If a standard catalyst like Pd(OAc)₂ fails, consider screening other Pd sources (e.g., PdCl₂, Pd(dba)₂) or even different transition metals like Rhodium (Rh) or Ruthenium (Ru) which have shown utility in C-H functionalization.[1]

  • Poorly Reactive Coupling Partner: The choice of arylating agent is critical.

    • Solution 1: Switch to a More Reactive Aryl Halide. The reactivity order for aryl halides is typically I > Br > Cl. If you are using an aryl bromide or chloride with no success, switching to the corresponding aryl iodide can dramatically improve yields.[1][2]

    • Solution 2: Check Electronic Effects. The electronic nature of the arylating agent significantly impacts reactivity. Aryl partners bearing strong electron-withdrawing groups (e.g., -CF₃, -CN) can be challenging and may result in low to no product formation.[3][4] Conversely, electron-donating groups tend to show higher reactivity.[3][4] If your target requires an electron-poor arene, you may need to employ more forcing conditions or a more active catalyst system.

  • Catalyst Deactivation or Poisoning: The catalyst is the heart of the reaction; protecting it is paramount.

    • Solution 1: Ensure Rigorous Inert Conditions. Many catalytic systems are sensitive to oxygen and moisture. Ensure your solvents are thoroughly degassed and the reaction is run under a robust inert atmosphere (e.g., Argon or Nitrogen). Catalyst deactivation can be a primary cause of low yields.[1]

    • Solution 2: Purify Starting Materials. Impurities in your benzofuran, aryl halide, or solvent can act as catalyst poisons.[1] For example, sulfur-containing impurities can irreversibly bind to and deactivate palladium catalysts.[5] Re-purifying starting materials via column chromatography, distillation, or recrystallization is a crucial step.

    • Solution 3: Increase Catalyst Loading. As a last resort, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome minor deactivation pathways.[1]

  • Poor Solubility: If reactants are not fully dissolved at the reaction temperature, the reaction will be slow and inefficient.

    • Solution: Screen Solvents. Choose a solvent system that ensures all components are soluble.[1] Common solvents for these reactions include 1,2-dichloroethane (DCE)[3][4], toluene, or polar aprotic solvents like DMF, though the latter can sometimes influence selectivity.[6]

Q2: My reaction is producing a mixture of C2 and C3 arylated isomers. How can I improve the regioselectivity?

Controlling regioselectivity is a central challenge in the C-H functionalization of heterocycles like benzofuran, which has two primary sites of reactivity (C2 and C3).[1]

Controlling Factors & Optimization Strategies:

  • Inherent Electronic Preference: The C2 position of benzofuran is generally more electron-rich and thus more susceptible to electrophilic attack, which is a key step in many proposed mechanisms.[1] Therefore, C2 arylation is often the default outcome.[7][8] Achieving C3 selectivity typically requires blocking the C2 position.

    • Strategy 1 (For C3 Arylation): Use a 2-substituted benzofuran. By blocking the more reactive C2 position with a substituent (e.g., a methyl or phenyl group), you can direct the arylation to the C3 position. An efficient protocol for the C3 direct arylation of 2-substituted benzofurans has been developed.[9]

  • The Role of Additives: Specific additives can steer the reaction towards a particular isomer.

    • Strategy 2 (For Benzothiophene, Principle may apply): Research on the related benzothiophene scaffold has shown that the choice of a silver salt additive can completely switch the regioselectivity. For instance, using a dinuclear palladium complex, silver acetate promoted β-arylation (C3), while silver sulfonate promoted α-arylation (C2).[10] Screening additives is a powerful, if empirical, method for optimizing regioselectivity.

  • Directing Groups: While less common for simple benzofurans, attaching a directing group to the substrate can force the catalyst into proximity with a specific C-H bond. This strategy is highly effective for overcoming the inherent reactivity of heterocycles.[11]

    • Strategy 3: If your benzofuran scaffold has other functional groups, consider if they could act as a directing group to favor C3 or even arylation on the benzene ring.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway and, consequently, the regioselectivity.

    • Strategy 4: As demonstrated in the C-H alkenylation of pyrroles, switching from a nonpolar solvent (toluene) to a polar aprotic solvent (DMF/DMSO) can invert the site selectivity.[6] This is because polar solvents can disrupt catalyst-substrate coordination that may direct the reaction to a specific site. A similar screening approach can be attempted for benzofuran arylation.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the general mechanism for the Pd-catalyzed C-H arylation of benzofuran?

A: While several pathways are debated and operative under different conditions, a widely accepted catalytic cycle for direct arylation involves a Pd(0)/Pd(II) couple.[12]

  • Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate (Ar-Pd-X).[12][13]

  • C-H Activation/Cleavage: The benzofuran coordinates to the Pd(II) center. The C-H bond is then cleaved. This is the rate-determining step and can occur through several pathways, with the Concerted Metalation-Deprotonation (CMD) pathway being highly favored for electron-rich heterocycles like benzofuran. In the CMD mechanism, the C-H bond is broken with the assistance of a base (or an anionic ligand like acetate), which abstracts the proton as the palladium forms a bond with the carbon.[3]

  • Reductive Elimination: The two organic groups (the aryl group and the benzofuranyl group) on the Pd(II) center couple, and the desired 2-arylbenzofuran product is released. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[13]

Q: What is the role of the base and other additives like CuCl₂?

A: The base is crucial, primarily for facilitating the C-H cleavage step in the CMD mechanism. It acts as a proton shuttle, accepting the proton from the C-H bond being functionalized. Common bases include carboxylates (e.g., potassium acetate, pivalate) and carbonates (e.g., K₂CO₃).

Additives like copper(II) chloride (CuCl₂) often function as an oxidant .[3] Some catalytic cycles may generate Pd(0) which needs to be re-oxidized to the active Pd(II) state. In such cases, the copper salt re-oxidizes the palladium, and an external oxidant (like air/O₂) regenerates the active copper species.[3][14]

Q: Are there milder, room-temperature protocols available for this reaction?

A: Yes. The development of milder reaction conditions is a key goal in synthetic chemistry. Recently, a robust and efficient method for the direct C2-arylation of benzofurans at room temperature has been reported.[7][8] This protocol uses commercially available aryl iodides and demonstrates excellent tolerance for a wide range of functional groups, including those that are sensitive to heat.[7][8] Adopting such methods can be highly advantageous for complex molecule synthesis.

Section 3: Experimental Protocols & Data
General Protocol for Pd-Catalyzed C2-Arylation of Benzofuran

This is a representative protocol based on common literature procedures and should be optimized for specific substrates.

  • Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the base (e.g., K₂CO₃ or KOAc, 2.0-3.0 equivalents), and any solid additives.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Addition of Reagents: Under a positive pressure of inert gas, add the benzofuran (1.0 equivalent), the aryl halide (1.2-1.5 equivalents), and the degassed solvent (e.g., 1,2-DCE, toluene, or dioxane).

  • Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 80-120 °C, unless using a room-temperature protocol) and stir vigorously for the required time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired arylbenzofuran.

Table 1: Influence of Reaction Parameters on C-H Arylation
ParameterCommon ChoicesTypical Effect on ReactionKey Considerations
Catalyst Pd(OAc)₂, PdCl₂, Pd₂(dba)₃Determines catalytic activity and can influence selectivity.Pd(OAc)₂ is a common and robust starting point.
Ligand Phosphines (e.g., PPh₃, PCy₃), N-heterocyclic carbenes (NHCs)Crucial for stabilizing the catalyst, promoting oxidative addition, and facilitating reductive elimination. Can heavily influence yield and scope.Often requires screening; bulky, electron-rich ligands are frequently effective.
Base K₂CO₃, Cs₂CO₃, KOAc, PivOH (as additive)Essential for the C-H activation (CMD) step. Stronger bases can sometimes increase rate but may cause side reactions.The choice of base and counter-ion can be critical and substrate-dependent.
Aryl Partner Ar-I, Ar-Br, Ar-OTfReactivity: I > Br > OTf >> Cl. Electronic nature is critical.[3][4]Aryl iodides are often the most reliable for developing new reactions.[7]
Solvent Toluene, Dioxane, DCE, DMF, DMAcAffects solubility and can influence regioselectivity.[6]Non-coordinating solvents are a good starting point to avoid interference with the catalyst.
Temperature 25 °C to 140 °CHigher temperatures increase reaction rates but can lead to catalyst decomposition or side reactions.Room temperature protocols are now available and are highly desirable.[7][8]
Section 4: Visualizations
Generalized Catalytic Cycle for C-H Arylation

G Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X Pd0->OxAdd Oxidative Addition CMD CMD Intermediate OxAdd->CMD C-H Activation via CMD SubCoord Benzofuran Coordination CMD->Pd0 Reductive Elimination Product 2-Arylbenzofuran CMD->Product BaseH Base-H+ CMD->BaseH Regen Catalyst Regeneration ArX Ar-X ArX->OxAdd Benzofuran Benzofuran Benzofuran->OxAdd Base Base Base->CMD

Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation of benzofuran via a CMD pathway.

Troubleshooting Decision Workflow

G Start Problem: Low or No Yield CheckPurity Are starting materials pure and solvent dry/degassed? Start->CheckPurity Purify Action: Purify reagents, use fresh anhydrous solvent, degass thoroughly. CheckPurity->Purify No CheckPartners Is the aryl partner reactive? (e.g., Ar-I, e--rich) CheckPurity->CheckPartners Yes Purify->CheckPurity SwitchPartner Action: Switch Ar-Br to Ar-I. Consider alternative synthons. CheckPartners->SwitchPartner No CheckConditions Are reaction conditions (temp, base) optimal? CheckPartners->CheckConditions Yes SwitchPartner->CheckPartners Optimize Action: Screen bases. Increase temperature. Check solubility. CheckConditions->Optimize No CheckCatalyst Suspect catalyst poisoning or low activity? CheckConditions->CheckCatalyst Yes Optimize->CheckConditions ScreenCatalyst Action: Increase loading. Screen different Pd sources/ligands. CheckCatalyst->ScreenCatalyst Yes Success Reaction Improved CheckCatalyst->Success No, problem solved ScreenCatalyst->Success

Caption: A decision tree for troubleshooting low-yield C-H arylation reactions.

References
  • Iwai, M.; Matsumura, M.; Yasuike, S. Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Molecules2020 , 26(1), 103. [Link]

  • Iwai, M.; Matsumura, M.; Yasuike, S. Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. ResearchGate2020 . [Link]

  • Davies, H. M. L.; Du Bois, J.; Yu, J.-Q. Recent Advances in C–H Functionalization. The Journal of Organic Chemistry2016 , 81(12), 4889-4891. [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • Iwai, M.; Matsumura, M.; Yasuike, S. Palladium-Catalyzed C-H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. PubMed2020 . [Link]

  • Lee, H. G.; et al. Room Temperature C–H Arylation of Benzofurans by Aryl Iodides. Organic Letters2021 , 23(18), 7179-7183. [Link]

  • Lee, H. G.; et al. Room Temperature C-H Arylation of Benzofurans by Aryl Iodides. PubMed2021 . [Link]

  • Chen, G.; Shaughnessy, K. H.; Daugulis, O. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature2016 , 538(7623), 80-84. [Link]

  • Doucet, H.; et al. Palladium-Catalyzed Direct Arylation of Polysubstituted Benzofurans. The Journal of Organic Chemistry2011 , 76(11), 4544-4555. [Link]

  • Phipps, R. J.; Gaunt, M. J. Ligand-Promoted Direct C–H Arylation of Simple Arenes: Evidence for a Cooperative Bimetallic Mechanism. ACS Catalysis2017 , 7(4), 2576-2580. [Link]

  • Shang, R.; Ilies, L.; Nakamura, E. Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. Chemical Reviews2017 , 117(13), 8837-8884. [Link]

  • Yang, S.; et al. Tandem Palladium-Catalyzed C-H Activation of Biaryls and Ring Opening of Benzofurans: Access to 2-(9-Phenanthryl)phenol Derivatives. PubMed. [Link]

  • Mochizuki, T.; et al. Direct Arylation of Benzothiophene and Benzofuran Catalyzed by a Dinuclear Palladium Complex. HETEROCYCLES2023 , 106(1), 151. [Link]

  • Noel, T.; et al. C–H Activation: Toward Sustainability and Applications. ACS Central Science2021 , 7(2), 247-263. [Link]

  • Wang, Y.; et al. Hydride Relay Exchange Mechanism for the Heterocyclic C–H Arylation of Benzofuran and Benzothiophene Catalyzed by Pd Complexes. ACS Omega2022 , 7(40), 36009-36018. [Link]

  • LearnChemE. Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. YouTube2020 . [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Spectral Analysis of 7-Fluorobenzofuran-2-carboxylic Acid

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 7-Fluorobenzofuran-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 7-Fluorobenzofuran-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It delves into the causality behind spectral features, offering a framework for structural elucidation and comparative analysis against related compounds. We will explore the nuances of ¹H, ¹³C, and particularly ¹⁹F NMR spectroscopy, demonstrating how these techniques synergize to provide an unambiguous structural confirmation.

The Strategic Importance of Fluorine in Spectroscopy and Drug Design

Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous biologically active compounds.[1] The introduction of a fluorine atom, as in 7-Fluorobenzofuran-2-carboxylic acid, is a common strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity. Consequently, definitive analytical methods to confirm the precise location of the fluorine substituent are paramount.

NMR spectroscopy stands as the unequivocal tool for this purpose. The unique properties of the ¹⁹F nucleus—a spin of ½, 100% natural abundance, and high gyromagnetic ratio—make it highly sensitive for NMR detection.[2][3] Furthermore, the vast chemical shift range of ¹⁹F NMR provides exceptional signal dispersion, often simplifying complex spectra and making it a powerful diagnostic tool for chemists.[2][4] This guide will dissect the characteristic spectral signatures of 7-Fluorobenzofuran-2-carboxylic acid, providing a robust protocol for its identification and analysis.

Theoretical Grounding: The Physics Behind the Spectrum

A successful interpretation of the NMR spectra for a fluorinated aromatic compound hinges on understanding the interplay of chemical shifts and spin-spin couplings.

  • Chemical Shift (δ): The position of an NMR signal is dictated by the local electronic environment of the nucleus. The highly electronegative fluorine atom exerts a strong inductive effect, influencing the electron density and thus the chemical shifts of nearby ¹H and ¹³C nuclei.

  • Spin-Spin Coupling (J): NMR-active nuclei, such as ¹H, ¹³C, and ¹⁹F, can interact through the bonding network, a phenomenon known as spin-spin coupling. This interaction splits NMR signals into multiplets (e.g., doublets, triplets). The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and is independent of the external magnetic field strength. In fluorinated aromatics, we observe:

    • ¹H-¹H Coupling: Typically, ortho coupling (³J_HH) is 6.0-9.0 Hz, meta coupling (⁴J_HH) is 1.0-3.0 Hz, and para coupling (⁵J_HH) is 0-1.0 Hz.[5]

    • ¹H-¹⁹F and ¹³C-¹⁹F Coupling: Heteronuclear coupling involving fluorine is significantly larger and can occur over multiple bonds.[6] For aromatic systems, through-bond couplings can be observed up to five bonds away (e.g., ⁵J_HF). The magnitude of these couplings is highly dependent on the number of intervening bonds and their spatial orientation, providing invaluable structural information.[7][8]

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible NMR data is the foundation of accurate analysis. The following protocol is designed to be a self-validating system, ensuring data integrity.

Sample Preparation
  • Analyte Purity: Ensure the 7-Fluorobenzofuran-2-carboxylic acid sample is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Selection: DMSO-d₆ is an excellent choice. Its ability to dissolve polar carboxylic acids and its high boiling point are advantageous. More importantly, the acidic proton of the carboxylic acid will exchange slowly, allowing for its observation as a broad singlet. CDCl₃ can also be used, but the carboxylic acid proton signal may be broader or less consistently observed.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6 mL of the deuterated solvent. This concentration is optimal for obtaining good signal-to-noise in both ¹H and ¹³C spectra on a modern spectrometer within a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing ¹H and ¹³C spectra to 0.00 ppm.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer:

Experiment Parameter Recommended Value Rationale
¹H NMR Pulse ProgramStandard (zg30)Standard 30° pulse for quantitative analysis.
Spectral Width~16 ppmTo cover the full range from aliphatic to carboxylic acid protons.
Acquisition Time~3-4 sEnsures good digital resolution.
Relaxation Delay (d1)2 sAllows for adequate relaxation of most protons.
Number of Scans8-16To achieve good signal-to-noise.
¹³C NMR Pulse ProgramStandard Proton Decoupled (zgpg30)Provides singlets for each unique carbon, simplifying the spectrum.
Spectral Width~220 ppmTo cover the full range of organic carbons.
Relaxation Delay (d1)2 sStandard delay.
Number of Scans1024-2048Required due to the low natural abundance of ¹³C.
¹⁹F NMR Pulse ProgramStandard (zg30)Simple pulse-acquire is sufficient.
Spectral Width~200 ppmA safe range for most organofluorine compounds.[2]
Decoupling¹H-decoupledCan be run with and without proton decoupling to observe H-F couplings.
Relaxation Delay (d1)5 sA longer delay ensures more accurate integration if needed.[4]
ReferenceExternal CFCl₃ (0 ppm)Standard reference for ¹⁹F NMR.
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis P1 Weigh ~10 mg of Compound P2 Dissolve in 0.6 mL DMSO-d6 P1->P2 P3 Add TMS (Internal Standard) P2->P3 P4 Transfer to NMR Tube P3->P4 A1 Acquire 1H Spectrum (zg30, 16 scans) P4->A1 A2 Acquire 13C{1H} Spectrum (zgpg30, 1024 scans) A1->A2 A3 Acquire 19F Spectrum (zg30, 64 scans) A2->A3 D1 Fourier Transform A3->D1 D2 Phase Correction D1->D2 D3 Baseline Correction D2->D3 D4 Referencing (1H/13C to TMS) D3->D4 D5 Integration & Peak Picking D4->D5 D6 Structural Assignment D5->D6

Caption: NMR experimental workflow from sample preparation to final analysis.

Spectral Data Interpretation: Decoding the Signals

A detailed analysis of each spectrum provides a piece of the structural puzzle. When combined, they offer a complete picture of 7-Fluorobenzofuran-2-carboxylic acid.

G mol lab3 3 lab2 2 labO1 O1 lab7a 7a lab3a 3a lab4 4 lab5 5 lab6 6 lab7 7 labF F labCOOH COOH

Caption: Structure of 7-Fluorobenzofuran-2-carboxylic acid with atom numbering.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show five signals: four in the aromatic region and one for the carboxylic acid proton.

Proton Expected δ (ppm) Multiplicity Expected J (Hz) Rationale
COOH> 13 (DMSO-d₆)broad singlet-The acidic proton signal is typically broad and downfield.[5]
H3~7.6 - 7.8singlet (or narrow d)⁵J_H3F ≈ 0-1 HzCoupled weakly to H4 (⁴J ≈ 1 Hz) and F (⁵J). Appears as a near-singlet.
H4~7.8 - 8.0doublet³J_H4H5 ≈ 8.0 HzOrtho-coupled to H5. Deshielded by the anisotropic effect of the furan ring.
H5~7.3 - 7.5triplet (or ddd)³J_H5H4 ≈ 8.0 Hz³J_H5H6 ≈ 8.0 Hz⁴J_H5F ≈ 5-6 HzAppears as a triplet due to coupling with two adjacent protons (H4, H6). Each peak is further split by meta-coupling to fluorine.
H6~7.2 - 7.4doublet of doublets³J_H6H5 ≈ 8.0 Hz³J_H6F ≈ 9-10 HzOrtho-coupled to H5 and also shows a large ortho-coupling to the fluorine atom.
¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will display nine distinct signals, as all carbons are in unique electronic environments. The key diagnostic feature is the splitting of carbon signals due to C-F coupling.

Carbon Expected δ (ppm) Multiplicity (¹³C{¹H}) Expected J_CF (Hz) Rationale
C=O~160 - 165doublet⁴J_CF ≈ 3-4 HzCarboxylic acid carbon, showing small long-range coupling to F.
C2~148 - 152doublet³J_CF ≈ 3-5 HzQuaternary carbon attached to the carboxylic group.
C3~115 - 120singlet⁵J_CF ≈ 0-1 HzCoupling over five bonds is typically unresolved.
C3a~125 - 130doublet³J_CF ≈ 4-6 HzBenzene ring fusion carbon.
C4~128 - 132singlet⁴J_CF ≈ 1-2 HzTypically unresolved long-range coupling.
C5~118 - 122doublet³J_CF ≈ 8-10 HzSignificant coupling through three bonds.
C6~112 - 116doublet²J_CF ≈ 20-25 HzLarge two-bond coupling to fluorine.
C7~145 - 150doublet¹J_CF ≈ 240-250 Hz The carbon directly attached to fluorine shows a characteristic large one-bond coupling.
C7a~140 - 145doublet²J_CF ≈ 12-15 HzTwo-bond coupling to fluorine.
¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum provides the most direct evidence for the fluorine's position. For this compound, a single signal is expected.

Nucleus Expected δ (ppm) Multiplicity Expected J_HF (Hz) Rationale
F7-130 to -140doublet of doublets³J_FH6 ≈ 9-10 Hz⁴J_FH5 ≈ 5-6 HzThe fluorine signal is split by the ortho-proton (H6) and the meta-proton (H5), providing definitive proof of its location at C7. The chemical shift is typical for a fluorine on a benzene ring adjacent to a fusion point.

Comparative Analysis: The Power of Context

To fully appreciate the spectral features, it is instructive to compare the data with that of its non-fluorinated parent compound, Benzofuran-2-carboxylic acid.

  • ¹H NMR Comparison: In the parent compound, the signals for H5, H6, and H7 form a more conventional aromatic pattern.[9] The introduction of fluorine at C7 causes the H6 signal to shift upfield and split into a doublet of doublets due to the strong ³J_H6F coupling. The H5 signal also experiences additional splitting (⁴J_H5F). This unique splitting pattern is a hallmark of the 7-fluoro substitution.

  • ¹³C NMR Comparison: The most dramatic difference is the C7 signal. In the parent compound, it's a simple singlet around 112 ppm. In the 7-fluoro analog, this signal shifts significantly downfield to ~145-150 ppm and is split into a large doublet with a ¹J_CF of ~245 Hz. This large one-bond coupling constant is irrefutable evidence of a direct C-F bond.

Key Coupling Interactions Visualization

Caption: Key through-bond J-coupling interactions in the aromatic ring.

Conclusion

The structural elucidation of 7-Fluorobenzofuran-2-carboxylic acid is a textbook example of the power of multiprobe NMR analysis. The ¹H spectrum provides initial evidence through characteristic splitting patterns, the ¹³C spectrum confirms the point of attachment via a large ¹J_CF coupling, and the ¹⁹F spectrum offers the final, unambiguous proof with its unique multiplicity. This guide provides a comprehensive framework and expected data that can be used to confidently identify this molecule and distinguish it from its isomers and precursors. The synergy between these one-dimensional experiments, and potentially 2D experiments like HMBC for further confirmation, underscores the indispensable role of NMR in modern chemical and pharmaceutical research.

References

  • University of Ottawa. (n.d.). 19Flourine NMR. uOttawa NMR Facility. [Link]

  • Gerig, J.T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • PubChem. (n.d.). Benzofuran-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2017). Supplementary Information. [Link]

  • Abraham, R. J., et al. (1972). The NMR spectra of fluoroaromatics—IV: 1H and 19F spectra of some fluorinated benzofurans. Organic Magnetic Resonance, 4(2), 343–352. [Link]

  • ResearchGate. (2015). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. [Link]

  • University of Ottawa. (n.d.). Heteronuclear coupling. uOttawa NMR Facility. [Link]

  • DiRocco, D. A., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Organic Letters, 21(10), 3640–3645. [Link]

  • Bhaskar, M., & Yadav, M. (2018). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Pharmaceutical Sciences, 80(4), 767-773. [Link]

  • PubMed. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. [Link]

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

  • American Chemical Society Publications. (2019). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • ResearchGate. (2014). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. [Link]

  • YouTube. (2024). Heteronuclear Coupling of 13C to 2D , 19F, 31P @NOBLECHEMISTRY. [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]

  • ResearchGate. (2016). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. [Link]

  • National Center for Biotechnology Information. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Journal of Pharmaceutical Research and Reports. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]

  • Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

  • MDPI. (2019). Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]

  • PubChem. (n.d.). 7-Hydroxybenzofuran-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • MIT OpenCourseWare. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 7-Fluorobenzofuran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation and quantification of novel chemical entities are paramount. 7...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation and quantification of novel chemical entities are paramount. 7-Fluorobenzofuran-2-carboxylic acid, a fluorinated heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry. Its analysis, however, presents unique challenges due to the presence of the highly electronegative fluorine atom and the carboxylic acid moiety. This guide provides an in-depth, technically grounded comparison of mass spectrometry-based methodologies for the comprehensive analysis of this compound, moving beyond a simple recitation of protocols to explain the "why" behind the "how."

The Analytical Imperative: Why Mass Spectrometry?

Mass spectrometry (MS) stands as the cornerstone of molecular analysis, offering unparalleled sensitivity, selectivity, and structural information from minute sample quantities. For a molecule like 7-Fluorobenzofuran-2-carboxylic acid, MS enables not only the confirmation of its molecular weight but also the intricate details of its structure through the analysis of its fragmentation patterns. This is crucial for confirming synthetic products, identifying metabolites, and establishing purity profiles.

Core Principles: Ionization and Fragmentation of 7-Fluorobenzofuran-2-carboxylic Acid

The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization technique is critical and is dictated by the analyte's physicochemical properties and the desired analytical outcome.

Electrospray Ionization (ESI): The Gentle Approach for Polar Analytes

For polar molecules like 7-Fluorobenzofuran-2-carboxylic acid, Electrospray Ionization (ESI) is the premier choice, particularly when coupled with liquid chromatography (LC-MS). ESI is a soft ionization technique that typically generates intact molecular ions, minimizing in-source fragmentation and providing a clear indication of the molecular weight.

Given the acidic nature of the carboxylic group, ESI is most effective in the negative ion mode , where the molecule readily deprotonates to form the [M-H]⁻ ion. This process is highly efficient and leads to excellent sensitivity.

Electron Ionization (EI): The Classic Technique for Volatile Compounds

Electron Ionization (EI), commonly paired with Gas Chromatography (GC-MS), is a high-energy process that imparts significant internal energy to the analyte, resulting in extensive and reproducible fragmentation. While less suitable for direct analysis of the non-volatile carboxylic acid, EI becomes a powerful tool after derivatization, which renders the molecule amenable to GC. The resulting mass spectrum is a "fingerprint" rich in structural information.

The Influence of the Fluorine Substituent

The presence of a fluorine atom on the benzofuran ring introduces distinct effects on mass spectral behavior. Fluorine's high electronegativity imparts a strong inductive effect, influencing the electron distribution within the molecule and, consequently, its fragmentation pathways. This can lead to unique fragmentation patterns, including the potential loss of HF or other fluorine-containing fragments, which can be diagnostic.

Primary Analytical Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the routine, high-sensitivity analysis of 7-Fluorobenzofuran-2-carboxylic acid in complex matrices, such as biological fluids or reaction mixtures, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard.

Experimental Protocol: LC-ESI-MS/MS

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of 1 mg/mL to create a stock solution.

  • Perform serial dilutions to prepare working standards and quality control samples in the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences and concentrate the analyte.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable choice for retaining the aromatic analyte.

  • Mobile Phase A: 0.1% formic acid in water. The acid aids in protonation for positive ion mode, but for negative ion mode, a small amount of a weak base like ammonium acetate can be beneficial. However, for carboxylic acids, often no modifier is needed in the aqueous phase for good ionization in negative mode.

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Precursor Ion: The [M-H]⁻ ion of 7-Fluorobenzofuran-2-carboxylic acid (C₉H₅FO₃, MW = 180.13 g/mol ), which will be at m/z 179.0.

  • Collision Gas: Argon.

  • Collision Energy: This will need to be optimized to achieve the desired fragmentation. A starting point would be in the range of 10-30 eV.

  • Product Ions: The fragmentation of the [M-H]⁻ ion is expected to involve the loss of CO₂ (44 Da) from the carboxylate group, leading to a prominent product ion at m/z 135.0. Other fragments may arise from the cleavage of the benzofuran ring.

Logical Workflow for LC-MS/MS Analysis

Caption: Workflow for LC-MS/MS analysis of 7-Fluorobenzofuran-2-carboxylic acid.

Alternative Analytical Strategy: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

While LC-MS/MS is often preferred for its direct compatibility with polar analytes, GC-MS offers excellent chromatographic resolution and the benefit of extensive, standardized EI mass spectral libraries. The primary hurdle for analyzing 7-Fluorobenzofuran-2-carboxylic acid by GC-MS is its low volatility due to the carboxylic acid group. This is overcome by a derivatization step.

Experimental Protocol: GC-MS with Silylation

1. Derivatization:

  • Evaporate a known amount of the sample to dryness under a gentle stream of nitrogen.

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization of the carboxylic acid to its trimethylsilyl (TMS) ester.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 400.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Expected Fragmentation of the TMS Derivative: The EI mass spectrum of the TMS ester will be more complex than the ESI-MS/MS spectrum. Key fragmentation pathways for aromatic carboxylic acid TMS esters include:

  • Loss of a methyl group (-15 Da): A characteristic fragmentation of TMS derivatives.

  • Loss of the TMS group (-73 Da): Cleavage of the O-Si bond.

  • Decarboxylation (-44 Da): Loss of CO₂.

  • Ring fragmentation: Cleavage of the benzofuran ring system, influenced by the fluorine substituent.

Logical Workflow for GC-MS Analysis with Derivatization

Caption: Workflow for GC-MS analysis of 7-Fluorobenzofuran-2-carboxylic acid with derivatization.

Performance Comparison: LC-MS/MS vs. GC-MS

The choice between these two powerful techniques depends on the specific analytical goals. The following table provides a comparative overview based on typical performance data for the analysis of similar aromatic carboxylic acids.

ParameterLC-MS/MSGC-MS (with Derivatization)Justification
Sample Throughput HighModerateLC-MS/MS often has shorter run times and less sample preparation.
Sensitivity (LOD/LOQ) Excellent (pg/mL to low ng/mL)Very Good (low to mid ng/mL)ESI can be highly efficient for polar, ionizable compounds.
Selectivity ExcellentVery GoodTandem MS (MS/MS) provides an extra dimension of selectivity.
Robustness GoodExcellentGC-MS is often considered a more robust technique with less matrix suppression.
Structural Information Targeted (from MS/MS)Comprehensive (from EI)EI provides a full fragmentation pattern, useful for unknown identification.
Ease of Use ModerateModerateBoth require skilled operators, but derivatization adds a step to the GC-MS workflow.
Cost HigherLowerGC-MS systems are generally less expensive to purchase and maintain.

Complementary and Alternative Techniques

While LC-MS and GC-MS are the workhorses of small molecule analysis, other techniques can provide valuable, orthogonal information.

  • High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap or Time-of-Flight (TOF) mass spectrometry provide highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments. This is invaluable for confirming the identity of unknowns and for metabolite identification studies.

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is specific for fluorine-containing compounds and can be used for quantitative analysis without the need for a reference standard of the analyte. It is a powerful tool for mass balance studies of fluorinated drug candidates.[1]

Conclusion: A Multi-faceted Approach to a Complex Molecule

The analysis of 7-Fluorobenzofuran-2-carboxylic acid is best approached with a clear understanding of the analytical goals. For high-throughput, quantitative analysis in complex matrices, LC-MS/MS with ESI in negative mode is the superior choice , offering excellent sensitivity and selectivity. For in-depth structural characterization and when a robust, cost-effective method is required, GC-MS with silylation derivatization provides a powerful alternative , yielding rich, reproducible fragmentation patterns. Ultimately, a comprehensive understanding of this and similar molecules is best achieved by a multi-technique approach, leveraging the strengths of each analytical platform to build a complete and validated picture of the analyte.

References

  • Mass Spectrometry of Carboxylic Acids.This is a conceptual reference. Specific literature on the fragmentation of aromatic carboxylic acids would be cited here.
  • PubChem Compound Summary for Benzofuran-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Simultaneous Determination of Seven Perfluoroalkyl Carboxylic Acids in Water Samples by 2,3,4,5,6-pentafluorobenzyl Bromide Derivatization and Gas Chromatography-Mass Spectrometry. Environmental Pollution. [Link][2]

  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Trends in Environmental Analytical Chemistry. [Link]

  • Rapid Screening of Carboxylic Acids from Waste and Surface Waters by ESI-MS/MS Using Barium Ion Chemistry and On-Line Membrane Sampling. Journal of the American Society for Mass Spectrometry. [Link][3]

  • Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Analytica Chimica Acta. [Link][4]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link][5]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. [Link][6]

  • Alternate Strategies to Obtain Mass Balance without the Use of Radio labeled Compounds: Application of Quantitative Fluorine (F-19) Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolism Studies. Drug Metabolism and Disposition. [Link][1]

  • Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Rapid Communications in Mass Spectrometry. [Link][7]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationships of Benzofuran Derivatives

Abstract The benzofuran motif, a fused benzene and furan ring system, represents a "privileged scaffold" in medicinal chemistry due to its prevalence in natural products and its versatile biological activities.[1][2] Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran motif, a fused benzene and furan ring system, represents a "privileged scaffold" in medicinal chemistry due to its prevalence in natural products and its versatile biological activities.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzofuran derivatives across several key therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. By synthesizing data from numerous studies, we elucidate the critical structural modifications that govern the potency and selectivity of these compounds. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols for synthesis and evaluation, and visual guides to molecular interactions and workflows to accelerate the discovery of novel benzofuran-based therapeutics.

The Benzofuran Core: A Foundation for Diverse Bioactivity

Benzofuran and its derivatives exhibit a vast range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] The rigid, planar structure and the presence of an oxygen heteroatom provide a unique electronic and steric profile that facilitates interactions with various biological targets. The core scaffold offers multiple positions for substitution, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Understanding the SAR is crucial for optimizing lead compounds into clinical candidates.

The primary sites for chemical modification on the benzofuran ring are the C2, C3, C5, and C6 positions. Each site offers a vector for altering the molecule's interaction with its biological target.

Caption: Core benzofuran scaffold with key sites for synthetic modification.

Comparative SAR Analysis in Oncology

Benzofuran derivatives have shown significant promise as anticancer agents, primarily by targeting microtubule dynamics.[5] Microtubules are essential for cell division, making them a validated target for cancer chemotherapy.[6][7]

Mechanism of Action: Tubulin Polymerization Inhibition

A prominent class of anticancer benzofurans functions by inhibiting tubulin polymerization, binding to the colchicine site. This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8] The 2-(3',4',5'-trimethoxybenzoyl) group is a critical pharmacophore for this activity, mimicking the trimethoxyphenyl ring of combretastatin A-4, a potent natural tubulin inhibitor.[9][10]

Comparative Data: Anticancer Activity

The following table compares various benzofuran derivatives, highlighting how minor structural changes dramatically impact their cytotoxic potency (IC₅₀).

Compound IDC2-SubstitutionC3-SubstitutionC5/C6-SubstitutionTarget Cell LineIC₅₀ (µM)Reference
Reference: CA-4 ---A549 (Lung)0.002[8]
Compound 6g 3,4,5-trimethoxybenzamideHHMDA-MB-231 (Breast)3.01[10]
Compound 10h 3,4,5-trimethoxybenzoylCH₃5-NH₂, 6-OCH₃FM3A/0 (Murine Breast)0.024[9]
Compound 36 (E)-1-(3,4,5-trimethoxyphenyl)vinylCH₃5-(prop-2-en-1-ol), 6-OCH₃A549 (Lung)0.06[8]
Compound 17i -Amine linker to phenylHH460 (Lung)2.06[11]
SAR Insights for Anticancer Activity
  • C2-Position : Substitution at the C2 position with a 3,4,5-trimethoxybenzoyl or a bioisosteric group is consistently crucial for high potency against various cancer cell lines.[3][4] This group is the primary binding element at the colchicine site of tubulin.

  • C3-Position : The introduction of a small alkyl group, such as methyl, at the C3 position often enhances antiproliferative activity.[5][9] This is likely due to favorable steric interactions within the binding pocket.

  • Benzene Ring (C5/C6) : Substitutions on the benzene portion of the scaffold significantly modulate activity. Methoxy groups (e.g., at C6) generally increase potency compared to unsubstituted analogs.[9] Specifically, a methoxy group at C6 is more favorable than at C7.[9]

  • Selectivity : Some derivatives, like compound 6g, have shown excellent selectivity, being significantly more cytotoxic to cancer cells than to non-tumoral cell lines (HEK-293 IC₅₀ > 30 µM).[10] This highlights the potential for developing benzofurans with a favorable therapeutic window.

Tubulin_Inhibition_Pathway cluster_CellCycle Cell Cycle Progression Tubulin αβ-Tubulin Dimers Microtubules Microtubules (Dynamic Instability) Tubulin->Microtubules Polymerization G2M G2/M Phase Arrest Tubulin->G2M Inhibition of Polymerization Microtubules->Tubulin Depolymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Anaphase Anaphase Spindle->Anaphase Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Leads to Benzofuran Benzofuran Derivative (e.g., Cmpd 10h) Benzofuran->Tubulin Binds to Colchicine Site

Caption: Mechanism of benzofuran-induced G2/M arrest via tubulin inhibition.

Comparative SAR in Antimicrobial Agents

Benzofuran derivatives also serve as a promising scaffold for developing new antimicrobial agents to combat drug-resistant pathogens.[12]

Key Structural Features for Antimicrobial Activity
  • C2-Substitutions : The introduction of bulky or heterocyclic groups at the C2 position can enhance antimicrobial activity. For instance, coupling the benzofuran core to other heterocyclic moieties like pyrazoline and thiazole has been shown to be essential for potent activity.[13][14]

  • C5-Substitutions : The presence of a hydroxyl group at the C5 position is a key feature in several potent antifungal derivatives.[13] Halogenation at this position can also contribute to antibacterial effects.[4]

  • Lipophilicity : Modulating the lipophilicity of the molecule is crucial. For example, derivatives with a cyclobutyl ketoxime at C2 showed strong antifungal activity against Candida albicans.[15]

Comparative Data: Antimicrobial Activity
Compound TypeKey Structural FeaturesTarget OrganismMIC (µg/mL)Reference
Benzofuran-5-ol derivative5-OH, 2-amino-4-arylthioCandida species1.6 - 12.5[13]
Ketoxime derivative (7d)C2-(cyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)]propylketoximeS. aureusN/A (most active)[15]
Aza-benzofuran (1)Double bond between C2-C3S. aureus, S. typhimuriumModerate Activity[16]

Comparative SAR in Neurodegenerative Diseases

The benzofuran scaffold is being explored for its potential in treating neurodegenerative disorders like Alzheimer's disease (AD).[17] Key targets include acetylcholinesterase (AChE) and the aggregation of amyloid-beta (Aβ) peptides.[17][18]

  • Cholinesterase Inhibition : Derivatives with an amine-containing side chain can effectively inhibit AChE, which is a primary therapeutic strategy for AD.[17] The benzofuran core can act as a mimic of the indanone portion of the approved drug donepezil.[17]

  • Neuroprotection : Certain benzofuran-2-carboxamides have demonstrated neuroprotective effects against excitotoxicity.[19] SAR studies suggest that a methyl group at the C2 position and a hydroxyl at the C3 position are important for this activity.[19]

Key Experimental Workflows

To ensure scientific integrity and reproducibility, detailed protocols are essential. Here, we outline a general synthesis method and a key biological assay.

Synthesis Protocol: A General Route to 2-Aroyl-3-methylbenzofurans

This protocol describes a common pathway for synthesizing benzofuran cores with the critical 2-aroyl and 3-methyl substitutions, often seen in potent anticancer derivatives.

Rationale: This multi-step synthesis starts with a substituted phenol, which provides the benzene half of the final molecule. Friedel-Crafts acylation followed by etherification and cyclization is a robust and versatile method for constructing the benzofuran ring system.

Step-by-Step Methodology:

  • Friedel-Crafts Acylation: To a solution of a substituted phenol (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl₃, 1.2 eq) at 0 °C. Add acetyl chloride (1.1 eq) dropwise and stir the reaction at room temperature for 2-4 hours until TLC indicates completion. Quench the reaction with ice-water and extract the product.

  • O-Alkylation: Dissolve the resulting 2-hydroxyacetophenone (1.0 eq) in acetone. Add potassium carbonate (K₂CO₃, 2.0 eq) and an α-bromoarylketone (e.g., 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one, 1.1 eq). Reflux the mixture for 12-24 hours.

  • Intramolecular Cyclization: After cooling, filter the reaction mixture and concentrate the filtrate. Dissolve the crude ether intermediate in a suitable solvent and add a base (e.g., potassium hydroxide) to catalyze an intramolecular aldol-type condensation followed by dehydration to form the furan ring.

  • Purification: Purify the final benzofuran derivative using column chromatography on silica gel. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Assay Protocol: In Vitro Tubulin Polymerization Assay

Rationale: This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules. It is a critical self-validating experiment to confirm the mechanism of action for compounds designed as microtubule inhibitors. A known inhibitor (e.g., combretastatin A-4) and a known stabilizer (e.g., paclitaxel) should be used as positive controls, with DMSO as a negative control.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a concentration of 2 mg/mL.

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations. Keep the final DMSO concentration below 1%.

  • Initiation of Polymerization: Chill the plate to 4 °C. Add GTP (1 mM final concentration) and the tubulin solution to each well. Immediately place the plate in a spectrophotometer pre-warmed to 37 °C.

  • Data Acquisition: Measure the change in absorbance (optical density) at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot absorbance versus time. Calculate the rate of polymerization and the maximum polymer mass for each concentration. Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

SAR_Workflow cluster_Discovery Discovery & Optimization Synthesis 1. Synthesis of Benzofuran Library Screening 2. In Vitro Screening (e.g., Cytotoxicity Assay) Synthesis->Screening Hit_ID 3. Hit Identification Screening->Hit_ID SAR_Study 4. Lead Optimization (SAR-guided Design) Hit_ID->SAR_Study SAR_Study->Synthesis Iterative Cycles Mechanism 5. Mechanism of Action (e.g., Tubulin Assay) SAR_Study->Mechanism In_Vivo 6. In Vivo Efficacy & PK/PD Studies Mechanism->In_Vivo

Caption: A typical workflow for a structure-activity relationship study.

Conclusion and Future Perspectives

The benzofuran scaffold is a remarkably versatile platform for the development of novel therapeutics. SAR studies have consistently shown that substitutions at the C2, C3, and C5/C6 positions are critical for modulating biological activity across different disease targets. For anticancer agents, a 2-aroyl group and a 3-methyl group are key features for potent tubulin polymerization inhibitors. For antimicrobial and neuroprotective agents, different substitution patterns are required, highlighting the tunability of the scaffold.

Future research should focus on developing derivatives with improved pharmacokinetic profiles, exploring novel mechanisms of action beyond tubulin inhibition, and creating multi-target ligands, particularly for complex diseases like Alzheimer's. The integration of computational modeling with synthetic chemistry will continue to accelerate the design and discovery of next-generation benzofuran-based drugs.

References

  • Al-Horani, R. A., & Al-mahaydh, Y. F. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Pinheiro, S., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(7), 939. [Link]

  • Al-Horani, R. A., & Al-mahaydh, Y. F. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Li, J., et al. (2024). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. ResearchGate. [Link]

  • Pawar, S. S., & Singh, S. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 8(5). [Link]

  • Ma, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28846–28864. [Link]

  • Serrao, G., et al. (2024). Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. Bioorganic & Medicinal Chemistry, 112, 117961. [Link]

  • Rao, J., et al. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry, 102, 104076. [Link]

  • Nakashima, K., et al. (2022). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Biological and Pharmaceutical Bulletin, 45(12), 1804–1814. [Link]

  • Seminars in Cancer Biology. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semanticscholar.org. [Link]

  • Vanga, R. R., et al. (2023). Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 93, 129424. [Link]

  • Al-Horani, R. A., & Al-mahaydh, Y. F. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]

  • Kim, D. H., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics, 23(3), 278–285. [Link]

  • Kamal, A., et al. (2015). Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis. ChemMedChem, 10(2), 351–364. [Link]

  • Asghari, S., et al. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC. [Link]

  • Nakashima, K., et al. (2022). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. J-Stage. [Link]

  • Chand, K., et al. (2016). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 6(9), 7545–7564. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry, 225, 113801. [Link]

  • Pérez-Vásquez, A., et al. (2024). Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease: Synthesis, in vitro Testing, and in silico Analysis. ChemMedChem, 19(7), e202300615. [Link]

  • Mehrabi, M., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. PMC. [Link]

  • Romagnoli, R., et al. (2013). Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 56(14), 5857–5868. [Link]

  • ResearchGate. (n.d.). Some benzofuran scaffolds with neuroprotective AD bioactivities. ResearchGate. [Link]

  • SciSpace. (n.d.). Benzofuran: an emerging scaffold for antimicrobial agents. SciSpace. [Link]

  • El-Abd, A. O., et al. (2024). Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). Delta University Scientific Journal, 7(1). [Link]

  • Li, Y., et al. (2020). Discovery of novel tubulin polymerization inhibitors by utilizing 3D-QSAR, molecular docking and molecular dynamics simulation. New Journal of Chemistry, 44(44), 19323–19333. [Link]

  • Koca, M., et al. (2005). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry, 40(12), 1351–1358. [Link]

Sources

Comparative

A Comparative Guide to 7-Fluorobenzofuran-2-carboxylic Acid and Its Positional Isomers for Drug Discovery

In the landscape of modern medicinal chemistry, the benzofuran scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1][2] The strategic introduction of fluorine atoms...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the benzofuran scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1][2] The strategic introduction of fluorine atoms into this scaffold can profoundly influence its physicochemical and pharmacological properties, offering a powerful tool for lead optimization in drug discovery. This guide provides an in-depth comparison of 7-Fluorobenzofuran-2-carboxylic acid and its positional isomers (4-fluoro, 5-fluoro, and 6-fluoro), offering insights into their synthesis, properties, and potential applications for researchers, scientists, and drug development professionals.

The Significance of Fluorine in Benzofuran Scaffolds

The substitution of a hydrogen atom with fluorine, the most electronegative element, can induce significant changes in a molecule's properties. In the context of drug design, fluorination is a well-established strategy to modulate:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage and thereby increasing the compound's half-life.

  • Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity (fat solubility), which can enhance its ability to cross cell membranes and the blood-brain barrier.

  • Acidity (pKa): The electron-withdrawing nature of fluorine can significantly impact the acidity of nearby functional groups, such as the carboxylic acid in our target molecules. This, in turn, affects the compound's ionization state at physiological pH, influencing its solubility, permeability, and target binding.

  • Binding Interactions: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and halogen bonds, potentially leading to altered binding affinity and selectivity for biological targets.

The precise positioning of the fluorine atom on the benzofuran ring is critical, as it can lead to distinct electronic and steric effects, resulting in a diverse pharmacological profile among the isomers.

Synthesis of Fluorobenzofuran-2-carboxylic Acid Isomers

The synthesis of benzofuran-2-carboxylic acids typically involves the cyclization of a substituted phenol with a two-carbon synthon. A common and effective method is the Perkin rearrangement of 3-halocoumarins, which can be expedited using microwave assistance.[3] This method involves the base-catalyzed ring contraction of a 3-halocoumarin, formed from the corresponding salicylaldehyde, to yield the desired benzofuran-2-carboxylic acid.

The general synthetic approach for preparing the fluorinated isomers starts with the appropriately fluorinated salicylaldehyde.

Sources

Validation

A Senior Application Scientist's Guide to the Analytical Characterization of 7-Fluorobenzofuran-2-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, halogenated heterocyclic compounds such as 7-Fluorobenzofuran-2-carboxylic acid serv...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, halogenated heterocyclic compounds such as 7-Fluorobenzofuran-2-carboxylic acid serve as critical building blocks. Their structural integrity and purity are paramount to the success of downstream applications, from drug efficacy to material performance. A multi-faceted analytical approach is not merely a quality control checkpoint; it is a fundamental component of the research and development lifecycle. This guide provides an in-depth comparison of orthogonal analytical methods for the comprehensive characterization of this specific molecule, grounded in the principles of scientific integrity and practical, field-proven insights.

Chapter 1: Chromatographic Methods for Purity Assessment and Quantification

The first step in characterizing a newly synthesized or procured compound is to assess its purity. Chromatographic techniques are the cornerstone of this evaluation, offering high-resolution separation of the target analyte from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse for purity analysis due to its versatility and precision. For an acidic, aromatic compound like 7-Fluorobenzofuran-2-carboxylic acid, a reversed-phase (RP) C18 column is the logical first choice. The nonpolar stationary phase effectively retains the molecule, while a polar mobile phase, typically a mixture of acetonitrile or methanol and acidified water, allows for controlled elution. The addition of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase is crucial; it suppresses the ionization of the carboxylic acid group, leading to a single, sharp, and well-retained peak. Without it, peak tailing and poor reproducibility are common.

Trustworthiness: A robust HPLC method is self-validating. A purity assessment should include a gradient elution to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are detected. The primary peak should be symmetrical, and the purity is typically determined by the area percentage at a wavelength where the analyte has significant UV absorbance, often near its λmax.

Experimental Protocol: RP-HPLC for Purity

  • System: HPLC with UV-Vis Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 280 nm (or predetermined λmax).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a concentration of ~1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Experience: While HPLC-UV provides purity data, LC-MS adds a critical layer of confirmation: molecular weight. For 7-Fluorobenzofuran-2-carboxylic acid (C₉H₅FO₃, MW = 180.13 g/mol ), coupling the HPLC outflow to a mass spectrometer allows for the confirmation of the parent ion mass. Electrospray ionization (ESI) is the preferred ionization technique for this molecule. In negative ion mode, ESI will readily deprotonate the carboxylic acid, yielding the [M-H]⁻ ion at m/z 179.12. This provides unequivocal evidence that the major peak observed in the chromatogram corresponds to the compound of interest.

Trustworthiness: The LC-MS data serves as a cross-validation for the HPLC-UV results. The extracted ion chromatogram (EIC) for m/z 179.12 should perfectly align with the UV chromatogram's main peak, confirming its identity. Any other peaks in the UV trace that do not show this corresponding mass are confirmed impurities. LC-MS is a powerful tool for identifying these unknown impurities by their mass.[1][2][3]

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful separation technique, but it is generally reserved for volatile and thermally stable compounds. Carboxylic acids like our target molecule are polar and non-volatile, making them unsuitable for direct GC analysis. However, GC-MS can be employed after a derivatization step.[4] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can convert the polar -COOH and any other active hydrogens into their less polar, more volatile trimethylsilyl (TMS) ethers/esters. This approach is valuable when specific volatile impurities are suspected or when orthogonal separation selectivity is required.

Causality Behind Experimental Choice: The decision to use GC-MS is driven by the need for an alternative analytical perspective. If HPLC-MS reveals an impurity that co-elutes with the main peak, the different separation mechanism of GC (based on boiling point and polarity) might resolve them. However, the added complexity and potential for incomplete derivatization make it a secondary, problem-solving technique rather than a primary quality control method for this class of compounds.

Technique Primary Information Sample Prep Advantages Limitations
HPLC-UV Purity, QuantificationSimple dissolutionRobust, precise, widely availableDoes not confirm molecular weight
LC-MS Purity, MW ConfirmationSimple dissolutionHigh specificity, impurity identificationHigher cost, potential for ion suppression
GC-MS Orthogonal Purity ViewDerivatization required High resolution for volatile compoundsIndirect analysis, sample prep complexity

Chapter 2: Spectroscopic Methods for Structural Elucidation

Once purity is established, spectroscopic methods are employed to confirm that the molecular structure is correct. For 7-Fluorobenzofuran-2-carboxylic acid, a combination of NMR and IR spectroscopy provides a complete structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules.[5] For this specific compound, ¹H, ¹³C, and ¹⁹F NMR are all essential.

Expertise & Experience:

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the furan proton. The carboxylic acid proton will appear as a very broad singlet far downfield (typically >10 ppm).[6] The aromatic protons will exhibit complex splitting patterns (coupling) based on their relationship to each other and to the fluorine atom.

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms. The carbonyl carbon of the carboxylic acid is highly deshielded, appearing around 160-180 ppm.[6] The carbon directly bonded to the fluorine will show a large one-bond coupling constant (¹JCF), a hallmark of organofluorine compounds.

  • ¹⁹F NMR: This is a crucial and highly sensitive experiment for any fluorine-containing compound.[7][8] 7-Fluorobenzofuran-2-carboxylic acid will show a single resonance in the ¹⁹F spectrum.[9] Its chemical shift provides information about the electronic environment of the fluorine atom, and its coupling to adjacent protons (³JHF) in the ¹H spectrum helps to confirm its position on the aromatic ring.[10]

Trustworthiness: The combination of 1D and potentially 2D NMR experiments (like COSY and HSQC) allows for the complete and definitive assignment of every atom in the molecule, creating a self-validating dataset that confirms the exact isomer and structure.

Predicted NMR Data for 7-Fluorobenzofuran-2-carboxylic acid: (Note: Exact chemical shifts are solvent-dependent. These are representative values.)

Technique Signal Predicted Chemical Shift (ppm) Key Features
¹H NMR -COOH> 10.0Very broad singlet, exchanges with D₂O
Aromatic-H7.0 - 8.0Multiple signals, complex splitting due to H-H and H-F coupling
Furan-H~7.5Singlet or small doublet
¹³C NMR C=O~165Carbonyl carbon
Aromatic C-F~150 (d, ¹JCF ≈ 250 Hz)Large one-bond C-F coupling constant
Other Aromatic/Furan C110 - 150Multiple signals
¹⁹F NMR Ar-F-110 to -140Single resonance, referenced to CFCl₃
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR provides confirmation of the functional groups present in the molecule. For a carboxylic acid, the spectrum is dominated by two key features: a very broad O-H stretch from approximately 2500-3300 cm⁻¹ (due to hydrogen-bonded dimers) and a sharp, strong carbonyl (C=O) stretch around 1690-1760 cm⁻¹.[6][11] The presence of the aromatic ring will be indicated by C=C stretching peaks around 1450-1600 cm⁻¹ and C-H bends below 900 cm⁻¹. The C-F bond stretch typically appears in the 1000-1300 cm⁻¹ region.

Trustworthiness: While not as definitive for structure as NMR, FTIR is a fast and simple method to confirm that the key functional groups (carboxylic acid, aromatic ring, C-F bond) are present, providing a valuable quality check.[12]

Chapter 3: Elemental Analysis for Empirical Formula Confirmation

Expertise & Experience: Combustion analysis, also known as elemental analysis, provides the mass percentages of carbon, hydrogen, and nitrogen (CHN analysis).[13] This experimental data is compared against the theoretical percentages calculated from the empirical formula. For C₉H₅FO₃, the theoretical values are C: 59.99%, H: 2.80%.

Trustworthiness: Journals often require elemental analysis data to be within ±0.4% of the theoretical values to confirm the purity and empirical formula of a novel compound.[14] It serves as a final, quantitative check on the compound's composition, complementing the structural information from spectroscopy and the purity data from chromatography.[15][16]

Chapter 4: Integrated Analytical Workflow

No single technique tells the whole story. A robust characterization relies on an integrated workflow where each method provides a piece of the puzzle, leading to an unambiguous confirmation of structure and purity.

dot

Caption: Integrated workflow for compound characterization.

Conclusion

The characterization of 7-Fluorobenzofuran-2-carboxylic acid requires a thoughtful and orthogonal analytical strategy. The process begins with LC-MS to simultaneously establish purity and confirm molecular weight. This is followed by a suite of spectroscopic techniques, with multinuclear NMR (¹H, ¹³C, ¹⁹F) providing the definitive structural proof, supported by FTIR for functional group confirmation. Finally, elemental analysis provides quantitative verification of the empirical formula. This comprehensive approach ensures the identity, structure, and purity of the material, providing the confidence necessary for its use in demanding research and development applications.

References

  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]

  • ScienceDirect. Acids: Derivatization for GC Analysis. Available from: [Link]

  • ResearchGate. (2010). An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices. Available from: [Link]

  • University of Calgary. IR: carboxylic acids. Available from: [Link]

  • National Institutes of Health (NIH). (2023). A Novel Chemical-Space-Dependent Strategy for Compound Selection in Non-target LC-HRMS Method Development Using Physicochemical and Structural Data. Available from: [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Available from: [Link]

  • ACS Publications. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available from: [Link]

  • National Institutes of Health (NIH). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Available from: [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]

  • ACS Publications. Toward a More Comprehensive Approach for Dissolved Organic Matter Chemical Characterization Using an Orbitrap Fusion Tribrid Mass Spectrometer Coupled with Ion and Liquid Chromatography Techniques. Available from: [Link]

  • National Institutes of Health (NIH). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Available from: [Link]

  • A Research Article. 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Available from: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

  • National Institutes of Health (NIH). (2021, February 2). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Available from: [Link]

  • ResearchGate. (2019). Chapter 6 Elemental Analysis and Biological Characterization. Available from: [Link]

  • National Institutes of Health (NIH). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. Available from: [Link]

  • ResearchGate. (2012). Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. Available from: [Link]

  • Charles River Laboratories. Analytical Chemistry Services. Available from: [Link]

  • National Institutes of Health (NIH). (2022, July 8). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Available from: [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • Taylor & Francis Online. (2024, March 26). Analysis of per- and polyfluoroalkyl substances (PFAS) in raw materials intended for the production of paper-based food contact materials – evaluating LC-MS/MS versus total fluorine and extractable organic fluorine. Available from: [Link]

  • Chemistry LibreTexts. (2022, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. Available from: [Link]

  • Der Pharma Chemica. (2013). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Available from: [Link]

  • National Institutes of Health (NIH). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available from: [Link]

  • Process NMR. 19Flourine NMR. Available from: [Link]

  • YouTube. (2023, March 4). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Available from: [Link]

  • ResearchGate. GC-MS and LC-MS methods presented for carboxylic acid determination and related high-lights. Available from: [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • MDPI. (2023, May 18). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Available from: [Link]

  • Elementar. Elemental analysis: operation & applications. Available from: [Link]

  • LinkedIn. (2023, August 3). Modern Analytical Technique for Characterization Organic Compounds. Available from: [Link]

  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. Available from: [Link]

  • LCGC International. (2023, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Available from: [Link]

  • ResearchGate. (2001). A new fluorogenic reagent for labelling carboxylic acids in HPLC. Available from: [Link]

  • MDPI. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Available from: [Link]

  • ResearchGate. (2015). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Available from: [Link]

  • MetaboAnalyst. MetaboAnalyst. Available from: [Link]

  • ACS Publications. (2022, June 23). An International Study Evaluating Elemental Analysis. Available from: [Link]

  • The Royal Society of Chemistry. Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0291528). Available from: [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

Sources

Comparative

A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of 7-Fluorobenzofuran-2-carboxylic acid

Introduction: The Critical Role of Purity in Drug Discovery In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety, effi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For novel compounds like 7-Fluorobenzofuran-2-carboxylic acid, a molecule of interest due to the prevalence of the benzofuran scaffold in pharmacologically active agents, rigorous purity assessment is paramount.[1][2] The presence of even minute quantities of impurities—be they starting materials, by-products, or degradation products—can significantly impact biological activity and toxicological profiles, leading to misleading experimental results and potential safety concerns.

This guide provides an in-depth validation of a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 7-Fluorobenzofuran-2-carboxylic acid. We will delve into the rationale behind the method development, present a comprehensive validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, and objectively compare the performance of this method with alternative analytical techniques.[3][4][5] Our goal is to equip researchers, scientists, and drug development professionals with the technical insights and practical data necessary to make informed decisions for their analytical workflows.

The Gold Standard: Reversed-Phase HPLC for Purity Determination

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis of non-volatile and thermally labile small molecules in the pharmaceutical industry.[6] Its high resolving power, sensitivity, and quantitative accuracy make it exceptionally well-suited for separating the main compound from closely related impurities.

For 7-Fluorobenzofuran-2-carboxylic acid, a reversed-phase HPLC (RP-HPLC) method is the logical choice. The molecule possesses a hydrophobic benzofuran core and a polar carboxylic acid group, making it ideal for retention on a nonpolar stationary phase (like C18) with a polar mobile phase. The fluorination at the 7-position introduces additional polarity that can be leveraged for achieving optimal separation from potential non-fluorinated impurities.

Experimental Protocol: A Validated RP-HPLC Method

The following protocol has been developed and validated to provide a reliable determination of the purity of 7-Fluorobenzofuran-2-carboxylic acid.

Chromatographic Conditions:

ParameterSpecificationRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system with a quaternary pump, autosampler, column thermostat, and DAD.
Column Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µmC18 provides the necessary hydrophobicity for retention. The smaller particle size enhances efficiency and resolution.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and UV transparency.
Gradient Elution 0-2 min: 40% B; 2-15 min: 40-90% B; 15-17 min: 90% B; 17-18 min: 90-40% B; 18-25 min: 40% BA gradient is essential to elute any potential impurities with different polarities and to ensure the column is re-equilibrated.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
UV Detection Diode Array Detector (DAD) at 254 nmThe benzofuran ring system is expected to have strong UV absorbance. 254 nm is a common wavelength for aromatic compounds.
Sample Preparation 1.0 mg/mL in Acetonitrile:Water (50:50, v/v)A suitable solvent mixture to ensure complete dissolution of the analyte.
Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh 7-FBCA Sample Dissolve_Sample Dissolve in Diluent (1.0 mg/mL) Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent (1.0 mg/mL) Standard->Dissolve_Standard Equilibrate Equilibrate Column Dissolve_Sample->Equilibrate Inject Inject Sample/Standard Equilibrate->Inject Separate Gradient Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Determination of 7-Fluorobenzofuran-2-carboxylic acid.

Method Validation: A Self-Validating System

To ensure the trustworthiness of the analytical results, the HPLC method was rigorously validated according to ICH Q2(R1) guidelines.[3][4][5] The validation parameters assessed were specificity, linearity, accuracy, precision (repeatability and intermediate precision), and limit of quantitation (LOQ).

Validation Protocol and Acceptance Criteria
ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and stressed samples (acid, base, oxidative, thermal, photolytic).The peak for 7-FBCA should be free from interference from any degradation products or excipients. Peak purity analysis by DAD should pass.
Linearity Prepare at least five concentrations of the reference standard ranging from 50% to 150% of the nominal concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze triplicate samples of a known concentration at three levels (e.g., 80%, 100%, 120% of the nominal concentration).Mean recovery between 98.0% and 102.0% at each level.
Precision Repeatability: Six replicate injections of the standard solution. Intermediate Precision: Repeatability test performed by a different analyst on a different day with a different instrument.Relative Standard Deviation (RSD) ≤ 2.0% for both repeatability and intermediate precision.
LOQ Determine the concentration with a signal-to-noise ratio of approximately 10.The LOQ should be sufficiently low to quantify any potential impurities at the required reporting threshold (e.g., 0.05%).
Logical Flow of Method Validation

Validation_Flow Start Method Development Complete Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOQ Limit of Quantitation Precision->LOQ Validated Method Validated LOQ->Validated

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 7-Fluorobenzofuran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among thes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, 7-Fluorobenzofuran-2-carboxylic acid and its derivatives represent a class of compounds with significant potential. As a Senior Application Scientist, my priority is to equip you with the critical safety knowledge and in-depth protocols necessary for handling such specialized reagents. This guide moves beyond a simple checklist, delving into the rationale behind each safety recommendation to foster a culture of proactive safety and scientific excellence in your laboratory.

Hazard Analysis: Understanding the Risks

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Benzofuran-2-carboxylic acid is classified with the following hazards[1][2]:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2]

Given the presence of a fluorine atom in 7-Fluorobenzofuran-2-carboxylic acid, we must also consider the potential for additional toxicological effects associated with fluorinated organic compounds. While specific data is limited, it is prudent to handle this compound with measures in place to minimize any potential systemic effects[3][4].

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to provide comprehensive protection against the potential hazards of 7-Fluorobenzofuran-2-carboxylic acid.

Hand Protection: The First Line of Defense
  • Glove Selection: Due to the aromatic and halogenated nature of the compound, nitrile gloves are a suitable initial choice, offering good resistance to a range of chemicals[5]. It is crucial to select gloves that are powder-free to prevent the aerosolization of the compound[6].

  • Double Gloving: For all handling procedures, double gloving is mandatory[6]. This practice provides an additional barrier and allows for the safe removal of the outer glove immediately following a potential contamination, without exposing the skin.

  • Glove Change Frequency: Gloves should be changed every 30 minutes during continuous handling or immediately if they become contaminated or their integrity is compromised[6].

Eye and Face Protection: Shielding Against Splashes and Aerosols
  • Primary Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required at all times when handling 7-Fluorobenzofuran-2-carboxylic acid in any form (solid or in solution)[6]. Standard safety glasses do not offer adequate protection from splashes.

  • Secondary Face Protection: When there is a significant risk of splashing, such as during transfers of solutions or heating, a full-face shield must be worn in addition to safety goggles[6].

Body Protection: Minimizing Skin Exposure
  • Laboratory Coat: A clean, long-sleeved laboratory coat is the minimum requirement for body protection.

  • Chemical-Resistant Gown: For procedures with a higher risk of splashes or spills, a disposable, back-closing, long-sleeved gown made of a low-lint, coated fabric is recommended[6]. Ensure the cuffs are snug-fitting[6].

  • "Bunny Suit" Coveralls: In high-risk scenarios, such as large-scale synthesis or when handling highly concentrated solutions, full-body coveralls (often referred to as "bunny suits") offer the most comprehensive protection[6].

Respiratory Protection: Preventing Inhalation
  • Engineering Controls: The primary method for controlling respiratory exposure is through the use of proper engineering controls, such as a certified chemical fume hood. All weighing and handling of solid 7-Fluorobenzofuran-2-carboxylic acid and its volatile solutions should be performed within a fume hood.

  • Respirator Use: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is necessary. A NIOSH-approved N95 respirator can provide protection against airborne particulates[7]. For situations with potential for vapors, a respirator with an organic vapor cartridge may be more appropriate. A proper fit test and training are essential for effective respirator use[7].

PPE ComponentSpecificationRationale
Hand Protection Nitrile, powder-free, double-glovedPrevents skin contact and irritation; avoids aerosolization of the compound.
Eye Protection Chemical safety goggles (sealed)Protects against splashes and eye irritation.
Face Protection Full-face shield (in addition to goggles)Provides a secondary barrier against splashes to the entire face.
Body Protection Long-sleeved lab coat or chemical-resistant gownMinimizes skin contact with potential spills.
Respiratory Protection N95 respirator or organic vapor respirator (as needed)Prevents inhalation of airborne particles and potential vapors.

Step-by-Step Handling and Disposal Procedures

A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.

Experimental Workflow: From Receipt to Disposal

cluster_pre Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling receipt Receipt of Compound storage Secure Storage receipt->storage Inspect container ppe Don Appropriate PPE storage->ppe Before handling weighing Weighing ppe->weighing dissolution Dissolution weighing->dissolution reaction Reaction Setup dissolution->reaction decontamination Decontaminate Work Area reaction->decontamination After experiment disposal Waste Disposal decontamination->disposal doffing Doff PPE disposal->doffing

Caption: A logical workflow for the safe handling of 7-Fluorobenzofuran-2-carboxylic acid.

Detailed Protocol
  • Pre-Handling Preparation:

    • Area Designation: Designate a specific area within a chemical fume hood for handling 7-Fluorobenzofuran-2-carboxylic acid.

    • Gather Materials: Assemble all necessary equipment and reagents before starting work to minimize movement in and out of the designated area.

    • PPE Donning: Put on all required PPE in the correct order: gown, then mask/respirator, then goggles/face shield, and finally, double gloves.

  • Handling in a Chemical Fume Hood:

    • Weighing: Carefully weigh the solid compound on a tared weigh paper or in a suitable container. Avoid creating dust.

    • Dissolution: Add solvent to the solid in a controlled manner to prevent splashing.

    • Transfers: Use appropriate tools (e.g., pipette, cannula) for transferring solutions to minimize the risk of spills.

  • Post-Handling Procedures:

    • Decontamination: Thoroughly decontaminate the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash.

    • Waste Segregation: Segregate all waste streams.

      • Solid Waste: Contaminated consumables (gloves, weigh papers, etc.) should be placed in a clearly labeled, sealed hazardous waste bag.

      • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, labeled hazardous waste container.

  • Disposal Plan:

    • All waste generated from handling 7-Fluorobenzofuran-2-carboxylic acid must be disposed of as hazardous chemical waste.

    • Follow your institution's specific guidelines for hazardous waste disposal. Ensure that waste containers are properly labeled with the chemical name and associated hazards[1][8].

    • Contaminated packaging should also be disposed of as hazardous waste[1].

  • PPE Doffing:

    • Remove PPE in the reverse order of donning, being careful not to contaminate your skin or clothing. Remove the outer pair of gloves first, followed by the gown, face shield/goggles, and mask/respirator. Remove the inner pair of gloves last.

    • Wash hands thoroughly with soap and water after removing all PPE.

By adhering to these detailed protocols, you can confidently and safely handle 7-Fluorobenzofuran-2-carboxylic acid, ensuring the integrity of your research and the well-being of your laboratory personnel.

References

  • TCI Chemicals. (2025, February 10). Safety Data Sheet: Benzofuran-2-carboxylic Acid.
  • PubChem. (n.d.). Benzofuran-2-carboxylic acid.
  • Royal Society of Chemistry. (n.d.). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn.
  • Weber, R., Schrenk, D., Schmitz, H. J., Hagenmaier, A., & Hagenmaier, H. (1995). Polyfluorinated dibenzodioxins and dibenzofurans--synthesis, analysis, formation and toxicology. Chemosphere, 30(4), 629–639.
  • PubMed. (n.d.). Protective action of a new benzofuran derivative on lipid peroxidation and sulphydryl groups oxidation.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 2,3-Benzofuran Tox Profile.
  • Thermo Fisher Scientific. (2010, November 5). Safety Data Sheet: 2-Furancarboxylic acid.
  • New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
  • Apollo Scientific. (n.d.). 7-Bromobenzofuran-2-carboxylic acid.
  • Kennedy Jr, G. L. (1990). Toxicology of fluorine-containing monomers. Critical reviews in toxicology, 21(2), 149-170.
  • TCI America. (2005, January 20). Safety Data Sheet: 2,3-Benzofuran.
  • Massachusetts Department of Agricultural Resources. (n.d.). Fluorinated Compounds.
  • Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: 3-Methylbenzofuran-2-carboxylic acid.
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
  • Green Science Policy Institute. (2017, September 17). PFAS or Highly Fluorinated Chemicals | Six Classes four minute videos [Video]. YouTube.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Sigma-Aldrich. (n.d.). 7-Fluorobenzofuran-3-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 7-fluoro-3-methyl-1-benzofuran-2-carboxylic acid.
  • ChemicalBook. (2025, July 19). 7-METHYL-1-BENZOFURAN-2-CARBOXYLIC ACID - Safety Data Sheet.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.